molecular formula C10H13NO2 B075443 Methyl 4-(dimethylamino)benzoate CAS No. 1202-25-1

Methyl 4-(dimethylamino)benzoate

Cat. No.: B075443
CAS No.: 1202-25-1
M. Wt: 179.22 g/mol
InChI Key: DBQGARDMYOMOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(dimethylamino)benzoate is a versatile organic compound of significant interest in chemical research and development. Its primary research application lies in the field of photochemistry and sunscreen agent studies, where it functions as an efficient UV-B filter. The compound's mechanism of action involves the absorption of high-energy ultraviolet photons, followed by rapid internal conversion and relaxation as heat, thereby protecting other materials from photodegradation. Furthermore, its molecular structure, featuring both an electron-donating dimethylamino group and an electron-accepting ester group, makes it a classic example of a push-pull system, rendering it valuable for spectroscopic studies and as a model compound in understanding intramolecular charge transfer. Beyond its photostabilizing properties, this compound serves as a key synthetic intermediate or precursor in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. This product is intended for research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-11(2)9-6-4-8(5-7-9)10(12)13-3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBQGARDMYOMOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30152728
Record name Methyl 4-dimethylaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1202-25-1
Record name Methyl 4-(dimethylamino)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1202-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-dimethylaminobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001202251
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 4-(dimethylamino)benzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 4-dimethylaminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30152728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-dimethylaminobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.512
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Methyl 4-(dimethylamino)benzoate CAS 1202-25-1 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 4-(dimethylamino)benzoate (CAS 1202-25-1)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile organic compound with significant applications in polymer chemistry and synthetic research. Designed for researchers, scientists, and drug development professionals, this document delves into the core properties, synthesis, mechanisms of action, and handling protocols, grounding all claims in authoritative data.

Molecular Identity and Physicochemical Characteristics

This compound, also known as Methyl p-(dimethylamino)benzoate, is an aromatic ester characterized by a benzene ring substituted with a methyl ester group and a dimethylamino group at the para position. This unique electronic arrangement—an electron-donating dimethylamino group and an electron-withdrawing methoxycarbonyl group—governs its chemical reactivity and photophysical properties.

Table 1: Chemical Identifiers and Properties
PropertyValueSource
CAS Number 1202-25-1[1][2]
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1]
IUPAC Name This compound[1]
Synonyms Methyl 4-dimethylaminobenzoate, Methyl p-(dimethylamino)benzoate, 4-Methoxycarbonyl-N,N-dimethylaniline[3]
InChIKey DBQGARDMYOMOOS-UHFFFAOYSA-N[1][4]
SMILES CN(C)C1=CC=C(C=C1)C(=O)OC[1][5]
Appearance White to light yellow crystalline powder/solid
Melting Point 100-102 °C[2]
Boiling Point 280.3 °C at 760 mmHg[2]
Density 1.084 g/cm³[2]
Flash Point 112.6 °C[2]
Solubility Potentially soluble in organic solvents like ethanol, acetone, or dichloromethane. Low water solubility.[6][7]

Synthesis and Purification: A Validated Protocol

The most common and straightforward synthesis of this compound is through the Fischer-Speier esterification of 4-(dimethylamino)benzoic acid. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its reliability and use of common laboratory reagents.

Experimental Protocol: Fischer-Speier Esterification

This protocol describes a self-validating system where reaction completion can be monitored, and the product is purified to a high degree.

Causality Behind Experimental Choices:

  • Methanol as Reagent and Solvent: Methanol serves as one of the reactants and, used in excess, drives the reaction equilibrium towards the product side according to Le Châtelier's principle.

  • Sulfuric Acid as Catalyst: Concentrated sulfuric acid acts as a strong acid catalyst, protonating the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate. The two-day reflux period ensures the reaction goes to completion.[3]

  • Sodium Bicarbonate Work-up: The reaction mixture is poured into an aqueous solution of sodium bicarbonate, a weak base. This step has a dual purpose: it neutralizes the sulfuric acid catalyst and deprotonates any unreacted carboxylic acid, converting it to its water-soluble sodium salt. This process causes the desired ester, which is insoluble in water, to precipitate out of the solution, facilitating its isolation.[3]

Step-by-Step Methodology:

  • Dissolution: Dissolve 23 g of 4-(dimethylamino)benzoic acid in 200 ml of methanol in a round-bottom flask.

  • Catalyst Addition: Carefully add 2 ml of concentrated sulfuric acid to the solution while stirring.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 48 hours.[3]

  • Cooling & Precipitation: After cooling the reaction mixture to room temperature, pour it slowly into a beaker containing an aqueous solution of sodium bicarbonate.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing & Drying: Wash the collected crystals thoroughly with water to remove any residual salts and dry them to obtain the final product, this compound. The expected yield is approximately 24 g.[3]

Diagram: Synthesis and Purification Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up & Purification A 1. Dissolve 4-(dimethylamino)benzoic acid in 200ml Methanol B 2. Add 2ml conc. H₂SO₄ (Catalyst) A->B C 3. Reflux for 48 hours B->C D 4. Cool to RT & Pour into NaHCO₃ (aq) Solution C->D Reaction Completion E 5. Filter Precipitated Crystals D->E Neutralization & Precipitation F 6. Wash with Water & Dry E->F G Pure this compound F->G Final Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Data

Structural confirmation is paramount. The following data are characteristic of this compound.

Table 2: Key Spectroscopic Data
AnalysisObserved DataInterpretation
Mass Spectrometry (EI) Major Fragments (m/z): 179 (M⁺), 148, 178, 77The peak at m/z 179 corresponds to the molecular ion. The fragment at 148 is characteristic of the loss of the methoxy group (-OCH₃).[1]
¹³C NMR Data available in spectral databasesExpect signals for two distinct methyl carbons (N-methyl and ester methyl), aromatic carbons, and a carbonyl carbon.
¹H NMR Data available in spectral databasesExpect singlets for the N-methyl protons and the ester methyl protons, and doublets for the aromatic protons, characteristic of a para-substituted benzene ring.
UV Absorption Maximum Absorption Wavelength (λmax): 316 nm (in H₂O)This absorption in the UV region is critical for its role as a photoinitiator.

Core Applications and Mechanisms of Action

While a valuable synthetic intermediate, the primary industrial and research application of this compound and its analogues (like the ethyl ester) is in photopolymerization.

Application 1: Type II Photoinitiator Systems

In UV-curable coatings, inks, and dental materials, free-radical polymerization is often initiated by a photochemical process.[7][8] this compound functions as a highly efficient co-initiator or synergist in a Type II photoinitiator system .[9]

Mechanism of Action: Type II systems require two components: a photosensitizer (e.g., benzophenone, camphorquinone, or a thioxanthone) and a co-initiator (the amine).[8][9]

  • Photoexcitation: The photosensitizer (PS) absorbs UV light, promoting it to an excited singlet state (¹PS), which then undergoes intersystem crossing to a more stable, longer-lived triplet state (³PS).

  • Electron/Hydrogen Transfer: The excited triplet photosensitizer (³PS*) is highly reactive and abstracts a hydrogen atom or an electron from the tertiary amine co-initiator, this compound.

  • Radical Generation: This transfer process regenerates the ground-state photosensitizer and produces an amine-derived radical. This radical is the active species that initiates the polymerization of monomers (e.g., acrylates).

The ethyl analogue, Ethyl 4-(dimethylamino)benzoate (EDB), is often used in these systems and its mechanism is directly comparable.[9]

Diagram: Mechanism of Type II Photoinitiation

Photoinitiation cluster_transfer 2. H-Abstraction / Electron Transfer PS Photosensitizer (PS) PS_excited Excited PS* PS->PS_excited 1. Absorption hv UV Light (hν) hv->PS Amine This compound (R-CH₂-NR'₂) PS_excited->Amine e⁻ or H• transfer Amine_Radical Amine Radical (R-ĊH-NR'₂) Amine->Amine_Radical 3. Radical Formation Monomer Monomer (M) Polymer Polymer Chain Monomer->Polymer Propagation Amine_Radical->Monomer 4. Initiation

Caption: General mechanism of a Type II photoinitiation system.

Application 2: Synthetic Intermediate and Fluorescent Probe
  • Organic Synthesis: The compound serves as a versatile building block. The ester group can undergo hydrolysis, transesterification, or reduction, while the dimethylamino group directs electrophilic aromatic substitution to the ortho positions.[10] This makes it a valuable precursor for pharmaceuticals and specialty chemicals.

  • Fluorescent Probe: this compound is a fluorescent molecule that emits light around 360 nm upon UV absorption. This property allows it to be used as a probe, for instance, in measuring the acidity of solutions.[5]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The following information is synthesized from material safety data sheets (MSDS).

Table 3: GHS Hazard Information
PictogramGHS CodeHazard StatementPrecautionary Statements
alt text
GHS07H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Source: Synthesized from[2][4]

Handling and Storage Recommendations:

  • Handling: Use in a well-ventilated place, preferably within a chemical fume hood.[2][11] Wear suitable personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][11] Avoid formation of dust and contact with skin and eyes.[11]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[5][11] Keep away from heat, sparks, and incompatible materials such as strong oxidizing agents.[2] Recommended storage is at room temperature.[4]

Conclusion

This compound (CAS 1202-25-1) is a compound of significant utility, primarily recognized for its role as a co-initiator in photopolymerization. Its synthesis is well-established, and its physicochemical properties are thoroughly characterized. For researchers in polymer science, organic synthesis, and materials development, a deep understanding of its properties, mechanisms, and safe handling procedures is crucial for leveraging its full potential.

References

physical and chemical properties of Methyl 4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 4-(dimethylamino)benzoate

Introduction: Unveiling a Versatile Aromatic Ester

This compound, also known by synonyms such as Methyl 4-Dimethylaminobenzoate and 4-Methoxycarbonyl-N,N-dimethylaniline, is an organic compound with significant utility across various scientific domains.[1] Identified by its CAS Number 1202-25-1, this molecule's unique structure, which integrates an aromatic core with both an electron-donating dimethylamino group and an electron-withdrawing ester group, imparts a rich and versatile chemical profile.[2][3] This guide provides a deep dive into its core physical and chemical properties, reactivity, analytical characterization, and applications, offering field-proven insights for professionals in research and development. Its roles as a photoinitiator in polymerization, a fluorescent probe, and a key intermediate in the synthesis of complex molecules, including potential pharmaceuticals, make a thorough understanding of its characteristics essential.[3][4]

Physicochemical Characteristics

The physical state and solubility of a compound are foundational to its handling, formulation, and application. This compound typically presents as a white to light yellow crystalline powder.[1] Its aromatic nature and ester functionality render it poorly soluble in water but soluble in common organic solvents like ethanol, acetone, and dichloromethane.[3][5]

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1202-25-1[2][6]
Molecular Formula C₁₀H₁₃NO₂[6][7]
Molecular Weight 179.22 g/mol [2][8]
Appearance White to light yellow powder/crystal[1]
Melting Point 96-102 °C[4][7]
Boiling Point 280.3 °C at 760 mmHg[7]
Density 1.084 g/cm³[7][]
Flash Point 112.6 °C[7]
LogP 1.53 - 2.37[7][8]
Vapor Pressure 0.00381 mmHg at 25°C[7]

Molecular Structure and Spectroscopic Profile

The functionality of this compound is dictated by its molecular architecture, which consists of a central benzene ring substituted at the para positions with a dimethylamino (-N(CH₃)₂) group and a methyl ester (-COOCH₃) group. The powerful electron-donating nature of the tertiary amine influences the electron density of the aromatic ring and its reactivity in electrophilic substitution reactions.

Spectroscopic Data for Structural Elucidation:
  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure. Key expected signals include those for the aromatic protons, the N-methyl protons, and the O-methyl protons of the ester group.[2]

  • Infrared (IR) Spectroscopy : The IR spectrum provides evidence of the key functional groups. Characteristic peaks include a strong carbonyl (C=O) stretch from the ester group (typically around 1700-1725 cm⁻¹) and C-N stretching vibrations.[10]

  • Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight. The electron ionization (EI) mass spectrum typically shows a prominent molecular ion peak (M⁺) at m/z 179, with characteristic fragmentation patterns.[2]

  • UV-Vis Spectroscopy : The conjugated system of the molecule allows it to absorb UV light, a property that is central to its application as a photoinitiator.[3] It is also known to be a fluorescent probe, emitting light upon absorption of UV radiation, which can be used to study the polarity of its microenvironment.[4]

Chemical Reactivity and Synthetic Pathways

The reactivity of this compound is a product of its distinct functional groups. This dual functionality makes it a versatile building block in organic synthesis.

Key Reactions:
  • Ester Hydrolysis : Under acidic or basic conditions, the methyl ester group can be hydrolyzed to yield 4-(dimethylamino)benzoic acid and methanol.[3] This is a fundamental reaction for converting the ester into a carboxylic acid for further derivatization.

  • Transesterification : The methyl ester can be converted to other esters by reacting with a different alcohol in the presence of an acid or base catalyst.

  • Photochemical Reactivity : Upon exposure to UV light, it can act as a photoinitiator, generating free radicals that trigger polymerization reactions in UV-curable coatings and inks.[3]

  • Nucleophilic Character : The lone pair of electrons on the nitrogen atom of the dimethylamino group gives it nucleophilic properties.[11]

Synthesis_Workflow start_material 4-(Dimethylamino)benzoic Acid + Methanol reaction Reflux Reaction start_material->reaction catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reaction workup Neutralization & Extraction reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product This compound purification->product HPLC_Workflow prep_mobile Mobile Phase Prep (Acetonitrile/Water) injection Inject Sample (10 µL) prep_mobile->injection prep_sample Sample Prep (Dissolve in Mobile Phase) prep_sample->injection separation RP-HPLC Column (C18 Separation) injection->separation detection UV Detection separation->detection analysis Data Analysis (Peak Integration & Purity %) detection->analysis

References

An In-Depth Technical Guide to the Molecular Structure Analysis of Methyl 4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(dimethylamino)benzoate (MDAB), also known as methyl p-(dimethylamino)benzoate, is an organic compound with significant utility across various scientific disciplines. Its structure, featuring a benzene ring substituted with a dimethylamino group and a methyl ester group in the para position, gives rise to unique electronic and chemical properties. These characteristics make it a valuable molecule in fields ranging from polymer chemistry, where it functions as a photoinitiator, to pharmaceutical science, where it serves as a versatile building block for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2]

This guide provides a comprehensive, multi-faceted analysis of the molecular structure of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data. It offers an in-depth exploration of the causal relationships behind experimental choices and provides detailed, field-proven protocols for structural elucidation. By integrating spectroscopic, crystallographic, and synthetic methodologies, we aim to deliver a self-validating and authoritative resource for the comprehensive characterization of this important chemical entity.

Part 1: Core Molecular Identity and Synthesis

A complete structural analysis begins with confirming the molecule's fundamental properties and understanding its formation.

Physicochemical Properties

The foundational data for MDAB is summarized below. These identifiers are critical for regulatory compliance, database searches, and accurate experimental planning.

PropertyValueSource(s)
IUPAC Name This compound[3]
CAS Number 1202-25-1[3][4]
Molecular Formula C₁₀H₁₃NO₂[3][5]
Molecular Weight 179.22 g/mol [3][6]
Appearance White to light yellow crystalline powder[4]
Melting Point 96-102 °C[4][7]
Boiling Point ~280 °C at 760 mmHg[7]
SMILES CN(C)C1=CC=C(C=C1)C(=O)OC[3]
InChIKey DBQGARDMYOMOOS-UHFFFAOYSA-N[3]
Synthesis via Fischer-Speier Esterification

The most common and classical laboratory synthesis of this compound is the Fischer-Speier esterification of its parent carboxylic acid, 4-(dimethylamino)benzoic acid, using methanol as both the reagent and solvent, catalyzed by a strong acid like sulfuric acid.[2]

Causality of Experimental Choices:

  • Excess Methanol: The Fischer esterification is an equilibrium-limited reaction.[8] By using methanol as the solvent, its concentration is in large excess, which, according to Le Châtelier's principle, drives the equilibrium towards the formation of the ester product, maximizing the yield.[9]

  • Acid Catalyst (H₂SO₄): The reaction requires a strong acid catalyst to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. Sulfuric acid is an effective and inexpensive choice.[9][10]

  • Reflux Conditions: Heating the reaction mixture to reflux accelerates the rate of reaction, allowing equilibrium to be reached in a shorter timeframe.[11]

  • Neutralization & Extraction: After the reaction, the mixture is cooled and neutralized. A base, such as sodium bicarbonate, is used to quench the sulfuric acid catalyst and remove any unreacted 4-(dimethylamino)benzoic acid by converting it into its water-soluble sodium salt.[10][11] The desired ester product, being less polar, remains in the organic solvent during liquid-liquid extraction.

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4-(dimethylamino)benzoic acid and excess Methanol in a round-bottom flask B Slowly add concentrated H₂SO₄ (catalyst) A->B C Attach reflux condenser B->C D Heat mixture to reflux (e.g., 65°C) for 1-2 hours C->D E Cool reaction mixture D->E F Pour into water and extract with an organic solvent (e.g., Dichloromethane) E->F G Wash organic layer with NaHCO₃ solution to neutralize acid F->G H Wash with brine G->H I Dry organic layer with Na₂SO₄ H->I J Evaporate solvent to yield crude product I->J K Recrystallize from a suitable solvent (e.g., ethanol/water) for purification J->K

Caption: Fischer Esterification workflow for MDAB synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 4-(dimethylamino)benzoic acid and 40 mL of methanol.

  • Catalyst Addition: While stirring, carefully and slowly add 1.5 mL of concentrated sulfuric acid to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 2 hours using a heating mantle.[10]

  • Work-up: Allow the flask to cool to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

  • Extraction: Extract the aqueous mixture with 50 mL of dichloromethane (DCM). Drain the lower organic layer. Repeat the extraction of the aqueous layer with another 25 mL of DCM. Combine the organic extracts.[11]

  • Neutralization: Wash the combined organic layers with 50 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Swirl gently at first to allow for CO₂ evolution before shaking. Check that the aqueous layer is basic.[11]

  • Final Wash & Drying: Wash the organic layer with 50 mL of saturated sodium chloride (brine) solution. Drain the organic layer into an Erlenmeyer flask and dry over anhydrous sodium sulfate.[12]

  • Isolation: Decant or filter the dried solution to remove the drying agent. Remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol or a methanol/water mixture to obtain pure white to off-white crystals of this compound.

Part 2: Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular structure elucidation, providing a detailed fingerprint of the molecule's connectivity and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic framework. The chemical shifts are influenced by the electron-donating dimethylamino group and the electron-withdrawing methyl ester group.

¹H NMR Analysis (Typical solvent: CDCl₃):

  • Aromatic Protons: The para-substitution pattern results in a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-donating -N(CH₃)₂ group (H-3, H-5) are shielded and appear upfield, while the protons ortho to the electron-withdrawing -COOCH₃ group (H-2, H-6) are deshielded and appear downfield.

  • Methyl Ester Protons (-OCH₃): This group appears as a sharp singlet, typically downfield due to the adjacent carbonyl group.

  • Dimethylamino Protons (-N(CH₃)₂): This group appears as a sharp singlet, with a chemical shift indicative of methyl groups attached to a nitrogen atom.

¹³C NMR Analysis:

  • Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears significantly downfield.

  • Aromatic Carbons: Four distinct signals are expected for the aromatic carbons due to symmetry. The carbons attached to the nitrogen (C-4) and the carbonyl group (C-1) are readily identifiable, as are the protonated carbons (C-2, C-6 and C-3, C-5).

  • Methyl Carbons: The ester methyl and dimethylamino methyl carbons appear in the upfield aliphatic region.

Summary of Typical NMR Data:

Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Aromatic (H-2, H-6)~7.8-8.0 (d)~131
Aromatic (H-3, H-5)~6.6-6.8 (d)~111
Ester Methyl (-OCH₃)~3.8-3.9 (s)~51
Amino Methyls (-N(CH₃)₂)~3.0-3.1 (s)~40
Quaternary (C-1)-~120
Quaternary (C-4)-~153
Carbonyl (C=O)-~167
Note: Exact chemical shifts can vary based on solvent and concentration.[13][14]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Interpretation of Key IR Absorption Bands:

  • C=O Stretch (Ester): A very strong and sharp absorption band is observed in the region of 1700-1725 cm⁻¹ , which is characteristic of a conjugated ester carbonyl group. The conjugation with the benzene ring slightly lowers the frequency compared to a non-conjugated ester.

  • C-O Stretch (Ester): A strong band appears in the 1250-1300 cm⁻¹ region, corresponding to the C-O stretching of the ester group.

  • Aromatic C=C Stretches: Medium intensity peaks in the 1600-1450 cm⁻¹ region confirm the presence of the aromatic ring.

  • C-N Stretch (Aromatic Amine): A stretch typically found around 1350 cm⁻¹ indicates the bond between the aromatic ring and the nitrogen atom.

  • Aromatic C-H Bends: A strong peak around 820 cm⁻¹ is indicative of 1,4-disubstitution (para) on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, which helps confirm its identity and structure.

Analysis of Electron Ionization (EI) Mass Spectrum:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 179 , corresponding to the molecular weight of the compound.[3]

  • Base Peak: The most intense peak (base peak) is typically observed at m/z = 148 . This corresponds to the loss of the methoxy radical (•OCH₃, 31 Da) from the molecular ion, forming a stable acylium ion. This fragmentation is characteristic of methyl esters.[3]

  • Other Key Fragments:

    • m/z = 178: Loss of a single hydrogen atom.

    • m/z = 120: Subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 148 fragment.

    • m/z = 77: Represents a phenyl fragment, though it may be of lower intensity.

M [C₁₀H₁₃NO₂]⁺• m/z = 179 (Molecular Ion) F1 [C₉H₁₀NO]⁺ m/z = 148 (Base Peak) M->F1 - •OCH₃ F2 [C₈H₁₀N]⁺ m/z = 120 F1->F2 - CO

Caption: Key EI fragmentation pathway of MDAB.

Part 3: Crystallographic Analysis

While spectroscopic methods reveal connectivity, single-crystal X-ray diffraction provides the unambiguous, three-dimensional arrangement of atoms in the solid state, including precise bond lengths and angles.

Key Structural Features from Analog Analysis:

  • Planarity: The molecule is observed to be essentially planar. This planarity maximizes the conjugation between the lone pair of electrons on the nitrogen atom, the aromatic π-system, and the carbonyl group of the ester. This extended conjugation is responsible for its photophysical properties.[15]

  • Bond Lengths: The C-N bond length is shorter than a typical single C-N bond, and the C4-C(carbonyl) bond is also shortened, indicating significant double-bond character due to electron delocalization. Conversely, the C=O bond may be slightly elongated.

  • Intermolecular Interactions: In the solid state, molecules are often linked by weak intermolecular forces, such as C-H···O hydrogen bonds, which dictate the crystal packing.[15]

Part 4: Applications in Research and Drug Development

The molecular structure of MDAB directly informs its applications.

  • Photoinitiator: The extended π-conjugation system allows the molecule to absorb UV light efficiently. Upon excitation, it can initiate polymerization reactions, making it a common component in UV-curable inks, coatings, and dental compositions.[2][15]

  • Synthetic Intermediate: The ester and dimethylamino groups are functional handles that can be modified. The ester can be hydrolyzed to the carboxylic acid, reduced to an alcohol, or converted to an amide. The dimethylamino group can influence the regioselectivity of electrophilic aromatic substitution. This versatility makes MDAB a valuable starting material for synthesizing pharmaceuticals and dyes.[1]

  • Drug Development: While not typically an active ingredient itself, the 4-(dimethylamino)benzoate scaffold is a component of more complex molecules. For example, it is structurally related to the local anesthetic procaine and other pharmaceutical agents. Its role as a building block allows for the systematic modification of lead compounds to optimize their pharmacological properties.[2]

Conclusion

The molecular structure of this compound has been comprehensively elucidated through a synergistic application of synthetic chemistry, spectroscopy, and crystallographic principles. NMR, IR, and MS analysis collectively confirm the molecular formula, functional groups, and atomic connectivity, providing a detailed structural fingerprint. The classical Fischer esterification provides a reliable and scalable route to its synthesis. Analysis of its structural analog reveals a planar geometry that facilitates the extended electronic conjugation responsible for its key application as a photoinitiator. For professionals in drug development and materials science, this in-depth understanding of its structure, properties, and synthesis is essential for leveraging its potential as a versatile chemical intermediate.

References

Spectroscopic Data for C10H13NO2: A Technical Guide to the Structural Elucidation of Phenacetin

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and quality control, the unambiguous structural confirmation of an active pharmaceutical ingredient (API) is a cornerstone of regulatory compliance and drug safety. The molecular formula C10H13NO2 represents several isomers, but it is most famously associated with Phenacetin, or N-(4-ethoxyphenyl)acetamide.[1][2] Historically significant as one of the first non-opioid analgesics, phenacetin now serves as a classic model compound in analytical chemistry education and a reference standard in drug metabolism studies.[3][4]

This technical guide provides an in-depth exploration of the spectroscopic data for C10H13NO2, focusing on the phenacetin isomer. It is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a strategic workflow for spectroscopic analysis. We will delve into the causality behind experimental choices and demonstrate how a multi-technique approach—leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—creates a self-validating system for structural elucidation.

An Integrated Approach to Spectroscopic Analysis

The structural elucidation of a molecule like phenacetin is not a linear process but rather a holistic investigation where each analytical technique provides a unique piece of the puzzle. The data from each method should be corroborative, building a cohesive and definitive structural assignment. Our workflow is designed to maximize information and confidence at each step.

G cluster_0 Sample Preparation & Initial Analysis cluster_1 Deeper Structural Insight cluster_2 Data Integration & Confirmation Sample Sample H_NMR ¹H NMR Analysis Sample->H_NMR Parallel Analysis FTIR FT-IR Analysis Sample->FTIR Parallel Analysis C_NMR ¹³C NMR Analysis H_NMR->C_NMR Provides Proton Environment Interpretation Integrated Data Interpretation FTIR->Interpretation Identifies Functional Groups C_NMR->Interpretation Reveals Carbon Skeleton GC_MS GC-MS Analysis GC_MS->Interpretation Confirms Molecular Weight & Fragmentation Structure Final Structure Confirmation (Phenacetin) Interpretation->Structure

Caption: Integrated workflow for the spectroscopic analysis of C10H13NO2.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Expertise & Experience: ¹H NMR is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and relative number of protons. For phenacetin, our objective is to map the distinct proton environments: the ethoxy group, the aromatic ring, the amide proton, and the acetyl methyl group.

Protocol: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the C10H13NO2 sample and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).[5]

    • Causality: CDCl3 is an excellent choice due to its ability to dissolve a wide range of organic compounds, including phenacetin, and its relative chemical inertness.[5] Its residual proton signal at ~7.26 ppm does not typically interfere with the aromatic signals of the analyte.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a sharp singlet at 0 ppm, serving as the universal reference standard for chemical shifts.

  • Instrument Setup: The analysis is performed on a 400 MHz (or higher) NMR spectrometer. Key acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and acquiring 16 scans to ensure a good signal-to-noise ratio.[6]

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline corrected, and referenced to the TMS peak at 0 ppm. The signals are integrated to determine the relative ratios of protons.

Data Presentation & Interpretation

The ¹H NMR spectrum of phenacetin is highly characteristic and readily interpreted.[3][7]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1Broad Singlet1HAmide NH
~7.3Doublet2HAromatic CH (ortho to -NHAc)
~6.8Doublet2HAromatic CH (ortho to -OEt)
~4.0Quartet2HEthoxy -OCH₂ CH₃
~2.1Singlet3HAcetyl -C(O)CH₃
~1.4Triplet3HEthoxy -OCH₂CH₃

Note: Data synthesized from multiple sources.[1][3][7]

Authoritative Grounding:

  • Aromatic Region (6.5-7.5 ppm): The presence of two doublets in the aromatic region is a classic indicator of a para-substituted benzene ring.[3][7] The protons on carbons adjacent to the electron-donating ethoxy group are shielded and appear upfield (~6.8 ppm), while the protons adjacent to the electron-withdrawing acetamide group are deshielded and appear downfield (~7.3 ppm).[8]

  • Ethoxy Group (4.0 ppm, 1.4 ppm): The quartet at ~4.0 ppm (for the -OCH₂- group) and the triplet at ~1.4 ppm (for the -CH₃ group) are a definitive signature of an ethyl group. The splitting pattern follows the n+1 rule: the CH₂ protons are split into a quartet by the three neighboring CH₃ protons (3+1=4), and the CH₃ protons are split into a triplet by the two neighboring CH₂ protons (2+1=3).

  • Amide and Acetyl Protons (8.1 ppm, 2.1 ppm): The acetyl methyl protons (-C(O)CH₃) appear as a sharp singlet at ~2.1 ppm as they have no adjacent proton neighbors. The amide proton (-NH) often appears as a broad singlet around 8.1 ppm due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.[3]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton. While less sensitive, it reveals the number of unique carbon environments and offers insights into their electronic nature (sp³, sp², carbonyl, etc.). For a pharmaceutical compound, confirming the correct number and type of carbon atoms is a critical identity test.

Protocol: ¹³C NMR Analysis
  • Sample Preparation: The same sample prepared for ¹H NMR analysis can be used. A slightly higher concentration (20-50 mg) is often preferred to reduce acquisition time due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: The experiment is run on a 400 MHz spectrometer (operating at ~100 MHz for carbon). A standard proton-decoupled pulse sequence is used, which results in all carbon signals appearing as singlets. A larger number of scans (e.g., 1024) is required.

  • Data Processing: Similar to ¹H NMR, the data is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the CDCl3 solvent peak at 77.16 ppm.

Data Presentation & Interpretation

The proton-decoupled ¹³C NMR spectrum of phenacetin should display 8 distinct signals, corresponding to the 8 unique carbon environments in the molecule.

Chemical Shift (δ, ppm)Assignment
~168.8Carbonyl C =O
~156.0Aromatic C -O
~131.5Aromatic C -N
~121.0Aromatic C H (ortho to -NHAc)
~114.5Aromatic C H (ortho to -OEt)
~63.7Ethoxy -OC H₂CH₃
~24.1Acetyl -C(O)C H₃
~14.8Ethoxy -OCH₂C H₃

Note: Data synthesized from PubChem.[1]

Authoritative Grounding:

  • Carbonyl Carbon (~168.8 ppm): The signal in the far downfield region is characteristic of an amide carbonyl carbon.

  • Aromatic Carbons (114-156 ppm): Four signals are observed for the six aromatic carbons. The two carbons bearing substituents (-O and -N) are quaternary and appear downfield. The four protonated carbons appear as two distinct signals due to the molecule's symmetry, consistent with the ¹H NMR data.[1]

  • Aliphatic Carbons (14-64 ppm): The three signals in the upfield region correspond to the three aliphatic carbons of the ethoxy and acetyl groups, confirming their presence.[1] The prediction of these chemical shifts can be further refined using computational methods and databases.[3][7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to excite its vibrational modes (stretching, bending). This provides a molecular "fingerprint."

Protocol: FT-IR Analysis (KBr Pellet Method)
  • Sample Preparation: Grind 1-2 mg of the C10H13NO2 sample with ~100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[9][10]

    • Causality: KBr is used because it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and becomes a clear pellet under pressure, providing a solid-state matrix for the sample.[4][9] Thorough grinding is critical to reduce particle size below the wavelength of the IR light, minimizing scattering and producing a clean spectrum.[10]

  • Pellet Formation: Transfer the finely ground mixture to a pellet press die and apply several tons of pressure to form a thin, transparent pellet.[10]

  • Background Collection: Acquire a background spectrum of a pure KBr pellet. This is essential to subtract the absorbance from atmospheric CO₂ and water, as well as any impurities in the KBr itself.

  • Sample Analysis: Place the sample pellet in the spectrometer and acquire the spectrum. The instrument automatically ratios the sample scan against the background scan to produce the final transmittance or absorbance spectrum.

Data Presentation & Interpretation

The FT-IR spectrum of phenacetin provides clear evidence for its key functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group Assignment
~3300N-H StretchSecondary Amide (N-H)
~3050C-H StretchAromatic C-H
~2980, 2870C-H StretchAliphatic C-H (CH₃, CH₂)
~1660C=O StretchAmide I band (Carbonyl)
~1610, 1510C=C StretchAromatic Ring
~1550N-H BendAmide II band
~1240C-O StretchAryl-Alkyl Ether

Note: Data synthesized from multiple sources.[8][9][11]

Authoritative Grounding:

  • Amide Group: The combination of the N-H stretch around 3300 cm⁻¹, the strong C=O stretch (Amide I) at ~1660 cm⁻¹, and the N-H bend (Amide II) at ~1550 cm⁻¹ is definitive for a secondary amide.[11]

  • Aromatic Ether: The strong absorption around 1240 cm⁻¹ is characteristic of the asymmetric C-O-C stretching of an aryl-alkyl ether.

  • Substitution Pattern: The presence of strong absorptions in the "fingerprint" region below 900 cm⁻¹ can also provide clues about the benzene ring's substitution pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: Mass spectrometry provides two crucial pieces of information: the molecular weight of the compound and its fragmentation pattern. When coupled with Gas Chromatography (GC), it allows for the analysis of a pure compound separated from a mixture. For structural elucidation, Electron Ionization (EI) is a "hard" ionization technique that induces reproducible fragmentation, creating a unique mass spectrum that serves as a molecular fingerprint.[12][13]

Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the C10H13NO2 sample (~1 mg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is ramped to separate compounds based on their boiling points and interactions with the stationary phase.[14]

  • MS Analysis (Electron Ionization): As the pure compound elutes from the GC column, it enters the MS ion source. Here, it is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron to form a molecular ion (M⁺·) and fragment into smaller, charged ions.[12]

  • Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion.

Data Presentation & Interpretation

The mass spectrum of phenacetin is consistent with its molecular formula and structure.

m/z (Mass-to-Charge Ratio)Interpretation
179Molecular Ion [M]⁺· (C₁₀H₁₃NO₂)
137[M - C₂H₂O]⁺· (Loss of ketene)
109[M - C₂H₂O - C₂H₄]⁺· (Loss of ketene and ethylene)
81Further fragmentation
43[CH₃CO]⁺ (Acetyl cation, often the base peak)

Note: Data synthesized from multiple sources.[15][16]

Authoritative Grounding:

  • Molecular Ion (m/z 179): The peak at m/z 179 corresponds to the molecular weight of C10H13NO2 (179.22 g/mol ), confirming the molecular formula.[15] The presence of an odd-numbered molecular ion is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.

  • Fragmentation Pathway: The fragmentation is characteristic of an acetanilide derivative. A key fragmentation is the loss of a neutral ketene molecule (CH₂=C=O, 42 Da) from the molecular ion via a McLafferty-type rearrangement, resulting in the prominent peak at m/z 137.[17] Subsequent loss of ethylene (C₂H₄, 28 Da) from the ethoxy group gives the ion at m/z 109. The peak at m/z 43 is often the base peak and corresponds to the stable acetyl cation ([CH₃CO]⁺).

G M Molecular Ion (M⁺·) m/z = 179 F1 Fragment Ion m/z = 137 M->F1 - 42 Da F3 Base Peak m/z = 43 M->F3 F2 Fragment Ion m/z = 109 F1->F2 - 28 Da N1 Loss of Ketene (C₂H₂O) N2 Loss of Ethylene (C₂H₄) N3 Acylium Ion [CH₃CO]⁺

Caption: Primary fragmentation pathway of Phenacetin in EI-MS.

Conclusion: A Self-Validating Structural Confirmation

The structural elucidation of C10H13NO2 as phenacetin is a clear demonstration of a self-validating analytical system. Each technique provides interlocking evidence that, when combined, leaves no room for ambiguity.

  • ¹H NMR establishes the presence of an ethyl group, an acetyl group, an amide proton, and a para-substituted aromatic ring, along with the correct proton ratios.

  • ¹³C NMR confirms the presence of 8 unique carbon environments, including a carbonyl, four distinct aromatic carbons, and three aliphatic carbons, perfectly matching the proposed structure.

  • FT-IR provides definitive evidence for the key functional groups: a secondary amide, an aromatic ether, and the aromatic ring itself.

  • Mass Spectrometry confirms the molecular weight (179 Da) and molecular formula (via the Nitrogen Rule) and shows a fragmentation pattern characteristic of an N-arylacetamide structure, including the diagnostic loss of ketene.

Together, these data points form a robust and comprehensive characterization that meets the rigorous standards of the pharmaceutical industry. This integrated approach ensures not only the identity but also the purity and integrity of the molecule, underpinning the development of safe and effective medicines.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 4-(dimethylamino)benzoate is an organic compound frequently utilized in chemical synthesis, and as a photoinitiator in polymer chemistry.[1] Its structure, featuring a para-substituted aromatic ring with both a strong electron-donating group (EDG) and an electron-withdrawing group (EWG), makes it an excellent model for demonstrating the principles of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive analysis of its ¹H and ¹³C NMR spectra, offering researchers and drug development professionals a detailed framework for structural elucidation and purity assessment. Understanding the NMR profile of this molecule is fundamental to confirming its identity and ensuring the integrity of subsequent reactions or formulations.

Molecular Structure and Symmetry Analysis

The structural characterization of this compound begins with an analysis of its molecular symmetry, which is paramount for predicting and interpreting its NMR spectra. The molecule possesses a C₂ axis of symmetry that bisects the aromatic ring through the C1-C4 carbons, which bear the ester and dimethylamino groups, respectively. This symmetry element renders specific sets of protons and carbons chemically equivalent, thereby simplifying the resulting spectra by reducing the number of unique signals.

The key structural features are:

  • A para-substituted benzene ring .

  • An electron-donating dimethylamino group (-N(CH₃)₂) at the C4 position. This group increases electron density in the ring, particularly at the ortho and para positions, through a strong +M (mesomeric) effect.

  • An electron-withdrawing methyl ester group (-COOCH₃) at the C1 position. This group decreases electron density in the ring through -I (inductive) and -M effects.

These opposing electronic effects create a polarized aromatic system, which profoundly influences the chemical shifts of the aromatic protons and carbons.

Caption: Molecular structure of this compound with key carbon and proton groups labeled for NMR assignment.

Part 1: ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct proton environments, their relative abundance (integration), and their neighboring protons (multiplicity).

Interpretation of the Spectrum

The spectrum is characterized by three main regions: the downfield aromatic region and two upfield aliphatic signals.

  • Aromatic Protons (H-2, H-6, H-3, H-5): The para-substitution pattern gives rise to a classic AA'BB' system, which often appears as two distinct doublets due to the strong electronic differentiation by the substituents.

    • H-2 and H-6: These protons are ortho to the electron-withdrawing ester group. Consequently, they are deshielded and appear at a higher chemical shift (further downfield). Their signal is a doublet, split by the adjacent H-3 and H-5 protons.

    • H-3 and H-5: These protons are ortho to the strongly electron-donating dimethylamino group. The +M effect of the nitrogen atom significantly shields these protons, causing them to appear at a lower chemical shift (further upfield) compared to typical aromatic protons.[2] This signal is also a doublet, split by the H-2 and H-6 protons. The coupling constant (J) for both doublets is typically in the range of 8-9 Hz, characteristic of ortho coupling in a benzene ring.

  • Ester Methyl Protons (H-8): The three protons of the methyl group attached to the ester oxygen (-OCH₃) are chemically equivalent and deshielded by the adjacent electronegative oxygen atom. This results in a sharp singlet appearing in the range of 3.8-3.9 ppm.

  • Dimethylamino Protons (H-9, H-10): The six protons of the two methyl groups on the nitrogen atom are equivalent due to free rotation around the C-N bond. They are deshielded by the nitrogen atom and appear as a strong singlet, typically around 3.0 ppm.

Data Summary: ¹H NMR

The following table summarizes the expected ¹H NMR spectral data for this compound in a standard solvent like CDCl₃.

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
~7.91Doublet (d)2H~9.0H-2, H-6 (Aromatic, ortho to -COOCH₃)
~6.63Doublet (d)2H~9.0H-3, H-5 (Aromatic, ortho to -N(CH₃)₂)
~3.87Singlet (s)3HN/AH-8 (-OCH₃)
~3.01Singlet (s)6HN/AH-9, H-10 (-N(CH₃)₂)
Note: Data synthesized from typical values for similar structures. For a comparable ethyl ester, see reference[3].

Part 2: ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the molecule's symmetry, the ten carbon atoms produce only eight distinct signals.

Interpretation of the Spectrum
  • Carbonyl Carbon (C-7): The ester carbonyl carbon is the most deshielded carbon in the spectrum due to the double bond to one oxygen and a single bond to another. It appears significantly downfield, typically in the 165-170 ppm range.[2]

  • Aromatic Carbons (C-1 to C-6): The six aromatic carbons give rise to four signals.

    • C-4 (ipso- to -N(CH₃)₂): This carbon is attached to the strongly electron-donating nitrogen atom. It is highly shielded and appears furthest upfield among the sp² carbons, often around 153 ppm.

    • C-1 (ipso- to -COOCH₃): This quaternary carbon is attached to the ester group. Its chemical shift is influenced by both its sp² hybridization and the substituent, appearing significantly upfield of other aromatic carbons, often around 119-120 ppm.

    • C-2 and C-6: These carbons, adjacent to the ester group, are deshielded and appear downfield, typically around 131 ppm.

    • C-3 and C-5: These carbons are adjacent to the dimethylamino group. The strong shielding effect of the nitrogen causes them to appear far upfield for aromatic carbons, often around 110-111 ppm.

  • Aliphatic Carbons (C-8, C-9, C-10):

    • Ester Methyl Carbon (C-8): The -OCH₃ carbon is deshielded by the attached oxygen and appears around 51-52 ppm.

    • Dimethylamino Carbons (C-9, C-10): The two methyl carbons attached to the nitrogen are equivalent. They are shielded relative to the ester methyl carbon and appear around 40 ppm.

Data Summary: ¹³C NMR

The following table summarizes the expected ¹³C NMR chemical shifts.

Chemical Shift (δ, ppm)AssignmentRationale
~167.0C-7 (C=O)Highly deshielded ester carbonyl.
~153.5C-4Attached to electron-donating -N(CH₃)₂ group.
~131.5C-2, C-6Aromatic C-H, ortho to electron-withdrawing -COOCH₃.
~119.5C-1Quaternary carbon attached to -COOCH₃.
~110.5C-3, C-5Aromatic C-H, ortho to electron-donating -N(CH₃)₂.
~51.5C-8 (-OCH₃)Methyl carbon attached to ester oxygen.
~40.0C-9, C-10 (-N(CH₃)₂)Methyl carbons attached to nitrogen.
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from spectral databases and analogous compounds.[4][5]

Part 3: Experimental Protocol for NMR Analysis

This section provides a standardized workflow for acquiring high-quality NMR spectra of this compound. The trustworthiness of NMR data hinges on meticulous sample preparation and proper instrument setup.

Objective

To obtain high-resolution, unambiguous ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Materials and Equipment
  • This compound sample

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)[6]

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Volumetric glassware and Pasteur pipettes

  • Analytical balance

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh approximately 10-15 mg of this compound directly into a clean, dry vial. The precise mass is needed for any potential quantitative analysis (qNMR).

    • Add approximately 0.6-0.7 mL of CDCl₃ to the vial. Chloroform-d is an excellent choice as it is a versatile solvent for moderately polar organic compounds and has well-defined residual solvent peaks for spectral calibration.[6]

    • Gently swirl or vortex the vial until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.

    • Locking: The spectrometer's lock system uses the deuterium signal from the solvent (e.g., CDCl₃) to maintain a stable magnetic field. This step is crucial for preventing signal drift during acquisition.

    • Shimming: Manually or automatically adjust the shim coils to optimize the homogeneity of the magnetic field across the sample. Proper shimming is the most critical step for achieving sharp, symmetrical peaks and high resolution.

    • ¹H Spectrum Acquisition:

      • Load standard proton acquisition parameters.

      • Set the number of scans (NS) to 8 or 16. For a sample of this concentration, a low number of scans is usually sufficient.

      • Ensure the relaxation delay (D1) is adequate (e.g., 1-2 seconds) to allow for full magnetization recovery between pulses.

      • Acquire the spectrum.

    • ¹³C Spectrum Acquisition:

      • Load standard carbon acquisition parameters (typically with proton decoupling).

      • Set the number of scans to 128 or higher. The low natural abundance of the ¹³C isotope necessitates a greater number of scans to achieve a good signal-to-noise ratio.

      • Acquire the spectrum.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Calibrate the chemical shift scale. For CDCl₃, the residual ¹H peak is at 7.26 ppm, and the ¹³C peak is at 77.16 ppm.[6]

    • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (10-15 mg) dissolve 2. Dissolve in CDCl3 (0.6-0.7 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer insert 4. Insert Sample into Magnet transfer->insert lock 5. Lock on Solvent Signal insert->lock shim 6. Shim for Field Homogeneity lock->shim acquire 7. Acquire 1H & 13C Spectra shim->acquire ft 8. Fourier Transform acquire->ft phase 9. Phase Correction ft->phase calibrate 10. Calibrate Chemical Shifts phase->calibrate integrate 11. Integrate (1H Spectrum) calibrate->integrate analysis Final Spectral Analysis integrate->analysis

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Conclusion

The combined analysis of ¹H and ¹³C NMR spectra provides an unambiguous and detailed structural confirmation of this compound. The ¹H spectrum clearly resolves the aromatic AA'BB' system and the two distinct aliphatic singlets, with integration values corresponding precisely to the number of protons in each environment. The ¹³C spectrum complements this by identifying all eight unique carbon environments, from the highly deshielded carbonyl carbon to the shielded aliphatic and aromatic carbons influenced by the powerful electron-donating dimethylamino group. This guide demonstrates how a systematic approach to spectral interpretation, grounded in the principles of chemical shift theory and molecular symmetry, serves as an indispensable tool for chemists in research and industry.

References

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the mass spectrometric analysis of Methyl 4-(dimethylamino)benzoate, a compound relevant in various research and development sectors. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles and practical applications of mass spectrometry for the characterization and quantification of this molecule, moving beyond procedural lists to explain the rationale behind experimental choices.

Introduction: The Analytical Significance of this compound

This compound (MDAB), with a molecular weight of 179.22 g/mol and the chemical formula C₁₀H₁₃NO₂, is an aromatic ester containing a tertiary amine.[1] Its unique structure, featuring both an electron-donating dimethylamino group and an electron-withdrawing methyl ester group, makes it an interesting subject for mass spectrometric analysis. Understanding its behavior under various ionization and fragmentation conditions is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in manufacturing processes. This guide will explore the intricacies of its analysis by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing both theoretical insights and practical, step-by-step protocols.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: Elucidating the Fragmentation Fingerprint

GC-MS with Electron Ionization (EI) is a powerful technique for the analysis of volatile and semi-volatile compounds like MDAB. The high-energy electrons (typically 70 eV) used in EI induce reproducible fragmentation patterns that serve as a chemical fingerprint for the molecule.

The Mass Spectrum of this compound

The EI mass spectrum of MDAB is characterized by a distinct set of fragment ions. The molecular ion (M•+) is observed at a mass-to-charge ratio (m/z) of 179.[1] The major fragment ions and their relative intensities provide the basis for structural elucidation.

m/z Proposed Fragment Identity Significance
179[C₁₀H₁₃NO₂]•+ (Molecular Ion)Confirms the molecular weight of the compound.
148[M - •OCH₃]⁺Loss of the methoxy radical from the ester group, a common fragmentation for methyl esters.[2]
178[M - H]⁺Loss of a hydrogen atom, likely from one of the methyl groups of the dimethylamino moiety.
77[C₆H₅]⁺Phenyl cation, indicative of an aromatic structure.
74[C₄H₈N]⁺Requires rearrangement, likely involving the dimethylamino group.

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Proposed Fragmentation Pathway under Electron Ionization

The fragmentation of MDAB is driven by the ionization of the molecule, which creates an energetically unstable molecular ion. The subsequent bond cleavages are governed by the formation of stable carbocations and neutral radicals.[3]

Fragmentation_Pathway M This compound (m/z 179) [M]•+ F148 [M - •OCH₃]⁺ (m/z 148) M->F148 - •OCH₃ (31 Da) F178 [M - H]⁺ (m/z 178) M->F178 - H• (1 Da) F74 [C₄H₈N]⁺ (m/z 74) M->F74 rearrangement & fragmentation F77 [C₆H₅]⁺ (m/z 77) F148->F77 - C₄H₆N (72 Da, rearrangement)

Caption: Proposed EI fragmentation of this compound.

The primary fragmentation involves the cleavage of the ester's C-O bond, leading to the loss of a methoxy radical (•OCH₃) and the formation of a stable acylium ion at m/z 148. The stability of this ion is enhanced by the electron-donating dimethylamino group. The loss of a hydrogen atom to form the ion at m/z 178 likely occurs from one of the N-methyl groups, as this is a common fragmentation pathway for N,N-dimethylanilines. The formation of the phenyl cation (m/z 77) and the ion at m/z 74 involves more complex rearrangements.

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of MDAB. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Dissolve a known quantity of this compound in a volatile organic solvent such as methanol or ethyl acetate to a final concentration of 10-100 µg/mL.

  • If the sample is in a complex matrix, a suitable extraction technique like liquid-liquid extraction or solid-phase extraction may be necessary.

2. GC-MS Instrumentation and Conditions:

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic separation.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile compounds.
Injection Volume 1 µLA standard volume to avoid column overloading.
Inlet Temperature 250 °CEnsures rapid volatilization of the analyte.
Carrier Gas Helium at 1.0 mL/min (constant flow)An inert carrier gas that provides good chromatographic efficiency.
Oven Program Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C, hold 5 min.A temperature gradient to ensure good peak shape and separation from other components.
MS System Agilent 5977B MSD or equivalentA sensitive and reliable mass detector.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for reproducible fragmentation and library matching.
Source Temperature 230 °COptimizes ion formation and reduces contamination.
Quadrupole Temp. 150 °CEnsures stable ion transmission.
Mass Range m/z 40-400Covers the molecular ion and expected fragments of MDAB.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis

For the sensitive and selective quantification of this compound in complex matrices, such as biological fluids, LC-MS/MS is the technique of choice.[4] This method offers high specificity through the use of Multiple Reaction Monitoring (MRM).

The Principle of LC-MS/MS and MRM

In an LC-MS/MS experiment, the analyte is first separated by liquid chromatography and then ionized, typically using Electrospray Ionization (ESI). The protonated molecule ([M+H]⁺, m/z 180 for MDAB) is selected in the first quadrupole (Q1) as the precursor ion. This precursor ion is then fragmented in the collision cell (q2), and specific product ions are monitored in the third quadrupole (Q3). This two-stage mass filtering significantly reduces background noise and enhances selectivity.

LC-MS_Workflow cluster_LC LC System cluster_MS Mass Spectrometer Sample Sample Injection Column C18 Column Separation Sample->Column ESI ESI Source ([M+H]⁺ = m/z 180) Column->ESI Q1 Q1: Precursor Ion Selection (m/z 180) ESI->Q1 q2 q2: Collision-Induced Dissociation Q1->q2 Q3 Q3: Product Ion Monitoring (e.g., m/z 148) q2->Q3 Detector Detector Q3->Detector

Caption: A typical workflow for LC-MS/MS analysis.

Proposed MRM Transitions for this compound

For robust quantification, at least two MRM transitions are typically monitored: one for quantification and one for confirmation.

Precursor Ion ([M+H]⁺) Product Ion Proposed Fragmentation Use
m/z 180m/z 148Loss of methanol (CH₃OH)Quantifier
m/z 180m/z 120Loss of both methanol and carbon monoxideQualifier
Experimental Protocol for LC-MS/MS Analysis

This protocol provides a starting point for developing a quantitative LC-MS/MS method for MDAB in a biological matrix like plasma. Method validation according to regulatory guidelines is essential for use in drug development.

1. Sample Preparation (Protein Precipitation): [5]

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., deuterated MDAB).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for injection.

2. LC-MS/MS Instrumentation and Conditions:

Parameter Setting Rationale
LC System Waters ACQUITY UPLC or equivalentProvides high-resolution separation and fast analysis times.
Column Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)A versatile reversed-phase column for small molecule analysis.
Mobile Phase A Water with 0.1% Formic AcidAcidified mobile phase promotes protonation in ESI positive mode.
Mobile Phase B Acetonitrile with 0.1% Formic AcidA common organic solvent for reversed-phase chromatography.
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min.A gradient elution to ensure sharp peaks and efficient separation.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reproducibility.
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalentA high-sensitivity tandem mass spectrometer for quantitative analysis.
Ionization Mode ESI PositiveThe tertiary amine group is readily protonated.
IonSpray Voltage 5500 V
Source Temp. 550 °C
Collision Gas Nitrogen
MRM Transitions See Table in Section 3.2Optimized for sensitivity and specificity.

Conclusion: A Multi-faceted Approach to Analysis

The mass spectrometric analysis of this compound is a powerful tool for its identification and quantification. GC-MS provides a robust method for structural confirmation through its reproducible fragmentation patterns, while LC-MS/MS offers the high sensitivity and selectivity required for quantitative studies in complex matrices, a critical aspect in drug development and related fields. The choice of technique and the specifics of the experimental protocol should be guided by the analytical question at hand. The methodologies and insights provided in this guide serve as a strong foundation for researchers and scientists to develop and validate their own analytical methods for this compound.

References

solubility of Methyl 4-(dimethylamino)benzoate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 4-(dimethylamino)benzoate in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility characteristics of this compound (M4DAB), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the physicochemical properties of M4DAB, theoretical and predictive models of solubility, and practical, field-proven methodologies for solubility determination and solvent selection.

Physicochemical Profile of this compound

Understanding the inherent properties of a molecule is the cornerstone of predicting its behavior in different solvent environments. M4DAB (CAS: 1202-25-1) possesses a unique molecular structure that dictates its solubility: a polar ester group and a tertiary amine, contrasted with a non-polar benzene ring. This amphiphilic nature is key to its solubility profile.

The structure consists of a central benzene ring substituted with a methyl ester group (-COOCH₃) and a dimethylamino group (-N(CH₃)₂). The ester and amino groups are polar and capable of dipole-dipole interactions and, in the case of the nitrogen and oxygen atoms, acting as hydrogen bond acceptors. The aromatic ring, however, is non-polar and favors interactions with non-polar solvents through van der Waals forces.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1][2]
Molecular Weight 179.22 g/mol [1]
Melting Point 96 - 102 °C[2]
Boiling Point 280.3 °C at 760 mmHg[2]
LogP (Octanol/Water Partition Coefficient) 1.54 - 2.37[2][3]
Polar Surface Area (PSA) 29.54 Ų[2][4]
Appearance White to light yellow powder/crystal

The LogP value, which is greater than 1, indicates a higher affinity for the non-polar octanol phase over the polar water phase, suggesting a generally better solubility in organic solvents than in water.[3][5] The Polar Surface Area (PSA) is relatively small, which also points towards solubility in less polar organic solvents.

Guiding Principles: "Like Dissolves Like"

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[6][7] Applying this to M4DAB:

  • Polar Solvents (e.g., Ethanol, Methanol, Acetone): These solvents can interact effectively with the polar methyl ester and dimethylamino functional groups of M4DAB. Solvents that can act as hydrogen bond donors will interact with the lone pairs on M4DAB's oxygen and nitrogen atoms.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will primarily interact with the non-polar aromatic ring of M4DAB.

  • Solvents of Intermediate Polarity (e.g., Ethyl Acetate, Dichloromethane): These solvents can often provide the best balance, capable of interacting favorably with both the polar and non-polar regions of the molecule.

The interplay between these regions determines the overall solubility in a given solvent.

cluster_M4DAB This compound cluster_Solvents Solvent Types M4DAB C₆H₄(N(CH₃)₂)COOCH₃ Polar_Groups Polar Moieties -N(CH₃)₂ -COOCH₃ M4DAB->Polar_Groups Dipole-Dipole H-Bond Accepting NonPolar_Ring Non-Polar Moiety Aromatic Ring M4DAB->NonPolar_Ring van der Waals Interactions Polar_Solvent Polar Solvent (e.g., Ethanol) Polar_Groups->Polar_Solvent Favorable Interaction ('Like Dissolves Like') NonPolar_Solvent Non-Polar Solvent (e.g., Toluene) Polar_Groups->NonPolar_Solvent Unfavorable Interaction NonPolar_Ring->Polar_Solvent Unfavorable Interaction NonPolar_Ring->NonPolar_Solvent Favorable Interaction ('Like Dissolves Like')

Fig 1. Interaction model for M4DAB with polar and non-polar solvents.

Predictive Frameworks for Solubility

While qualitative principles are useful, quantitative models provide predictive power for solvent selection, which is critical in process development and formulation.

Hansen Solubility Parameters (HSP)
UNIFAC and Modified UNIFAC Models

The Universal Quasichemical Functional-group Activity Coefficients (UNIFAC) model is a group-contribution method used to predict activity coefficients, which are essential for calculating solid-liquid and vapor-liquid equilibria.[9][10] The model breaks down molecules into their constituent functional groups (e.g., aromatic carbon, ester group) and calculates the activity coefficient based on the interactions between these groups.[9][11][12] This allows for the prediction of solubility in various solvents without direct experimental data, making it a powerful tool in early-stage development.[10][13]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for solubility determination remains the shake-flask method. This protocol ensures that equilibrium is reached, providing a reliable measurement of a saturated solution.

Methodology
  • Preparation: Add an excess amount of M4DAB solid to a series of vials, ensuring a visible amount of undissolved solid will remain at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant-temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required should be determined by preliminary experiments, confirming that the concentration of the solute does not change over a longer period.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for several hours to let the excess solid settle. Centrifugation is recommended to ensure complete separation of the solid and liquid phases.

  • Sampling: Carefully extract an aliquot of the clear, supernatant (saturated solution) using a pre-warmed or solvent-rinsed syringe fitted with a filter (e.g., 0.22 µm PTFE) to prevent any solid particles from being transferred.

  • Analysis: Dilute the aliquot with a suitable solvent and analyze the concentration of M4DAB using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative Nuclear Magnetic Resonance (qNMR).[14]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Fig 2. Workflow for the Shake-Flask Solubility Determination Method.

Application Focus: Solvent Selection for Recrystallization

Recrystallization is a critical purification technique for solids like M4DAB.[15] The ideal solvent will dissolve the compound completely at an elevated temperature but poorly at low temperatures, allowing for high recovery of pure crystals upon cooling.[16][17]

Table 2: Predicted Solubility of M4DAB and Suitability for Recrystallization

SolventPolarity IndexPredicted Room Temp. SolubilityPredicted Hot SolubilityRecrystallization SuitabilityRationale
Hexane 0.1LowLow-ModeratePossible, likely low capacityPrimarily interacts with the non-polar ring.
Toluene 2.4ModerateHighGoodBalances non-polar ring interaction with some pi-stacking.
Ethyl Acetate 4.4HighVery HighPoorLikely too soluble at room temperature for good recovery.[16]
Acetone 5.1HighVery HighPoorStrong interaction with polar groups makes it a very good solvent.
Ethanol 4.3Moderate-HighVery HighPotentially GoodGood solvent when hot, but may retain too much solute when cold.
Methanol 5.1HighVery HighPoorSimilar to ethanol but often a stronger solvent.
Water 10.2Very LowVery LowUnsuitable (as single solvent)M4DAB is largely non-polar and hydrophobic.[16]

A mixed-solvent system is often highly effective.[17] For M4DAB, a good approach would be to dissolve it in a minimal amount of a "good" hot solvent like ethanol or acetone, and then add a "bad" solvent like water or hexane dropwise until the solution becomes cloudy (the saturation point).[17][18] Slow cooling of this saturated solution will often yield high-purity crystals.

start Select potential solvent(s) test_rt Test solubility of small sample at room temp start->test_rt dissolves_rt Dissolves completely? test_rt->dissolves_rt test_hot Heat sample dissolves_rt->test_hot No / Partially bad_solvent POOR SOLVENT (Reject or use as anti-solvent) dissolves_rt->bad_solvent Yes dissolves_hot Dissolves completely? test_hot->dissolves_hot check_cool Cool solution dissolves_hot->check_cool Yes dissolves_hot->bad_solvent No crystals Crystals form? check_cool->crystals good_solvent GOOD SOLVENT FOR RECRYSTALLIZATION crystals->good_solvent Yes consider_pair Consider as 'good' solvent in a mixed-solvent pair crystals->consider_pair No (oils out or no precipitation)

Fig 3. Decision workflow for selecting a recrystallization solvent.

Conclusion

The solubility of this compound is governed by its distinct structural moieties: a non-polar aromatic ring and polar ester and amino groups. This profile makes it soluble in a range of organic solvents, particularly those of intermediate polarity like toluene and ethyl acetate, and moderately soluble in polar protic solvents like ethanol. For purification, single solvents like toluene or mixed-solvent systems such as ethanol/water offer promising routes for effective recrystallization. The principles and protocols outlined in this guide provide a robust framework for researchers to rationally select solvents and accurately determine the solubility of M4DAB, facilitating its effective use in research and development.

References

Stability and Hydrolysis of Methyl 4-(dimethylamino)benzoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(dimethylamino)benzoate (DMAB), a tertiary amine-substituted aromatic ester, serves as a key intermediate in the synthesis of various organic molecules and finds applications in diverse fields, including as a photoinitiator.[1] Its chemical stability, particularly its susceptibility to hydrolysis, is a critical parameter influencing its utility and shelf-life in various formulations. This in-depth technical guide provides a comprehensive overview of the stability and hydrolysis of DMAB, drawing upon established principles of ester chemistry and data from structurally related compounds. We will delve into the mechanisms of hydrolysis, the factors influencing its rate, analytical methodologies for its quantification, and the potential for enzymatic and photodegradation.

Chemical and Physicochemical Properties of this compound

DMAB is an organic compound with the chemical formula C₁₀H₁₃NO₂.[1] Its structure features a benzene ring substituted with a methyl ester group at the para position to a dimethylamino group. This unique combination of functional groups dictates its chemical reactivity and physical properties.

PropertyValue/DescriptionSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol PubChem
Appearance White to off-white crystalline powder---
Melting Point 102-104 °C---
Solubility Soluble in organic solvents like ethanol, methanol, and acetone. Sparingly soluble in water.[1]
Key Functional Groups Methyl ester, Tertiary amine, Aromatic ring[1]

The presence of the ester functional group makes DMAB susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond to yield 4-(dimethylamino)benzoic acid and methanol.[1] The dimethylamino group, being electron-donating, influences the reactivity of the ester group.

The Hydrolysis of this compound: Mechanisms and Kinetics

The hydrolysis of an ester is a well-understood chemical transformation that can be catalyzed by both acids and bases, or proceed at a slower rate in neutral conditions. The overall observed rate of hydrolysis (k_obs) is a composite of these three processes and can be expressed by the following equation:

kobs = kH⁺[H⁺] + kN + kOH⁻[OH⁻]

where:

  • kH⁺ is the second-order rate constant for acid-catalyzed hydrolysis.

  • kN is the pseudo-first-order rate constant for neutral hydrolysis.

  • kOH⁻ is the second-order rate constant for base-catalyzed hydrolysis.

The rate of hydrolysis is significantly dependent on the pH of the solution. A typical pH-rate profile for ester hydrolysis exhibits a U-shape, with the minimum rate occurring in the mid-pH range and increasing rates at both acidic and basic pH.

G cluster_0 Hydrolysis Pathways of this compound cluster_1 Acid-Catalyzed Hydrolysis cluster_2 Neutral Hydrolysis cluster_3 Base-Catalyzed Hydrolysis DMAB This compound Protonated_DMAB Protonated DMAB (Activated Carbonyl) DMAB->Protonated_DMAB + H⁺ Tetrahedral_Intermediate_Neutral Tetrahedral Intermediate DMAB->Tetrahedral_Intermediate_Neutral + H₂O (slow) Tetrahedral_Intermediate_Base Tetrahedral Intermediate DMAB->Tetrahedral_Intermediate_Base + OH⁻ Hydrolysis_Products 4-(dimethylamino)benzoic Acid + Methanol Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_DMAB->Tetrahedral_Intermediate_Acid + H₂O Tetrahedral_Intermediate_Acid->Hydrolysis_Products - H⁺ Tetrahedral_Intermediate_Neutral->Hydrolysis_Products Tetrahedral_Intermediate_Base->Hydrolysis_Products

Figure 1: General mechanisms for the hydrolysis of this compound.

Substituent Effects on Hydrolysis Rate

The rate of hydrolysis of benzoate esters is influenced by the electronic properties of the substituents on the aromatic ring.[2][3][4] The dimethylamino group (-N(CH₃)₂) at the para position in DMAB is a strong electron-donating group. This property has a significant impact on the hydrolysis kinetics:

  • Base-Catalyzed Hydrolysis: Electron-donating groups decrease the electrophilicity of the carbonyl carbon, making it less susceptible to nucleophilic attack by the hydroxide ion. Therefore, DMAB is expected to undergo base-catalyzed hydrolysis at a slower rate compared to unsubstituted methyl benzoate.[3]

  • Acid-Catalyzed Hydrolysis: In acidic conditions, the dimethylamino group can be protonated. The effect on the hydrolysis rate is more complex and depends on the extent of protonation and its influence on the electron density of the carbonyl group.

Experimental Protocol for Studying the Hydrolysis of this compound

A robust experimental design is crucial for accurately determining the stability and hydrolysis kinetics of DMAB. The following protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Materials and Reagents
  • This compound (DMAB) reference standard

  • 4-(dimethylamino)benzoic acid reference standard

  • HPLC grade acetonitrile and methanol

  • Deionized water

  • Phosphate buffers of various pH values (e.g., pH 2, 5, 7, 9, 12)

  • Hydrochloric acid and sodium hydroxide for pH adjustment

Instrumentation
  • HPLC system with a UV or Diode Array Detector (DAD)

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

Chromatographic Conditions (Example)
ParameterCondition
Mobile Phase Acetonitrile : Phosphate Buffer (pH can be varied)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength Determined by UV scan of DMAB and its degradant
Injection Volume 10 µL

Experimental Workflow

G cluster_0 Workflow for DMAB Hydrolysis Kinetics Study cluster_1 Preparation cluster_2 Reaction cluster_3 Analysis cluster_4 Data Processing Stock_Solution Prepare Stock Solution of DMAB Incubation Incubate DMAB in Buffers at a Constant Temperature Stock_Solution->Incubation Buffer_Solutions Prepare Buffers of Different pH Buffer_Solutions->Incubation Sampling Withdraw Samples at Specific Time Intervals Incubation->Sampling Quenching Quench Reaction (e.g., with acid/base) Sampling->Quenching HPLC_Analysis Analyze Samples by HPLC Quenching->HPLC_Analysis Concentration_vs_Time Plot Concentration of DMAB vs. Time HPLC_Analysis->Concentration_vs_Time Rate_Constant Determine Pseudo-First-Order Rate Constant (k_obs) Concentration_vs_Time->Rate_Constant pH_Rate_Profile Plot log(k_obs) vs. pH Rate_Constant->pH_Rate_Profile

Figure 2: A typical experimental workflow for determining the hydrolysis kinetics of DMAB.

Data Analysis

The concentration of DMAB at each time point is determined from the HPLC chromatograms. A plot of the natural logarithm of the DMAB concentration versus time should yield a straight line, the slope of which is the negative of the pseudo-first-order rate constant (kobs). By determining kobs at various pH values, a pH-rate profile can be constructed.

Enzymatic Hydrolysis

In biological systems, esters are primarily hydrolyzed by a class of enzymes known as esterases.[10][11] These enzymes exhibit varying degrees of substrate specificity.[10] While specific studies on the enzymatic hydrolysis of DMAB are limited, research on other p-aminobenzoic acid esters and benzoate esters indicates that they can be substrates for various esterases, including liver carboxylesterases.[12][13] The rate and extent of enzymatic hydrolysis will depend on the specific enzyme, its concentration, and the reaction conditions. For drug development professionals, understanding the potential for enzymatic degradation of DMAB-containing molecules is crucial for predicting their in vivo stability and pharmacokinetic profile.

Photodegradation

This compound is known to be used as a photoinitiator, which implies that it absorbs UV radiation and can undergo photochemical reactions.[1] The photostability of UV absorbers is a critical factor in formulations like sunscreens.[14][15][16] While the primary focus of this guide is on hydrolytic stability, it is important to acknowledge that exposure to light, particularly UV radiation, can lead to the degradation of DMAB through pathways other than hydrolysis. The quantum efficiency of photodegradation, which is a measure of the efficiency of a photochemical process, can be determined experimentally.[17] The specific degradation products and pathways will depend on the wavelength of light and the presence of other reactive species.

Conclusion

The stability of this compound is primarily governed by its susceptibility to hydrolysis, a process that is highly dependent on pH. The presence of the electron-donating dimethylamino group is expected to retard the rate of base-catalyzed hydrolysis compared to unsubstituted methyl benzoate. A thorough understanding of the hydrolysis kinetics, achievable through well-designed experimental protocols utilizing techniques like stability-indicating HPLC, is essential for its effective use in various applications. Furthermore, for applications in biological systems or where light exposure is a factor, the potential for enzymatic hydrolysis and photodegradation should be carefully considered. This guide provides the foundational knowledge and experimental framework for researchers, scientists, and drug development professionals to comprehensively assess and manage the stability of this compound.

References

An In-depth Technical Guide to the Photochemical Behavior of N,N-Dimethylaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive exploration of the rich and complex photochemical behavior of N,N-dimethylaniline (DMA) and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of facts to offer a deep, mechanistic understanding of the processes that govern the interaction of these versatile molecules with light. We will delve into the fundamental photophysics, dominant reaction pathways, the critical influence of molecular structure, and the advanced experimental techniques used to unravel these phenomena.

Part 1: Foundational Photophysics of N,N-Dimethylaniline

The journey into the photochemistry of N,N-dimethylaniline begins with an understanding of how the molecule absorbs light and what happens in the fleeting moments following excitation. The electronic structure of DMA, characterized by a nitrogen lone pair conjugated with the aromatic π-system, is the key to its fascinating behavior.

Electronic Structure and Absorption Spectroscopy

The UV-visible absorption spectrum of DMA in a typical organic solvent like ethanol showcases two main absorption bands. A relatively weak band around 300 nm is attributed to the transition from the ground state (S₀) to the first excited singlet state (S₁), while a much stronger absorption is observed around 250 nm, corresponding to excitation to a higher singlet state (Sₘ).[1] The S₁ state is primarily of ππ* character, but with significant charge-transfer nature due to the electron-donating dimethylamino group.

The Nature of the Excited States

Upon photoexcitation, DMA can access a variety of excited states, the nature and evolution of which are highly dependent on the environment, particularly solvent polarity.

  • Locally Excited (LE) State: Immediately following absorption of a photon, the molecule exists in a Franck-Condon excited state. In nonpolar solvents, this state relaxes to a locally excited (LE) state, which retains a geometry similar to the ground state.

  • Charge-Transfer (CT) States: In polar solvents, DMA and its derivatives are famous for their ability to form highly polar charge-transfer (CT) states.[2][3] This often involves a twisting of the dimethylamino group relative to the phenyl ring, leading to a Twisted Intramolecular Charge Transfer (TICT) state. These states are characterized by a large dipole moment and are stabilized by polar solvent molecules. The formation of the CT state can be an ultrafast process, sometimes occurring on the sub-picosecond timescale, as seen in derivatives like 4-(9-anthryl)-N,N'-dimethylaniline (ADMA) in acetonitrile.[2][3]

Deactivation Pathways of the Excited State

Once populated, the excited state must relax back to the ground state. This can occur through several competing pathways:

  • Fluorescence: Radiative decay from the S₁ state back to the S₀ state results in the emission of a photon. DMA itself has a fluorescence emission peak around 346 nm.[4] The quantum yield and lifetime of this fluorescence are sensitive probes of the molecule's environment and any competing non-radiative decay processes.

  • Internal Conversion & Vibrational Relaxation: The molecule can rapidly lose energy non-radiatively, cascading down through vibrational levels of the excited electronic states.

  • Intersystem Crossing (ISC): The excited singlet state can convert to a triplet state (T₁). This process is fundamental to many photochemical reactions that proceed via the longer-lived triplet state.

  • Photochemical Reaction: The excited state can undergo a chemical transformation, which is the core focus of the subsequent sections.

Part 2: Dominant Photochemical Reaction Pathways

The energy absorbed by DMA derivatives can drive a variety of chemical reactions. The electron-rich nature of the DMA moiety makes it an excellent electron donor upon excitation, a property that underpins its most important photochemical reactions.

Photoinduced Electron Transfer (PET)

Photoinduced electron transfer is arguably the most significant photochemical process for DMA derivatives. In this process, the excited DMA molecule (DMA*) donates an electron to a suitable acceptor molecule (A).

Mechanism: DMA + hν → DMA* DMA* + A → [DMA⁺•---A⁻•] → DMA⁺• + A⁻•

The hallmark of PET involving DMA is the formation of the N,N-dimethylaniline radical cation (DMA⁺•). This transient species has a characteristic absorption spectrum with a maximum around 465 nm and is a key intermediate that can be directly observed using time-resolved spectroscopy.[1] For instance, in studies of 4-(9-anthryl)-N,N'-dimethylaniline, the transient absorption spectrum in polar solvents clearly shows the superposition of the DMA cation radical and the anthracene anion radical absorption bands, confirming the occurrence of ultrafast photoinduced charge separation.[2]

The efficiency and rate of PET are governed by several factors:

  • Driving Force (ΔG_ET): The feasibility of electron transfer is determined by the change in Gibbs free energy, which can be estimated using the Rehm-Weller equation. A more negative ΔG_ET corresponds to a more favorable reaction.

  • Solvent Polarity: Polar solvents are crucial as they stabilize the resulting charged radical ions, thereby promoting charge separation and slowing down the charge recombination process that would return the system to the ground state.[5]

  • Distance and Orientation: For PET to occur, the donor and acceptor must be in close proximity, typically within the van der Waals contact distance. In covalently linked systems, the torsion angle between the donor and acceptor can strongly influence the PET rate.

The ability of DMA to act as a photoinduced electron donor has been widely exploited.

  • Fullerene Derivatives: DMA can undergo intermolecular PET to the triplet excited states of pyrrolidinofullerenes. The rate constants for this electron transfer can be directly measured by observing the rise of the fullerene anion radical's transient absorption signal, which accompanies the decay of the fullerene triplet state.[5]

  • Semiconductor Nanoparticles: The photoluminescence of cadmium sulfide (CdS) nanoparticles can be efficiently quenched by DMA.[6] This quenching is due to electron transfer from DMA to the photoexcited CdS, and the rate of this process is found to be dependent on the morphology and crystallinity of the nanoparticles.[6]

Photoionization

In addition to transferring an electron to an acceptor, a sufficiently energetic DMA molecule can eject an electron into the surrounding medium, a process known as photoionization.

DMA + n(hν) → DMA⁺• + e⁻(solvated)

Photoionization can occur through the absorption of a single high-energy photon (e.g., from a 266 nm laser) or via a two-photon absorption process, where a second photon is absorbed by the already-excited S₁ state.[7][8]

Femtosecond transient absorption spectroscopy has been instrumental in elucidating the dynamics of photoionization. Studies show that excitation to higher excited states (Sₙ) can lead to ionization through both rapid (<100 fs) and slower (~10 ps) channels.[8] The ejected electron becomes trapped and stabilized by solvent molecules, forming a "solvated electron" (e⁻(solvated)), which has a very broad and characteristic absorption in the visible and near-infrared region, peaking around 720 nm in water.[1][7] The formation and subsequent reactions of this solvated electron are a key aspect of DMA's photoionization chemistry.

Photooxidation and Photodegradation

In the presence of oxygen or other oxidizing agents, excited DMA can undergo photooxidation. This often proceeds through an initial PET step to form the DMA⁺• radical cation.

The DMA⁺• can react with molecular oxygen, leading to a cascade of reactions. It can also sensitize the formation of singlet oxygen (¹O₂), a highly reactive species that can then oxidize other molecules.

A common photodegradation pathway for DMA derivatives involves the deprotonation of the radical cation at one of the methyl groups, forming a neutral radical.[9] This radical is a key intermediate that can lead to N-demethylation products or participate in addition reactions, for example, with maleimides in photoorganocatalysis to form complex heterocyclic scaffolds.[10][11]

Exciplex Formation

With certain electron-accepting aromatic hydrocarbons, such as anthracene, excited DMA does not undergo full electron transfer to form free ions but instead forms an "exciplex" – an excited-state complex with significant charge-transfer character.[12] These exciplexes have their own unique photophysical properties, including a characteristic, broad, and structureless fluorescence emission that is red-shifted compared to the fluorescence of the individual molecules. The kinetics of exciplex formation and decay provide valuable insights into the initial stages of charge separation.[12]

Part 3: The Role of Molecular Structure: Substituent Effects

The photochemical behavior of DMA can be finely tuned by modifying its molecular structure. Adding substituents to the aniline ring or altering the N-alkyl groups can have profound effects on excited-state energies, redox potentials, and reaction pathways.

Influence of Electron-Donating and -Withdrawing Groups
  • Electron-Donating Groups (EDGs) on the phenyl ring (e.g., -OCH₃) will further lower the ionization potential of the molecule, making it a better electron donor and often facilitating PET.

  • Electron-Withdrawing Groups (EWGs) (e.g., -CN, -NO₂) will increase the ionization potential. In some cases, an EWG can turn the aniline moiety into an electron acceptor or lead to intramolecular charge transfer from the dimethylamino group to the EWG-substituted ring. For instance, the rates of N-demethylation by cytochrome P-450, which is believed to proceed via an initial electron-transfer step, correlate with the substrate's oxidation-reduction potential, which is modulated by substituents.[13]

Steric Effects and Torsional Dynamics

The geometry of the dimethylamino group relative to the phenyl ring is critical. As mentioned, the formation of TICT states relies on the twisting of this bond. Steric hindrance from bulky ortho-substituents can affect the planarity of the ground state and the dynamics of excited-state relaxation. In covalently linked donor-acceptor systems, the flexibility of the linker and the resulting distribution of donor-acceptor torsion angles can strongly modulate the rate of intramolecular PET.

Part 4: Experimental Methodologies for Studying DMA Photochemistry

A suite of spectroscopic techniques is required to build a complete picture of the photochemical events that span from the femtosecond to the microsecond timescale.

Steady-State Techniques

These are the foundational techniques. UV-Vis spectroscopy reveals the electronic transitions of the ground-state molecule, while fluorescence spectroscopy provides information about the S₁ state's energy, lifetime, and sensitivity to the environment. Solvatochromism, the change in absorption or emission spectra with solvent polarity, is a powerful tool for identifying charge-transfer character in the excited state.

Fluorescence quenching is a robust method to study intermolecular PET. The process where the fluorescence of a molecule (fluorophore, here DMA*) is decreased by another molecule (quencher, here an electron acceptor) is analyzed.

Objective: To determine the bimolecular quenching rate constant (k_q) for an electron transfer reaction.

Materials:

  • Fluorophore solution (e.g., 10⁻⁵ M DMA derivative in acetonitrile).

  • Quencher stock solution (e.g., 0.1 M electron acceptor in acetonitrile).

  • Spectrofluorometer.

  • Volumetric flasks and micropipettes.

Methodology:

  • Prepare Samples: Prepare a series of solutions with a fixed concentration of the fluorophore and varying concentrations of the quencher. Ensure the quencher does not absorb at the excitation wavelength.

  • Measure Fluorescence: Record the fluorescence emission spectrum for each sample, using an excitation wavelength where only the fluorophore absorbs.

  • Data Analysis (Stern-Volmer): Plot the ratio of the fluorescence intensities in the absence (I₀) and presence (I) of the quencher against the quencher concentration [Q].

    • Equation: I₀ / I = 1 + K_SV[Q] = 1 + k_qτ₀[Q]

    • Where K_SV is the Stern-Volmer constant and τ₀ is the fluorescence lifetime of the fluorophore in the absence of the quencher (must be measured independently, e.g., using Time-Correlated Single Photon Counting).

  • Interpretation: A linear Stern-Volmer plot indicates a single quenching mechanism (dynamic or static).[14] The slope of the plot is K_SV. From this, k_q can be calculated. If the plot shows a positive deviation, it may indicate the presence of both static and dynamic quenching.[14]

Stern_Volmer_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis cluster_calc Calculation A Constant [Fluorophore] C Record Fluorescence Spectra (I) A->C B Varying [Quencher] B->C D Calculate I₀/I C->D E Plot I₀/I vs. [Q] D->E F Linear Fit (Slope = K_SV) E->F H Calculate k_q = K_SV / τ₀ F->H G Measure τ₀ separately G->H

Time-Resolved Spectroscopy

This is the most powerful technique for directly observing the short-lived intermediates in photochemical reactions.[15] A "pump" laser pulse excites the sample, and a "probe" pulse, delayed by a precise amount of time, measures the absorption spectrum of the transient species created by the pump. By varying the delay time, one can track the formation and decay of excited states, radical ions, and other intermediates on timescales from femtoseconds to microseconds.[2][8]

Objective: To identify transient species and measure their kinetics following photoexcitation of a DMA derivative.

Setup:

  • Laser System: Typically a femtosecond or nanosecond pulsed laser system (e.g., Ti:Sapphire amplifier or Nd:YAG laser).

  • Pump-Probe Optics: Beam splitters, delay lines, and optics to generate the probe light (often a white-light continuum).

  • Sample Holder: A flow cell or rotating cell to ensure a fresh sample for each laser shot.[1]

  • Detector: Spectrograph with a CCD or diode array detector.

Methodology:

  • Sample Excitation: The pump pulse excites the sample. The wavelength is chosen to correspond to an absorption band of the DMA derivative.

  • Probing: The time-delayed probe pulse passes through the excited volume of the sample.

  • Signal Detection: The change in absorbance (ΔA) of the probe light is measured as a function of wavelength and pump-probe delay time.

    • ΔA > 0 (positive signal) indicates absorption by a transient species (e.g., excited state, radical ion).

    • ΔA < 0 (negative signal) indicates ground-state bleaching or stimulated emission.

  • Kinetic Analysis: By monitoring the ΔA at a specific wavelength corresponding to a transient species (e.g., 465 nm for DMA⁺•), one can plot its rise and decay kinetics. Fitting these kinetic traces to exponential functions yields the time constants for the underlying photochemical processes.

Transient SpeciesTypical λ_max (nm)TimescaleReference
S₁ Excited State~620ps - ns[1]
DMA Radical Cation (DMA⁺•)~465ps - µs[1]
Solvated Electron (e⁻)~720 (in water)ps - µs[7]
Computational Approaches

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are invaluable computational tools. They can be used to:

  • Calculate the optimized geometries of the ground and excited states.

  • Predict absorption and emission energies.

  • Determine the character of electronic transitions (e.g., ππ* vs. nπ* vs. CT).

  • Map potential energy surfaces to understand reaction pathways.

Part 5: Applications in Research and Drug Development

The unique photochemical properties of DMA derivatives make them valuable in a wide range of applications.

DMA Derivatives as Photosensitizers and Photoinitiators

Their ability to undergo PET makes DMA derivatives excellent photosensitizers. They can be used to initiate polymerization reactions or to generate reactive oxygen species for applications in photodynamic therapy and photocatalysis.[10][16] For example, they are used as promoters in the curing of polyester and vinyl ester resins.[17]

Probes for Studying Biological Microenvironments

The fluorescence of certain DMA derivatives is highly sensitive to the polarity and viscosity of their local environment. This property makes them useful as fluorescent probes to study the interiors of micelles, polymer aggregates, and biological structures like cell membranes.[18]

Role in the Synthesis of Biologically Active Molecules

DMA is a crucial building block in the synthesis of a wide array of compounds.[19][20]

  • Dyes: It is a key precursor to triarylmethane dyes like crystal violet and malachite green.[17]

  • Pharmaceuticals: It is used as an intermediate in the synthesis of drugs such as cephalosporins and flucytosine.[19][20]

  • Photocatalysis: The generation of radicals from DMA derivatives under light irradiation is being used to develop novel, metal-free C-H functionalization and bond-forming reactions for the synthesis of complex heterocyclic molecules with potential biological activity.[10][21]

References

An In-Depth Technical Guide to Intramolecular Charge Transfer in Aromatic Amino Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the principles, experimental investigation, and applications of intramolecular charge transfer (ICT) in aromatic amino esters. Intended for researchers, scientists, and professionals in drug development, this document delves into the photophysical mechanisms underpinning ICT, with a particular focus on the Twisted Intramolecular Charge Transfer (TICT) model. We will discuss the profound influence of the molecular environment, particularly solvent polarity, on the fluorescence properties of these molecules. Detailed, field-proven protocols for steady-state and time-resolved fluorescence spectroscopy are provided, alongside insights into computational modeling approaches. The guide aims to equip the reader with the foundational knowledge and practical methodologies required to investigate and harness ICT phenomena in aromatic amino esters for various applications, including the development of sensitive fluorescent probes.

Introduction: The Phenomenon of Intramolecular Charge Transfer

Intramolecular charge transfer (ICT) is a fundamental photophysical process that occurs in molecules possessing both an electron-donating (D) and an electron-accepting (A) moiety, typically connected by a π-conjugated system.[1][2][3] Upon photoexcitation, an electron is transferred from the donor to the acceptor, resulting in a highly polar excited state with a significantly larger dipole moment than the ground state.[1][2] This charge redistribution dramatically influences the molecule's fluorescence properties, making them exquisitely sensitive to their local environment.[4][5]

Aromatic amino esters are a fascinating class of molecules that exhibit ICT. The aromatic ring, often substituted with an electron-donating amino group, acts as the donor, while the ester group can function as the acceptor. The inherent sensitivity of their fluorescence to environmental factors has led to their development as powerful tools in various scientific disciplines, from materials science to biomedical imaging.[4][6]

A particularly important model for understanding ICT in flexible systems is the Twisted Intramolecular Charge Transfer (TICT) state model.[1][7] Proposed to explain the dual fluorescence observed in molecules like 4-dimethylaminobenzonitrile (DMABN), the TICT model postulates that after initial excitation to a planar locally excited (LE) state, the molecule can undergo a conformational change in the excited state.[7] This involves rotation around the single bond connecting the donor and acceptor moieties, leading to a perpendicular, charge-separated TICT state.[2][7] This twisted conformation minimizes the overlap between the donor and acceptor orbitals, resulting in a nearly full charge separation.[7]

The formation and stabilization of the TICT state are highly dependent on the polarity of the surrounding medium.[7][8] In nonpolar solvents, the LE state is favored, and the molecule typically exhibits a single fluorescence band at shorter wavelengths. In polar solvents, the highly polar TICT state is stabilized, leading to a second, red-shifted emission band or, in some cases, complete quenching of fluorescence due to the non-emissive nature of the TICT state.[7][8] This solvatochromism is a hallmark of molecules undergoing TICT.

This guide will provide a detailed examination of these principles and the methodologies used to study them in the context of aromatic amino esters.

The Photophysical Landscape of Aromatic Amino Esters

The photophysical behavior of aromatic amino esters is governed by the interplay between the locally excited (LE) state and the intramolecular charge transfer (ICT) state, which can be a TICT state. The potential energy surfaces of the ground and excited states dictate the pathways for absorption, emission, and non-radiative decay.

The Jablonski Diagram and ICT States

The following diagram illustrates the photophysical processes in a molecule exhibiting ICT and TICT states.

Jablonski_ICT cluster_ground Ground State (S0) S0 S0 (Planar) LE LE (Planar) S0->LE Absorption LE->S0 Fluorescence (F_LE) LE->S0 Non-radiative decay (k_nr_LE) TICT TICT (Twisted) LE->TICT Twisting TICT->S0 Fluorescence (F_TICT) (often weak or absent) TICT->S0 Non-radiative decay (k_nr_TICT) TICT->LE Reverse Twisting

Caption: Jablonski diagram illustrating ICT and TICT states.

Upon absorption of a photon, the molecule is promoted from its planar ground state (S0) to a planar locally excited (LE) state. From the LE state, several pathways are possible:

  • Fluorescence from the LE state (F_LE): The molecule can return to the ground state by emitting a photon, typically at a shorter wavelength.

  • Intersystem Crossing: Transition to a triplet state (not shown for simplicity).

  • Non-radiative Decay: De-excitation without light emission.

  • Conformational Relaxation to the TICT state: In polar solvents, the molecule can twist around the D-A bond to form the more stable, charge-separated TICT state.[7]

The TICT state can then either:

  • Fluoresce (F_TICT): Emitting a red-shifted photon. This emission is often weak or absent.[7]

  • Undergo Non-radiative Decay: This is often a very efficient process for TICT states, leading to fluorescence quenching.[7]

The Role of Solvent Polarity

The polarity of the solvent plays a crucial role in determining the dominant de-excitation pathway.[8][9] The Lippert-Mataga equation describes the relationship between the Stokes shift (the difference in energy between the absorption and emission maxima) and the solvent polarity. A linear relationship is often indicative of a charge transfer process.

Table 1: Hypothetical Solvatochromic Data for an Aromatic Amino Ester

SolventDielectric Constant (ε)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Stokes Shift (cm⁻¹)
Hexane1.883203805479
Dioxane2.213224056982
Ethyl Acetate6.023254509756
Acetonitrile37.533051012897
Water80.133555014502

As the solvent polarity increases, the highly polar TICT state is stabilized, leading to a significant red-shift in the emission maximum and an increase in the Stokes shift.

Experimental Methodologies for Studying ICT

A combination of spectroscopic and computational techniques is employed to investigate ICT phenomena in aromatic amino esters.

Steady-State Fluorescence Spectroscopy

This is the foundational technique for observing the effects of ICT.

Protocol: Investigating Solvatochromism

  • Sample Preparation:

    • Prepare a stock solution of the aromatic amino ester in a non-polar solvent (e.g., cyclohexane) at a concentration of approximately 10⁻³ M.

    • Prepare a series of solutions in solvents of varying polarity (e.g., cyclohexane, dioxane, ethyl acetate, acetonitrile, methanol) by diluting the stock solution to a final concentration of 10⁻⁵ to 10⁻⁶ M. The low concentration is crucial to avoid aggregation and inner filter effects.

  • Instrumentation:

    • Use a calibrated spectrofluorometer.

    • Set the excitation wavelength to the absorption maximum of the compound.

    • Record the emission spectra for each solvent, ensuring the same excitation and emission slit widths for all measurements.[10]

  • Data Analysis:

    • Plot the emission maxima (in cm⁻¹) as a function of the solvent polarity function (e.g., Lippert-Mataga plot).

    • Analyze the changes in fluorescence quantum yield in different solvents. A decrease in quantum yield in polar solvents can indicate the formation of a non-emissive or weakly emissive TICT state.[7]

Causality: The choice of solvents with a wide range of dielectric constants is essential to systematically probe the stabilization of the polar ICT state.[8] Maintaining a low and constant concentration ensures that the observed spectral shifts are due to intramolecular processes and not intermolecular interactions.

Time-Resolved Fluorescence Spectroscopy

This technique provides insights into the dynamics of the excited state processes.

Protocol: Measuring Fluorescence Lifetimes

  • Sample Preparation:

    • Prepare samples in different solvents as described for steady-state measurements.

  • Instrumentation:

    • Use a time-correlated single-photon counting (TCSPC) system.

    • Excite the sample with a pulsed laser source at the absorption maximum.

    • Collect the fluorescence decay profiles at the emission maxima of both the LE and ICT bands (if dual fluorescence is observed).[11][12]

  • Data Analysis:

    • Fit the decay curves to a multi-exponential function. A bi-exponential decay is often observed in systems with both LE and ICT states, corresponding to the lifetimes of the two species.[11][12]

    • Analyze the lifetime components and their relative amplitudes in different solvents.

Causality: By measuring the lifetimes of the different emissive species, one can directly probe the kinetics of the ICT process. For instance, a shorter lifetime for the LE state in polar solvents can indicate an efficient transfer to the TICT state.

Computational Modeling

Theoretical calculations are invaluable for understanding the geometries and energetics of the ground and excited states.

Protocol: Simulating ICT

  • Software:

    • Use quantum chemistry software packages such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Perform geometry optimizations of the ground state (S0) and the first excited state (S1) using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), respectively.[13]

    • To model the TICT state, perform a constrained geometry optimization of the S1 state where the dihedral angle between the donor and acceptor is fixed at 90 degrees.

    • Calculate the potential energy surface along the twisting coordinate to identify the energy barriers for the LE to TICT transition.[7]

    • Incorporate solvent effects using implicit solvent models like the Polarizable Continuum Model (PCM).

  • Data Analysis:

    • Compare the calculated energies of the LE and TICT states in different solvent models.

    • Analyze the calculated oscillator strengths for emission from the LE and TICT states to predict their relative brightness.

    • Examine the molecular orbitals involved in the electronic transitions to confirm the charge transfer character.

Causality: Computational modeling provides a molecular-level understanding of the ICT process that is often inaccessible through experimental methods alone. It allows for the visualization of the conformational changes and the quantification of the energetic landscape of the excited state.

Visualization of the ICT Workflow

The following diagram outlines the integrated experimental and computational workflow for studying ICT in aromatic amino esters.

ICT_Workflow cluster_synthesis Synthesis & Characterization cluster_experimental Experimental Investigation cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation synthesis Synthesis of Aromatic Amino Ester characterization Structural Characterization (NMR, MS) synthesis->characterization steady_state Steady-State Fluorescence (Solvatochromism) synthesis->steady_state dft DFT/TD-DFT Calculations synthesis->dft time_resolved Time-Resolved Fluorescence (Lifetimes) steady_state->time_resolved quantum_yield Quantum Yield Measurements steady_state->quantum_yield analysis Correlation of Experimental and Computational Data time_resolved->analysis quantum_yield->analysis pes Potential Energy Surface Scan dft->pes solvent_model Implicit Solvent Models dft->solvent_model pes->analysis mechanism Elucidation of ICT Mechanism (LE, TICT) analysis->mechanism

References

A Technical Guide to the Fluorescent Properties of Methyl 4-(dimethylamino)benzoate: Mechanisms, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Methyl 4-(dimethylamino)benzoate (MDAB) is a canonical example of a fluorescent molecule whose photophysical properties are exquisitely sensitive to its local environment. This guide provides an in-depth technical exploration of MDAB, focusing on the core mechanisms that govern its fluorescence, particularly the phenomenon of Twisted Intramolecular Charge Transfer (TICT). We will detail the causality behind its pronounced solvatochromism, outline field-proven experimental protocols for its characterization, and discuss its applications as a sensitive fluorescent probe for researchers in chemistry, materials science, and drug development. This document is structured to serve as a practical and theoretical resource for scientists leveraging the unique environmental sensitivity of MDAB and related "push-pull" fluorophores.

Introduction: The Significance of Environmentally Sensitive Fluorophores

In molecular sciences, fluorescent probes are indispensable tools for visualizing and quantifying processes at the molecular level. While many fluorophores exhibit stable emission profiles, a distinct class possesses fluorescence characteristics that are strongly modulated by their surroundings. These environmentally sensitive probes, or "fluorogenic" probes, offer a significant advantage: the ability to report on local properties such as polarity, viscosity, and molecular binding events through changes in their emission wavelength, intensity, or lifetime.

This compound (MDAB), and its parent compound 4-(dimethylamino)benzonitrile (DMABN), are archetypal examples of such probes.[1][2] Their structure, featuring an electron-donating dimethylamino group (the "push") and an electron-withdrawing methyl ester group (the "pull") connected by a phenyl ring, gives rise to complex and highly informative photophysical behavior. Understanding the principles that govern MDAB's fluorescence is fundamental to harnessing its power as a probe in complex chemical and biological systems.

The Photophysical Heart of MDAB: Twisted Intramolecular Charge Transfer (TICT)

The most critical concept for understanding the fluorescence of MDAB is the Twisted Intramolecular Charge Transfer (TICT) model.[1][3][4] This model explains the characteristic dual fluorescence and strong solvatochromism observed in MDAB and related molecules.

Upon photoexcitation, the molecule is initially promoted to a locally excited (LE) state, where the geometry is largely planar, similar to the ground state. In this state, there is a moderate degree of charge transfer from the donor to the acceptor. However, in polar solvents, the molecule can undergo a conformational change in the excited state: the dimethylamino group rotates around the C-N bond, moving from a planar to a perpendicular orientation relative to the phenyl ring.[3][5]

This rotation leads to the formation of a highly polar, charge-separated TICT state. This state is significantly stabilized by polar solvent molecules, which reorient around its large dipole moment.[2][6] Consequently, the energy of the TICT state is lowered, resulting in a red-shifted (lower energy) fluorescence compared to the LE state. In many cases, the TICT state provides a non-radiative decay pathway, effectively quenching fluorescence.[1]

The competition between the LE and TICT states is the primary determinant of MDAB's observed fluorescence.

  • In nonpolar solvents: The high-energy TICT state is not stabilized. The molecule remains in the planar LE state and emits a higher-energy (blue-shifted) fluorescence with a relatively high quantum yield.[1][7]

  • In polar solvents: The TICT state is energetically favored due to solvent stabilization. This leads to a dominant, red-shifted emission band from the TICT state.[8][9] The energy barrier to forming the TICT state is lowered, often resulting in a lower fluorescence quantum yield as non-radiative decay pathways become more accessible.[2]

TICT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) S0 Planar Ground State LE Locally Excited (LE) State (Planar, Emissive in Nonpolar Solvents) S0->LE Absorption (hν_abs) LE->S0 LE Fluorescence (hν_em, blue-shifted) TICT TICT State (Twisted, Emissive in Polar Solvents) LE->TICT Twisting Motion (Favored in Polar Solvents) TICT->S0 TICT Fluorescence (hν_em, red-shifted) TICT->S0 Non-radiative Decay Experimental_Workflow cluster_prep Sample Preparation cluster_ss Steady-State Analysis cluster_tr Quantitative & Dynamic Analysis Prep Prepare MDAB solutions in solvents of varying polarity Abs Measure Absorption Spectra (λ_abs) Prep->Abs QY Determine Quantum Yield (Φ_F) Prep->QY Lifetime Measure Fluorescence Lifetime (τ) Prep->Lifetime Fluor Measure Emission Spectra (λ_em) Abs->Fluor Excite at λ_abs Plot Plot Stokes Shift vs. Polarity Fluor->Plot

References

synthesis routes for Methyl 4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 4-(dimethylamino)benzoate

Introduction

This compound, also known as 4-methoxycarbonyl-N,N-dimethylaniline, is an organic compound with the chemical formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol .[1][2] It presents as a solid with a melting point of 101-102 °C.[3] The molecule's structure features a central benzene ring substituted with a methyl ester group and a dimethylamino group at the para position.[4] This arrangement of an electron-donating group (the amine) and an electron-withdrawing group (the ester) gives rise to interesting electronic properties. Consequently, this compound and its derivatives are utilized in various fields; it serves as a fluorescent probe, a versatile intermediate in the synthesis of active pharmaceutical ingredients (APIs), and as a photoinitiator in polymerization reactions.[1][4][5]

This guide provides a comprehensive overview of the principal synthetic routes for preparing this compound, designed for researchers and professionals in drug development and chemical synthesis. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis of the methodologies.

Core Synthesis Strategies

The preparation of this compound can be approached through several distinct chemical pathways. The choice of route often depends on factors such as the availability of starting materials, desired scale, yield, and purity requirements. The most common and effective methods include:

  • Fischer Esterification: Direct acid-catalyzed esterification of 4-(dimethylamino)benzoic acid with methanol.

  • Acyl Chloride Intermediate Pathway: A two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with methanol.

  • Oxidative Esterification: Synthesis from 4-(dimethylamino)benzaldehyde using an oxidizing agent in the presence of methanol.

  • Reductive Amination Pathway: A convergent synthesis starting from 4-nitrobenzoic acid, involving simultaneous reduction of the nitro group and N-methylation.

The following sections will explore these routes in detail.

dot graphdot { graph [layout=dot, rankdir=LR, splines=ortho, label="General Synthesis Workflow", labelloc=t, fontsize=16, fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style=rounded, fontname="Helvetica,Arial,sans-serif", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica,Arial,sans-serif", color="#5F6368"];

} } Caption: General workflow for the synthesis and purification of this compound.

Route 1: Fischer Esterification of 4-(dimethylamino)benzoic acid

The Fischer esterification is a classic and straightforward method for producing esters directly from carboxylic acids and alcohols under acidic catalysis.[6] The reaction is an equilibrium process. To achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol in this case, which can also serve as the solvent) and/or by removing the water formed during the reaction.[7][8]

Mechanism Insight

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst (e.g., H₂SO₄). This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve proton transfers and the elimination of a water molecule to yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst.[8]

dot graphdot { graph [layout=dot, splines=ortho, label="Fischer Esterification Mechanism", labelloc=t, fontsize=16, fontname="Helvetica,Arial,sans-serif"]; node [shape=plaintext, fontname="Helvetica,Arial,sans-serif"]; edge [arrowhead=vee, color="#4285F4"];

} } Caption: Reaction mechanism for the acid-catalyzed Fischer Esterification.

Experimental Protocol

Adapted from PrepChem.com.[3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 23 g of 4-(dimethylamino)benzoic acid in 200 mL of methanol.

  • Catalyst Addition: Carefully add 2 mL of concentrated sulfuric acid to the solution while stirring.

  • Reflux: Heat the mixture to reflux and maintain for 48 hours. The extended reaction time is necessary to drive the equilibrium towards the product.

  • Workup and Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker containing a saturated aqueous solution of sodium bicarbonate. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, causing the ester product to precipitate.

  • Purification: Collect the precipitated crystals by filtration, wash them thoroughly with water, and dry them. This procedure yields approximately 24 g of this compound.

  • Characterization: The product should exhibit a melting point of 101-102 °C.

Route 2: Synthesis via Acyl Chloride Intermediate

To circumvent the equilibrium limitations of the Fischer esterification, a more reactive derivative of the carboxylic acid, the acyl chloride, can be used. This method involves two discrete steps: the conversion of 4-(dimethylamino)benzoic acid to 4-(dimethylamino)benzoyl chloride, typically using thionyl chloride (SOCl₂), followed by the reaction of the acyl chloride with methanol.

Mechanism Insight

Thionyl chloride reacts with the carboxylic acid to form a highly reactive acyl chlorosulfite intermediate. This intermediate readily decomposes, releasing sulfur dioxide and a chloride ion, which then attacks the carbonyl carbon to form the acyl chloride. The generated acyl chloride is a potent electrophile that reacts rapidly and irreversibly with methanol to form the methyl ester and hydrochloric acid. The use of a base like pyridine is sometimes included in the second step to scavenge the HCl produced.

dot graphdot { graph [layout=dot, rankdir=LR, label="Acyl Chloride Pathway", labelloc=t, fontsize=16, fontname="Helvetica,Arial,sans-serif"]; node [shape=box, style=rounded, fontname="Helvetica,Arial,sans-serif", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Helvetica,Arial,sans-serif", color="#5F6368"];

} } Caption: Two-step synthesis of this compound via an acyl chloride intermediate.

Experimental Protocol

Step A: Synthesis of 4-(dimethylamino)benzoyl chloride Adapted from BenchChem.[9]

  • Reaction Setup: Suspend 250 g (1.51 moles) of 4-(dimethylamino)benzoic acid in 2 L of ethyl acetate in a suitable reaction vessel.

  • Reagent Addition: With stirring, add 359.3 g (3.02 moles) of thionyl chloride dropwise. The reaction will evolve HCl and SO₂ gas, so it must be performed in a well-ventilated fume hood.

  • Isolation: After the addition is complete and the reaction subsides, remove the solvent by rotary evaporation to yield a gray solid.

  • Purification: Recrystallize the solid from ethyl acetate to obtain pure 4-(dimethylamino)benzoyl chloride (yield: ~78%).

Step B: Esterification of 4-(dimethylamino)benzoyl chloride

  • Reaction Setup: Dissolve the 4-(dimethylamino)benzoyl chloride from Step A in an anhydrous solvent like dichloromethane or tetrahydrofuran under an inert atmosphere.

  • Esterification: Cool the solution in an ice bath and slowly add an equimolar amount of methanol.

  • Workup: After the reaction is complete (monitored by TLC), wash the mixture with a dilute aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization.

Route 3: Oxidative Esterification from an Aldehyde

An alternative pathway begins with 4-(dimethylamino)benzaldehyde. This method involves the oxidation of the aldehyde to a carboxylic acid derivative in the presence of methanol, leading directly to the ester product.

Experimental Protocol

Adapted from patent CN103772225A.[10]

  • Reaction Setup: In a 500 mL four-necked flask, add 250 mL of methanol, 10 g of ferric perchlorate hexahydrate, and 53.0 g of 4-(dimethylamino)benzaldehyde.

  • Oxidant Addition: Cool the reaction mixture to approximately -5 °C. While maintaining this temperature, add 43 mL of 33% hydrogen peroxide dropwise over about 1 hour.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and continue to react for 3 hours.

  • Monitoring and Isolation: Monitor the reaction completion using TLC or GC. Once complete, the product can be isolated through standard workup procedures such as distillation or recrystallization. This method is advantageous as it uses readily available starting materials and reagents.

Route 4: Reductive Amination Pathway from 4-Nitrobenzoic Acid

This elegant one-pot synthesis starts from 4-nitrobenzoic acid and achieves three transformations: esterification of the carboxylic acid, reduction of the nitro group to an amine, and N-methylation of the amine.

Experimental Protocol

As described by Smolecule.[4]

  • Reaction Setup: The synthesis involves reacting 4-nitrobenzoic acid with methanol to first form the methyl ester (via Fischer esterification as described in Route 1).

  • Reductive Amination: The resulting methyl 4-nitrobenzoate is then subjected to catalytic hydrogenation (H₂ gas with a Pd/C catalyst) in the presence of formaldehyde (HCHO).

  • Mechanism: The nitro group is first reduced to a primary amine. This amine then reacts with formaldehyde to form an imine (or iminium ion), which is subsequently reduced by the H₂/Pd/C system to the N-methyl group. A second reaction with formaldehyde and subsequent reduction yields the final N,N-dimethylated product.

  • Yield: This method is reported to produce this compound with a high yield of 92%.

Comparative Analysis of Synthesis Routes

FeatureFischer Esterification (Route 1)Acyl Chloride Pathway (Route 2)Oxidative Esterification (Route 3)Reductive Amination (Route 4)
Starting Material 4-(dimethylamino)benzoic acid4-(dimethylamino)benzoic acid4-(dimethylamino)benzaldehyde4-Nitrobenzoic acid
Key Reagents Methanol, H₂SO₄SOCl₂, MethanolMethanol, H₂O₂, Fe(ClO₄)₃Methanol, H₂, HCHO, Pd/C
Reaction Conditions Reflux (48h)Moderate, then low temp-5 °C to room tempHigh pressure (H₂), reflux
Yield Good to excellentExcellentGoodExcellent (92%)[4]
Advantages One step, simple reagentsHigh yield, irreversible reactionUses aldehyde starting materialOne-pot from nitro compound, high yield
Disadvantages Equilibrium-limited, long reaction timeTwo steps, uses corrosive SOCl₂Uses strong oxidant (H₂O₂)Requires high-pressure hydrogenation setup
Atom Economy ModerateLowerGoodHigh
Safety Concerns Concentrated acidCorrosive and toxic SOCl₂ and HCl gasPerchlorates and peroxides can be explosiveFlammable H₂ gas, toxic formaldehyde

Purification and Characterization

Independent of the synthetic route chosen, the final product requires purification and its identity must be confirmed.

Purification

The most common method for purifying crude this compound is recrystallization . Following the initial workup (neutralization with sodium bicarbonate, extraction with an organic solvent like ethyl acetate, and drying), the crude solid is dissolved in a minimal amount of a hot solvent (e.g., ethanol or ethyl acetate) and allowed to cool slowly.[7] The pure product will crystallize out, leaving impurities behind in the mother liquor. The crystals are then collected by filtration and dried.

Characterization

The identity and purity of the synthesized compound are confirmed using several analytical techniques:

  • Melting Point: A sharp melting point at 101-102 °C is a strong indicator of purity.[3]

  • Mass Spectrometry (MS): GC-MS analysis will show a molecular ion peak (M⁺) at m/z = 179, corresponding to the molecular weight of the compound.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands, including a strong C=O stretch for the ester group (around 1700-1720 cm⁻¹) and C-N stretching vibrations for the aromatic amine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show distinct signals for the aromatic protons, the O-methyl protons of the ester, and the N-methyl protons of the amine group.

    • ¹³C NMR: Will display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbons.

Conclusion

References

Methodological & Application

Application Notes and Protocols: Methyl 4-(dimethylamino)benzoate as a Photoinitiator for Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging Light for Polymer Synthesis

Photopolymerization has emerged as a powerful technique in materials science and drug development, offering spatial and temporal control over the formation of polymer networks. This process relies on photoinitiators, compounds that absorb light energy to generate reactive species, such as free radicals, which in turn initiate polymerization.[1] Photoinitiators are broadly categorized into two main types based on their mechanism of generating these radicals: Type I (cleavage) and Type II (hydrogen abstraction).[2]

This guide focuses on Methyl 4-(dimethylamino)benzoate (DMAB) and its frequently studied analog, Ethyl 4-(dimethylamino)benzoate (EDB) , which function as Type II photoinitiators. Unlike Type I initiators that undergo unimolecular bond cleavage upon irradiation, Type II systems operate through a bimolecular mechanism. They require a co-initiator or synergist, typically a hydrogen donor like an amine, to produce initiating radicals.[1] This collaborative mechanism makes them highly versatile and adaptable for various applications, from dental resins to advanced material coatings.

The Mechanism of Action: A Synergistic Approach to Radical Generation

The efficacy of this compound as a photoinitiator is rooted in its interaction with a co-initiator under UV or visible light. The process can be broken down into the following key steps:

  • Photoexcitation: The primary light-absorbing species, often a sensitizer like camphorquinone (CQ) or a thioxanthone derivative (e.g., Isopropyl thioxanthone - ITX), absorbs photons and transitions to an excited singlet state.

  • Intersystem Crossing: The excited sensitizer then undergoes intersystem crossing to a more stable, longer-lived triplet state.

  • Hydrogen Abstraction: In its triplet state, the sensitizer abstracts a hydrogen atom from the amine co-initiator, this compound. This step is crucial and results in the formation of two distinct radicals.

  • Radical Formation: The hydrogen abstraction process generates an alkylamino radical from the DMAB/EDB and a ketyl radical from the sensitizer. The alkylamino radical is typically the primary species responsible for initiating the polymerization of monomers like methacrylates.

This mechanism is visually represented in the diagram below:

G cluster_0 Photoinitiation Cascade Sensitizer Sensitizer Excited_Sensitizer Sensitizer* (Triplet State) Sensitizer->Excited_Sensitizer UV/Visible Light (hν) Ketyl_Radical Ketyl Radical Excited_Sensitizer->Ketyl_Radical Hydrogen Abstraction DMAB This compound (Hydrogen Donor) Alkylamino_Radical Alkylamino Radical (Initiating Species) DMAB->Alkylamino_Radical Hydrogen Donation Polymer_Chain Growing Polymer Chain Alkylamino_Radical->Polymer_Chain Initiation Monomer Monomer (e.g., Methacrylate) Monomer->Polymer_Chain

Caption: Mechanism of a Type II Photoinitiator System.

Experimental Protocols

Protocol 1: Photopolymerization of Methyl Methacrylate (MMA)

This protocol describes the bulk polymerization of methyl methacrylate using a two-component Type II photoinitiator system comprising Isopropyl thioxanthone (ITX) as the sensitizer and Ethyl 4-(dimethylamino)benzoate (EDB) as the co-initiator.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Isopropyl thioxanthone (ITX)

  • Ethyl 4-(dimethylamino)benzoate (EDB)

  • Nitrogen gas for purging

  • Glass vials with septa

Equipment:

  • UV curing system or a suitable UV lamp

  • Magnetic stirrer and stir bars

  • Syringes for transfer of reagents

Procedure:

  • Preparation of the Monomer Mixture: In a glass vial, prepare the desired formulation by adding the monomer (MMA) and the photoinitiator components. A typical starting point is a mixture of ITX and EDB. The concentration of the photoinitiator system can be varied to optimize polymerization kinetics. For example, studies have shown effective polymerization with ITX concentrations ranging from 0.05 wt% to 3 wt%.[3][4]

  • Inert Atmosphere: Purge the monomer mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Initiation: Place the vial under the UV light source while stirring. The irradiation time will depend on the light intensity, the concentration of the photoinitiator system, and the desired conversion. A conversion rate of 80% can be achieved in approximately 20 minutes with an ITX/EDB system.[3][4]

  • Monitoring the Reaction: The progress of the polymerization can be monitored by observing the increase in viscosity of the solution. For quantitative analysis, techniques like Fourier-transform infrared spectroscopy (FTIR) can be used to track the disappearance of the monomer's vinyl double bond peak.

  • Termination and Isolation: Once the desired conversion is reached, the UV light is turned off to stop the initiation of new polymer chains. The resulting polymer (polymethyl methacrylate - PMMA) can be purified by precipitation in a non-solvent like methanol, followed by drying under vacuum.

Protocol 2: Formulation of a Dental Adhesive Resin

This protocol outlines the preparation of a model dental adhesive resin using a camphorquinone (CQ) and ethyl 4-(dimethylamino)benzoate (EDB) photoinitiator system.

Materials:

  • Bisphenol A glycidyl methacrylate (BisGMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • 2-hydroxyethyl methacrylate (HEMA)

  • Camphorquinone (CQ)

  • Ethyl 4-(dimethylamino)benzoate (EDB)

Equipment:

  • Dental curing light (blue light spectrum)

  • Mixing spatula and pad

  • Molds for sample preparation

Procedure:

  • Resin Matrix Preparation: Prepare the co-monomer resin base by mixing BisGMA and TEGDMA, often in a 1:1 mass ratio.[5] HEMA can also be included to create a hydrophilic formulation.[6]

  • Photoinitiator Addition: To the resin matrix, add the photoinitiator system. A common concentration is 0.5 wt% CQ and 0.5 wt% EDB.[6] Ensure thorough mixing to achieve a homogeneous solution.

  • Curing: Place the formulated resin into a mold of the desired shape and thickness. Expose the resin to a dental curing light for a specified duration, typically ranging from 20 to 60 seconds, depending on the light intensity and the resin's composition.

  • Characterization: The degree of conversion of the cured resin can be determined using FTIR spectroscopy by comparing the vinyl C=C peak area before and after curing. Mechanical properties such as hardness and flexural strength can also be evaluated.

Quantitative Data Summary

The following table summarizes typical experimental parameters and outcomes for photopolymerization using an EDB-based system.

Monomer SystemSensitizerCo-initiator (EDB) Conc.Light Source/IntensityIrradiation TimeDegree of ConversionPolymer Molecular Weight (Mw)Reference
Methyl Methacrylate (MMA)ITX (0.05-3 wt%)Not specifiedUV Lamp20 min~80%170,000 g/mol [3][4]
MMA with Triazine AITXNot specified1 mW/cm²Not specifiedHigher than 2-component system200,000 g/mol [3][4]
HEMA/BisGMA (95/5)CQ (0.5 wt%)0.5 wt%Dental Curing Light (25-679 mW/cm²)2 hours post-cureVaries with light intensityNot specified[6]
BisGMA/TEGDMACQ (1 mol%)2 mol%Dental Curing Light12-46 sNot specifiedNot specified[5]

Characterization of the Resulting Polymer

A crucial aspect of polymer synthesis is the characterization of the final product to ensure it meets the desired specifications.

Workflow for Polymer Characterization:

G cluster_1 Polymer Analysis Workflow Synthesized_Polymer Synthesized Polymer FTIR FTIR Spectroscopy Synthesized_Polymer->FTIR GPC Gel Permeation Chromatography (GPC) Synthesized_Polymer->GPC DSC_TGA Thermal Analysis (DSC/TGA) Synthesized_Polymer->DSC_TGA Mechanical_Testing Mechanical Testing Synthesized_Polymer->Mechanical_Testing Conversion Degree of Conversion (Residual Monomer) FTIR->Conversion MW Molecular Weight & Polydispersity GPC->MW Thermal_Properties Glass Transition (Tg) & Decomposition Temp. DSC_TGA->Thermal_Properties Mech_Properties Hardness, Flexural Strength, Modulus Mechanical_Testing->Mech_Properties

Caption: Post-polymerization Characterization Workflow.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is a primary technique used to determine the degree of monomer conversion. By monitoring the decrease in the characteristic absorption band of the monomer's reactive group (e.g., the C=C bond in acrylates around 1635 cm⁻¹), one can quantify the extent of polymerization. For PMMA, characteristic peaks include the C=O stretch of the ester group around 1730 cm⁻¹ and C-O-C stretching vibrations between 1150 cm⁻¹ and 1250 cm⁻¹.[7]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index) of the synthesized polymer. These parameters are critical as they significantly influence the mechanical properties of the final material.

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) of the polymer, which indicates the temperature at which it transitions from a rigid, glassy state to a more flexible, rubbery state. Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition profile of the polymer.

  • Mechanical Testing: For applications where structural integrity is important, such as in dental fillings or coatings, mechanical properties like hardness, flexural strength, and elastic modulus are evaluated.

Safety and Handling

As with any chemical procedure, proper safety precautions are paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[8]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of monomer vapors.[9]

  • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.[8] this compound and its analogs may cause skin and eye irritation.[9]

  • Storage: Store all chemicals in tightly sealed containers in a cool, dry place away from direct sunlight and sources of ignition.[10]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8]

References

Application Notes and Protocols for Methyl 4-(dimethylamino)benzoate in UV Curable Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Amine Synergists in UV Curing Technology

Ultraviolet (UV) curing is a cornerstone of modern coating technology, prized for its rapid, energy-efficient, and environmentally friendly characteristics. This process relies on the photopolymerization of a liquid formulation into a solid film upon exposure to UV radiation. Central to this technology are photoinitiators, molecules that absorb UV light and generate reactive species, typically free radicals, which initiate the polymerization of monomers and oligomers in the coating formulation.[1]

Photoinitiators are broadly classified into two types: Type I (cleavage) and Type II (hydrogen abstraction). Type II photoinitiators, such as benzophenone and its derivatives, require a co-initiator or synergist to efficiently generate radicals.[2][3] This is where amine synergists, like Methyl 4-(dimethylamino)benzoate, play a critical role. These compounds act as hydrogen donors to the excited-state Type II photoinitiator, a process that not only generates the initiating radicals but also mitigates a significant challenge in UV curing: oxygen inhibition.[1][4][5] Oxygen present in the atmosphere can quench the excited photoinitiator or scavenge the newly formed radicals, leading to incomplete curing and a tacky surface.[1][6] Amine synergists effectively counteract this by reacting with and consuming oxygen, ensuring a tack-free and durable cured film.[1][6][7]

This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the effective use of this compound as an amine synergist in UV curable coatings.

This compound: Properties and Mechanism of Action

This compound, also known as 4-methoxycarbonyl-N,N-dimethylaniline, is a highly effective amine synergist for Type II photoinitiator systems. Its chemical structure features a tertiary amine group, which is the active site for the synergistic activity, and a benzoate group.

Key Properties:

ParameterValueSource
CAS Number 1202-25-1[8][9][10]
Molecular Formula C₁₀H₁₃NO₂[8][10]
Molecular Weight 179.22 g/mol [8]
Appearance White to off-white crystalline powder[11]
Melting Point 96-100 °C[12]
UV Absorption Max (λ_max) 316 nm (in Ethanol)[12]

The UV absorption maximum at 316 nm makes this compound particularly suitable for use with photoinitiators that are excited in the UVA range, such as benzophenone and its derivatives.[3][12]

Mechanism of Photoinitiation

When a UV curable formulation containing a Type II photoinitiator (e.g., benzophenone) and this compound is exposed to UV radiation, a series of reactions occur:

  • Excitation: The benzophenone molecule absorbs a photon of UV light and is promoted to an excited singlet state (¹BP), which then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (³BP*).[2]

  • Hydrogen Abstraction: The excited triplet-state benzophenone (³BP*) abstracts a hydrogen atom from the tertiary amine group of this compound.

  • Radical Generation: This hydrogen abstraction process results in the formation of two radicals: a benzophenone ketyl radical and a highly reactive α-amino alkyl radical.[2][4]

  • Initiation: The α-amino alkyl radical is the primary initiator of the polymerization of acrylate or methacrylate monomers and oligomers in the formulation, leading to the formation of a cross-linked polymer network.[2][4]

The following diagram illustrates this photoinitiation mechanism:

G cluster_0 UV Exposure cluster_1 Synergistic Reaction cluster_2 Polymerization BP Benzophenone (BP) 3BP Excited Triplet State (³BP*) BP->3BP Absorption & Intersystem Crossing Ketyl_Radical Benzophenone Ketyl Radical 3BP->Ketyl_Radical Hydrogen Abstraction UV UV Light (hν) UV->BP Amine This compound Amino_Radical α-Amino Alkyl Radical Amine->Amino_Radical Hydrogen Donation Monomers Acrylate Monomers/Oligomers Amino_Radical->Monomers Initiation Polymer Cured Polymer Network Monomers->Polymer Propagation

Caption: Photoinitiation mechanism with Benzophenone and this compound.

Formulation Guidelines and Protocols

The successful incorporation of this compound into a UV curable coating requires careful consideration of the other components in the formulation. A typical formulation consists of:

  • Oligomers: These provide the backbone of the coating and largely determine its physical properties, such as flexibility, hardness, and chemical resistance. Common examples include urethane acrylates, epoxy acrylates, and polyester acrylates.

  • Monomers: These are reactive diluents that control the viscosity of the formulation and influence the cross-link density and cure speed. Examples include trimethylolpropane triacrylate (TMPTA) and hexanediol diacrylate (HDDA).

  • Photoinitiator System: This includes the Type II photoinitiator and the amine synergist.

  • Additives: These can include leveling agents, defoamers, and UV stabilizers to enhance specific properties of the coating.

Model Formulation for a UV Curable Clearcoat

The following table provides a starting point for a model UV curable clearcoat formulation. The concentrations can be optimized depending on the specific application and desired properties.

ComponentFunctionWeight Percentage (w/w)
Urethane Acrylate Oligomer Binder/Film Former40 - 60%
Trimethylolpropane Triacrylate (TMPTA) Monomer (Cross-linker)20 - 30%
Isononyl Acrylate (INA) Monomer (Reactive Diluent)10 - 20%
Benzophenone Type II Photoinitiator2 - 5%
This compound Amine Synergist2 - 8%
Leveling Agent Additive0.1 - 0.5%
Defoamer Additive0.1 - 0.5%

Note: The suggested concentration range for this compound is based on typical usage levels for its close analog, Ethyl 4-(dimethylamino)benzoate.[11]

Experimental Workflow

G A 1. Weighing of Components B 2. Mixing of Oligomers and Monomers A->B C 3. Dissolution of Photoinitiator and Synergist B->C Stir until homogeneous D 4. Addition of Additives C->D Add photoinitiator system to resin blend E 5. Homogenization D->E Mix thoroughly F 6. Application on Substrate E->F Final formulation G 7. UV Curing F->G Controlled thickness H 8. Performance Testing G->H Cured film

Caption: Experimental workflow for preparing and testing a UV curable coating.

Protocol for Preparation of a UV Curable Coating
  • Preparation of the Resin Blend:

    • In a clean, opaque container, accurately weigh the required amounts of the urethane acrylate oligomer and the monomer(s) (TMPTA and INA).

    • Mix the components using a mechanical stirrer at a moderate speed (e.g., 500 rpm) until a homogeneous, clear blend is obtained.

  • Incorporation of the Photoinitiator System:

    • In a separate, smaller container, weigh the benzophenone and this compound.

    • Gradually add the photoinitiator system to the resin blend while stirring. Gentle heating (to approximately 40-50°C) may be required to facilitate the dissolution of the solid components. Ensure complete dissolution before proceeding.

  • Addition of Additives:

    • Add the leveling agent and defoamer to the mixture dropwise while stirring.

    • Continue stirring for an additional 15-20 minutes to ensure all components are thoroughly dispersed.

  • Degassing and Storage:

    • Allow the formulation to stand for a few hours to allow any entrapped air bubbles to escape. Alternatively, a centrifuge or a vacuum chamber can be used for rapid degassing.

    • Store the final formulation in a sealed, opaque container, protected from light, to prevent premature polymerization.

Protocol for Application and Curing
  • Substrate Preparation: Ensure the substrate (e.g., wood, plastic, or metal) is clean, dry, and free of any contaminants such as dust, oil, or grease.

  • Application: Apply the formulated coating to the substrate using a suitable method, such as a bar coater, spray gun, or roller coater, to achieve the desired film thickness (typically 25-75 µm).

  • UV Curing: Immediately after application, pass the coated substrate under a UV lamp. The required UV dose will depend on the film thickness, photoinitiator concentration, and the intensity of the UV lamp. A medium-pressure mercury lamp is a common choice. The curing speed can be adjusted by varying the conveyor belt speed.

Performance Evaluation of the Cured Film

After curing, the performance of the coating should be evaluated to ensure it meets the required specifications.

Key Performance Tests:

TestMethodDescriptionExpected Outcome
Surface Tackiness Fingernail Scratch TestGently scratch the surface of the cured film with a fingernail.A tack-free, hard surface with no marring.
Solvent Resistance MEK Double Rub Test (ASTM D5402)A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth over the cured film with a consistent pressure.The coating should withstand a specified number of double rubs (e.g., >100) without being removed.
Adhesion Cross-Hatch Adhesion Test (ASTM D3359)A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and then rapidly removed.No or minimal removal of the coating from the substrate.
Hardness Pencil Hardness Test (ASTM D3363) or Pendulum Hardness (ASTM D4366)Determines the resistance of the coating to scratching or indentation.A pencil hardness of H or higher is typically desired for durable coatings.
Gloss Glossmeter (ASTM D523)Measures the specular reflection of the surface at different angles (e.g., 20°, 60°, 85°).The gloss level should be consistent with the application requirements (e.g., high gloss, satin, or matte).

Troubleshooting Guide

IssuePotential CausesRecommended Solutions
Tacky or Incompletely Cured Surface - Insufficient UV dose (lamp intensity too low or conveyor speed too high).- Oxygen inhibition.- Mismatch between lamp spectrum and photoinitiator absorption.- Increase UV dose by slowing down the conveyor or increasing lamp power.- Increase the concentration of this compound.- Ensure the UV lamp has sufficient output in the UVA range.
Poor Adhesion - Improper substrate preparation.- Incompatible coating components.- Shrinkage of the coating during curing.- Thoroughly clean and, if necessary, prime the substrate.- Evaluate the compatibility of the oligomers and monomers with the substrate.- Adjust the formulation to include adhesion-promoting monomers.
Yellowing of the Coating - Excessive UV exposure.- High concentration of amine synergist.- Optimize the UV dose to the minimum required for a full cure.- Reduce the concentration of this compound, or use a less yellowing synergist if possible.
Surface Defects (e.g., Craters, Pinholes) - Contamination of the substrate or formulation.- Inadequate defoaming or leveling.- Ensure a clean application environment.- Adjust the type and concentration of leveling agents and defoamers.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat when handling the material.

  • Ventilation: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry, and dark place, away from sources of ignition and incompatible materials.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the manufacturer.

References

Application Notes and Protocols for the Photopolymerization of Methyl Methacrylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Light to Build Polymers

Photopolymerization stands as a cornerstone of modern polymer synthesis, offering unparalleled spatial and temporal control over the formation of polymeric materials.[1][2] This technique leverages light energy to initiate a chain reaction, converting liquid monomers into solid polymers with tailored properties.[3] Among the vast array of photopolymerizable monomers, methyl methacrylate (MMA) is of significant industrial and academic interest, yielding poly(methyl methacrylate) (PMMA), a thermoplastic renowned for its optical clarity, durability, and biocompatibility.[4] This guide provides a comprehensive protocol for the photopolymerization of MMA, delving into the underlying chemical mechanisms, the critical role of photoinitiators, and the characterization of the resulting polymer.

The Engine of Polymerization: Understanding Photoinitiators

The successful photopolymerization of MMA hinges on the selection of an appropriate photoinitiator. These molecules are the workhorses of the reaction, absorbing photons from a light source and generating the reactive species—typically free radicals—that initiate the polymerization cascade.[3][5] Photoinitiators are broadly classified into two categories: Type I and Type II.

Type I Photoinitiators (Cleavage Type): Upon absorption of light, these initiators undergo unimolecular bond cleavage to generate two free radicals. This direct generation of radicals makes them highly efficient.

Type II Photoinitiators (Abstraction Type): These initiators require a co-initiator or synergist, typically a hydrogen donor. Upon photoexcitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, generating the initiating radical.[3] While potentially less efficient than Type I initiators, Type II systems offer advantages in certain applications, such as reduced oxygen inhibition. A notable example is the system based on isopropyl thioxanthone (ITX) and ethyl 4-(dimethylamino)benzoate (EDB).[6]

The choice of photoinitiator and its concentration directly impacts the polymerization kinetics and the final properties of the PMMA, such as molecular weight.[6] For instance, decreasing the concentration of the ITX/EDB system has been shown to produce higher molecular weight PMMA.[6]

Mechanism of Free-Radical Photopolymerization

The photopolymerization of MMA proceeds via a classic free-radical chain-growth mechanism, which can be broken down into three key stages:

  • Initiation: The photoinitiator absorbs a photon (hν) and generates initial free radicals (R•). This radical then adds to the double bond of an MMA monomer, forming a new, larger radical.

  • Propagation: The newly formed monomer radical rapidly adds to subsequent MMA monomers, creating a growing polymer chain. This step is highly exothermic.

  • Termination: The growth of the polymer chain is halted. This can occur through the combination of two growing chains, disproportionation, or reaction with an inhibitor like oxygen.

Oxygen is a potent inhibitor of free-radical polymerization as it readily reacts with the initiating and propagating radicals to form stable peroxy radicals, effectively terminating the chain reaction.[7] Therefore, the removal of dissolved oxygen from the monomer solution is a critical step for successful polymerization.[1][7]

Visualizing the Workflow

The following diagram outlines the key steps involved in the photopolymerization of methyl methacrylate.

G cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Polymerization Monomer_Prep Monomer Purification (Removal of Inhibitor) Initiator_Prep Photoinitiator Dissolution Monomer_Prep->Initiator_Prep Add purified MMA Degassing Oxygen Removal (e.g., N2 Purge, Freeze-Pump-Thaw) Initiator_Prep->Degassing UV_Irradiation UV Irradiation (Initiation & Propagation) Degassing->UV_Irradiation Monitoring Reaction Monitoring (e.g., Viscosity Change, Spectroscopy) UV_Irradiation->Monitoring Polymer_Isolation Polymer Isolation (Precipitation & Washing) Monitoring->Polymer_Isolation Drying Drying (Vacuum Oven) Polymer_Isolation->Drying Characterization Polymer Characterization Drying->Characterization

Caption: Workflow for the photopolymerization of MMA.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the bulk photopolymerization of MMA.

Materials and Equipment:

  • Methyl methacrylate (MMA), stabilized

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA, a Type I initiator)

  • Inhibitor removal columns (e.g., packed with activated basic alumina)

  • Reaction vessel (e.g., glass vial or flask) with a septum

  • Nitrogen or argon gas source with a needle for purging

  • UV light source (e.g., UV LED lamp with a specific wavelength, such as 365 nm)[8][9]

  • Stirring plate and stir bar (optional, for homogeneous mixing)

  • Solvent for precipitation (e.g., methanol)

  • Beaker and filtration apparatus

  • Vacuum oven

Procedure:

  • Monomer Purification:

    • Rationale: Commercial MMA contains inhibitors (like hydroquinone monomethyl ether, MEHQ) to prevent premature polymerization during storage.[7] These must be removed immediately before polymerization.

    • Action: Pass the MMA monomer through an inhibitor removal column. Collect the purified, inhibitor-free monomer in a clean, dry reaction vessel.

  • Photoinitiator Addition:

    • Rationale: The concentration of the photoinitiator affects the rate of polymerization and the molecular weight of the resulting polymer.[6][8] A typical concentration range is 0.1-1.0% by weight.

    • Action: Weigh the desired amount of photoinitiator and add it to the purified MMA. If using a stir bar, stir the mixture until the initiator is completely dissolved.

  • Oxygen Removal (Degassing):

    • Rationale: As previously discussed, oxygen is a potent inhibitor of free-radical polymerization.[1][7]

    • Action: Seal the reaction vessel with a septum. Purge the solution and the headspace with an inert gas (nitrogen or argon) for 15-30 minutes by bubbling the gas through the liquid via a long needle and venting through a short needle.

  • Photopolymerization Reaction:

    • Rationale: The UV light provides the energy to activate the photoinitiator and start the polymerization. The reaction is exothermic, and for larger volumes, temperature control may be necessary.

    • Action: Place the sealed and degassed reaction vessel under the UV light source. Ensure the light source is positioned to provide uniform irradiation to the sample.[10] The irradiation time will depend on the initiator concentration, light intensity, and desired conversion.[3] The reaction progress can be visually monitored by the increase in viscosity of the solution.

  • Polymer Isolation and Purification:

    • Rationale: The resulting polymer needs to be separated from any unreacted monomer and photoinitiator byproducts.

    • Action: Once the desired level of polymerization is achieved (the solution will be highly viscous or solid), dissolve the polymer in a suitable solvent like tetrahydrofuran (THF) if necessary. Slowly pour the polymer solution into a beaker containing a non-solvent (e.g., methanol) while stirring. The PMMA will precipitate as a white solid.

    • Collect the precipitated PMMA by filtration. Wash the polymer with fresh non-solvent to remove any remaining impurities.

  • Drying:

    • Rationale: Residual solvent must be removed to obtain a pure, dry polymer for accurate characterization.

    • Action: Dry the purified PMMA in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Characterization of Poly(methyl methacrylate)

The properties of the synthesized PMMA can be evaluated using various analytical techniques to determine its molecular weight, structure, and thermal properties.[4][11][12]

Property Characterization Technique Information Obtained
Molecular Weight and Polydispersity Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)Number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[11][12]
Chemical Structure and Tacticity Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR)Confirms the chemical structure of PMMA and provides information about the stereochemistry (tacticity) of the polymer chain.[11][12]
Functional Groups Fourier-Transform Infrared (FTIR) SpectroscopyVerifies the presence of characteristic functional groups in PMMA, such as the carbonyl (C=O) and ester (C-O) groups.[13]
Thermal Properties Differential Scanning Calorimetry (DSC)Determines the glass transition temperature (Tg) of the polymer.[11]
Thermal Stability Thermogravimetric Analysis (TGA)Evaluates the thermal stability and decomposition profile of the PMMA.

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Incomplete or No Polymerization - Presence of oxygen in the system.[7][14]- Ineffective inhibitor removal.- Inactive or incorrect photoinitiator.- Insufficient light intensity or incorrect wavelength.- Ensure thorough degassing of the monomer solution.- Use fresh inhibitor removal columns.- Verify the photoinitiator's activity and that its absorption spectrum matches the light source's emission.- Check the specifications of the UV lamp.
Slow Polymerization Rate - Low photoinitiator concentration.- Low light intensity.- Presence of residual oxygen.- Increase the photoinitiator concentration within the recommended range.- Increase the light intensity or move the sample closer to the source.- Improve the degassing procedure.
Bubble Formation in the Polymer - Dissolved gases (e.g., nitrogen from purging) coming out of solution due to the exothermic reaction.[7][14]- For applications requiring high optical clarity, consider performing the polymerization at a controlled, lower temperature to manage the exotherm, or degas using freeze-pump-thaw cycles instead of purging.
Yellowing of the Polymer - Photoinitiator byproducts.- High reaction temperatures causing thermal degradation.- Select a photoinitiator known to produce colorless byproducts.- Optimize the initiator concentration (use the minimum effective amount).- Implement temperature control during polymerization.

Conclusion

The photopolymerization of methyl methacrylate is a versatile and efficient method for producing PMMA with a high degree of control over the reaction. By understanding the roles of the monomer, photoinitiator, and reaction conditions, researchers can tailor the polymerization process to achieve the desired material properties for a wide range of applications, from biomedical devices to advanced materials. Careful attention to experimental details, particularly the removal of oxygen, is paramount to achieving successful and reproducible results.

References

Application Note: Synthesis of Polymers Using Type II Photoinitiator Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Guide to Bimolecular Photoinitiation

Photopolymerization is a cornerstone of modern polymer science, enabling the rapid and spatiotemporally controlled conversion of liquid monomers into solid polymers. This technology is pivotal in fields ranging from advanced manufacturing and 3D printing to the fabrication of biomedical devices and drug delivery systems.[1] At the heart of this process lies the photoinitiator, a molecule that absorbs light and generates reactive species to initiate polymerization.

Photoinitiators are broadly classified into two categories. Type I photoinitiators undergo unimolecular cleavage upon irradiation to form initiating radicals directly.[2] In contrast, Type II photoinitiator systems operate via a bimolecular mechanism, where the photoinitiator, upon excitation by light, interacts with a second molecule—a co-initiator or synergist—to generate the polymerizing radicals.[3][4] This collaborative approach, typically involving hydrogen abstraction or electron transfer, offers distinct advantages, including the ability to utilize a broader range of wavelengths (including visible light), reduced oxygen inhibition in certain formulations, and often lower cost.[5][6]

This application note provides a comprehensive technical guide to the theory, application, and practical execution of polymer synthesis using Type II photoinitiator systems. It is designed to equip researchers with the foundational knowledge and actionable protocols necessary to leverage these versatile systems in their work.

The Mechanism of Type II Photoinitiation

The defining characteristic of a Type II system is its reliance on a bimolecular reaction to generate radicals. The process is a sequence of photophysical and chemical events, which provides multiple points for experimental control.

  • Photoexcitation : The photoinitiator (PI), typically an aromatic ketone like benzophenone or thioxanthone, absorbs a photon of appropriate wavelength (UV-Vis), promoting it from its ground state (S₀) to an excited singlet state (S₁).[3]

  • Intersystem Crossing : This excited singlet state is very short-lived and efficiently undergoes intersystem crossing (ISC) to a more stable, longer-lived excited triplet state (T₁).[2] It is this triplet state that is the primary reactive species in Type II systems.

  • Interaction with Co-initiator : The excited triplet PI (PI*) interacts with a co-initiator (CoI), which is typically a hydrogen donor molecule like a tertiary amine, thiol, or alcohol.[2][7] This interaction can proceed via two primary pathways:

    • Hydrogen Abstraction : The PI* directly abstracts a hydrogen atom from the co-initiator. This generates two radicals: a ketyl radical derived from the photoinitiator and a radical on the co-initiator (e.g., an α-aminoalkyl radical if the co-initiator is a tertiary amine).[3][8]

    • Electron Transfer followed by Proton Transfer : The PI* and CoI first form an excited state complex (exciplex). An electron is transferred from the co-initiator (donor) to the excited photoinitiator (acceptor). This is followed by the transfer of a proton (H+) from the co-initiator radical cation to the photoinitiator radical anion, again resulting in a ketyl radical and a co-initiator radical.[7]

  • Initiation of Polymerization : Of the two radicals formed, the one derived from the co-initiator is typically the more reactive species and initiates the polymerization of monomers (e.g., acrylates).[8] The bulky ketyl radical is often less reactive and may primarily act as a terminating agent.[8]

This multi-step mechanism is what makes Type II systems distinct and versatile. The choice of both the photoinitiator and the co-initiator can be tailored to match specific light sources and monomer chemistries.

Type_II_Mechanism cluster_PI Photoinitiator (PI) cluster_Radicals Radical Generation PI_S0 PI (S₀) PI_S1 PI* (S₁) PI_S0->PI_S1 Light (hν) PI_T1 PI* (T₁) PI_S1->PI_T1 Intersystem Crossing (ISC) Exciplex [PI---CoI-H]* (Exciplex) PI_T1->Exciplex CoI CoI-H CoI->Exciplex Ketyl Ketyl Radical (PI-H•) Exciplex->Ketyl H-abstraction or Electron/Proton Transfer CoI_Rad Co-initiator Radical (CoI•) Exciplex->CoI_Rad Polymer Polymer Chain CoI_Rad->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Mechanism of radical generation in a Type II photoinitiator system.

Key Components and Formulation Design

The success of a Type II photopolymerization hinges on the careful selection and optimization of its components.

Photoinitiators (PIs)

The photoinitiator's primary role is to absorb light efficiently at the emission wavelength of the light source. Its absorption spectrum is therefore the most critical selection criterion.

Co-initiators (CoIs)

The co-initiator is the hydrogen or electron donor. Tertiary amines are the most common and effective co-initiators, valued for their ability to mitigate oxygen inhibition.[9][10]

Component Type Examples Typical λmax (nm) Key Characteristics & Causality
Photoinitiators Benzophenone (BP)[11]~250, 345Classic, cost-effective PI. The n→π* transition around 345 nm is key for excitation to the reactive triplet state.
Thioxanthones (e.g., ITX)[11][12]~260, 380Higher absorption in the long-wave UVA/visible region than BP, making it suitable for pigmented systems or LED curing.
Camphorquinone (CQ)[11]~468Absorbs strongly in the blue region of the visible spectrum (~450-490 nm), essential for biomedical and dental applications where UV light is harmful.[13]
Co-initiators Tertiary Amines (e.g., EDB, MDEA)[12]N/AExcellent hydrogen donors. The resulting α-aminoalkyl radicals react with oxygen, consuming it and protecting the propagating polymer chains, thus reducing surface tackiness.[10]
Thiols (Mercaptans)[1]N/AHighly efficient hydrogen donors that can also participate in thiol-ene "click" reactions, reducing shrinkage and improving network homogeneity.[14]

Note: λmax can vary depending on the solvent and molecular substitution. It is crucial to match the PI's absorption spectrum with the light source's emission spectrum for efficient curing.[9]

Monomers and Oligomers

The bulk of the formulation consists of monomers and/or oligomers that form the polymer network. Acrylates and methacrylates are the most common choices for free-radical polymerization due to their high reactivity.[15]

  • Monofunctional Monomers : Control viscosity and increase flexibility (e.g., 2-Hydroxyethyl Acrylate, HEA).

  • Multifunctional Monomers/Oligomers : Act as cross-linkers, forming a rigid 3D network and enhancing mechanical properties (e.g., Trimethylolpropane Triacrylate, TMPTA; 1,6-Hexanediol Diacrylate, HDDA).[16]

Experimental Protocols

The following protocols provide a framework for conducting a typical photopolymerization experiment using a Type II system. Safety is paramount; always consult the Safety Data Sheet (SDS) for each chemical.[17][18][19]

Safety Precautions
  • Personal Protective Equipment (PPE) : Always wear nitrile gloves, safety goggles, and a lab coat. Acrylate monomers can be skin and eye irritants.[20][21]

  • Ventilation : Work in a well-ventilated area or a fume hood to avoid inhaling vapors.[20]

  • UV Light Shielding : Use appropriate shielding (e.g., UV-blocking curtains or enclosures) to prevent exposure of skin and eyes to the high-intensity light source.

Protocol 1: Bulk Photopolymerization of an Acrylate Formulation

This protocol describes the free-radical polymerization of a simple acrylate mixture using a Benzophenone/Amine system, suitable for creating a solid polymer monolith.

Materials:

  • Trimethylolpropane Triacrylate (TMPTA) (Monomer/Cross-linker)

  • Benzophenone (BP) (Photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (EDB) (Co-initiator)

  • Glass vial or mold

  • Nitrogen or Argon gas source (optional, for mitigating oxygen inhibition)

  • UV Curing System (e.g., 365 nm LED or mercury lamp)

Procedure:

  • Formulation Preparation : In a glass vial shielded from ambient light (e.g., an amber vial or a vial wrapped in aluminum foil), prepare the photopolymer resin. A typical formulation is prepared by weight percent (wt%):

    • TMPTA: 97.5 wt%

    • Benzophenone: 1.5 wt%

    • EDB: 1.0 wt%

    • Rationale : The photoinitiator and co-initiator are used in low concentrations (typically 0.1-5 wt%).[22][23] An excess of initiator can lead to premature chain termination and can negatively affect the final polymer's properties and color.[9]

  • Mixing : Vigorously mix the components using a vortex mixer or magnetic stirrer until the photoinitiator and co-initiator are completely dissolved and the solution is homogeneous.

  • Oxygen Inhibition Mitigation (Optional but Recommended) : For optimal surface cure, gently bubble nitrogen or argon gas through the liquid formulation for 5-10 minutes to displace dissolved oxygen.[24] Oxygen is a potent radical scavenger that can inhibit polymerization, leading to a tacky or uncured surface.[10]

  • Sample Loading : Dispense the desired amount of the formulation into a mold or leave it in the vial for curing.

  • Photocuring : Place the sample under the UV light source. The exposure time and light intensity are critical parameters that must be optimized.

    • Light Source : A 365 nm LED light source is a good match for the absorption of Benzophenone.

    • Irradiation : Expose the sample to the light. Typical curing times can range from a few seconds to several minutes, depending on the light intensity, sample thickness, and formulation.[25]

  • Post-Curing Assessment : After irradiation, check the sample for curing. The liquid should have solidified into a hard polymer. Assess the surface for tackiness, which would indicate incomplete surface cure due to oxygen inhibition.

Protocol 2: Monitoring Polymerization Kinetics with Real-Time FTIR (RT-FTIR)

This workflow allows for the quantitative analysis of the polymerization rate by tracking the disappearance of the monomer's reactive groups.

RT_FTIR_Workflow cluster_Prep Sample Preparation cluster_Analysis RT-FTIR Analysis cluster_Data Data Processing A Prepare liquid formulation (Monomer + PI + CoI) B Place a thin drop on ATR crystal A->B C Record initial IR spectrum (Time = 0) B->C D Initiate UV/Vis irradiation (Start Curing) C->D E Continuously record IR spectra over time D->E F Monitor decrease in acrylate peak area (~1636 cm⁻¹) E->F G Calculate Degree of Conversion (DC%) vs. Time F->G

Caption: Workflow for monitoring photopolymerization kinetics using RT-FTIR.

Methodology:

  • Setup : Configure an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory and position a UV/Vis light guide to irradiate the ATR crystal.

  • Background : Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Application : Place a single drop of the prepared liquid formulation onto the ATR crystal to form a thin film.

  • Initiate Monitoring : Start the real-time data collection. The software will continuously record spectra at a set interval (e.g., every second).

  • Irradiation : After a brief baseline period (e.g., 10-20 seconds), turn on the light source to initiate polymerization.

  • Data Analysis : The polymerization is monitored by tracking the disappearance of the acrylate C=C double bond peak, typically found around 1636 cm⁻¹.[15] The degree of conversion (DC%) at any given time (t) can be calculated using the following formula, often against a stable internal reference peak (e.g., a carbonyl C=O peak around 1720 cm⁻¹):

    DC(%) = [1 - (Peak Area_t / Peak Area_0)] x 100

    This data provides a kinetic profile of the reaction, revealing the cure speed and final conversion achieved.[26]

Troubleshooting Common Issues

Problem Potential Cause(s) Troubleshooting Strategy & Rationale
Tacky or Uncured Surface Oxygen Inhibition : Oxygen radicals react with and terminate propagating polymer chains at the air-resin interface.[10]1. Inerting : Cure under a nitrogen or argon atmosphere to displace oxygen.[24] 2. Increase Co-initiator Concentration : Amines act as oxygen scavengers, consuming dissolved O₂.[9] 3. Increase Light Intensity : Higher intensity generates radicals faster than oxygen can diffuse into the system.
Incomplete or Slow "Through-Cure" Insufficient Light Penetration : The photoinitiator concentration may be too high, absorbing all the light at the surface (a "self-shielding" effect).[6][9] Light Source Mismatch : The PI's absorption spectrum does not sufficiently overlap with the lamp's emission spectrum.[9]1. Optimize PI Concentration : Perform a "ladder study" to find the optimal concentration that balances surface and through-cure.[6] 2. Select a Different PI : Choose a PI that photobleaches or has a lower molar extinction coefficient at the curing wavelength. 3. Verify Light Source : Ensure the lamp's output wavelength (e.g., 365 nm, 405 nm) matches the PI's λmax.
Yellowing of Final Polymer Photoinitiator Byproducts : Some photoinitiators, particularly aromatic ketones and amines, can generate colored degradation products after irradiation.[6]1. Use Low-Yellowing PIs : Investigate phosphine oxide-based initiators (typically Type I, but can be sensitized) or specialized non-yellowing systems.[27] 2. Minimize PI Concentration : Use the lowest effective concentration of the PI/CoI system.
Low Final Monomer Conversion Vitrification : In highly cross-linked systems, the growing polymer network can solidify (vitrify) and trap unreacted monomers by severely restricting molecular mobility.[15]1. Cure at Elevated Temperature : Increasing the temperature can delay vitrification and allow for higher conversion. 2. Modify Formulation : Add a monofunctional monomer to reduce cross-link density and increase chain mobility.

Conclusion

Type II photoinitiator systems are a powerful and adaptable tool in polymer synthesis. Their bimolecular mechanism, while more complex than that of Type I systems, provides a rich platform for formulation design, allowing for precise control over the initiation process. By understanding the interplay between the photoinitiator, co-initiator, monomer, and light source, researchers can overcome common challenges like oxygen inhibition and formulate robust systems for a vast array of applications, from industrial coatings to cutting-edge biomaterials. The protocols and troubleshooting guide provided herein serve as a practical starting point for harnessing the full potential of this versatile technology.

References

Application Notes & Protocols: Experimental Setups for Studying Charge Transfer Phenomena

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Charge Transfer

Charge transfer, the movement of electric charge from one molecule or part of a molecule to another, is a fundamental process that governs the function of a vast array of systems in chemistry, physics, and biology.[1][2] From the efficiency of solar cells and the performance of electronic devices to the intricate mechanisms of photosynthesis and cellular respiration, the ability to control and understand charge transfer is paramount. In the realm of drug development, these phenomena are critical for understanding drug-receptor interactions, the metabolic fate of pharmaceuticals, and the mechanisms of action for many therapeutic agents.[3][4] The formation of charge-transfer complexes between a drug molecule (as an electron donor) and a biological receptor (as an acceptor) can be a key step in its pharmacological activity.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and experimental setups for studying charge transfer. It moves beyond a simple recitation of protocols to explain the underlying rationale for experimental choices, ensuring a deeper understanding and empowering researchers to design more effective experiments. We will explore a range of techniques, from foundational electrochemical methods to advanced spectroscopic and microscopic approaches, providing detailed protocols and practical insights for their successful implementation.

Core Concepts in Charge Transfer

Charge transfer can occur through several mechanisms, primarily categorized as electron transfer, hole transfer (the movement of a positive charge), or ion transfer.[1] These events can be initiated by various stimuli, including chemical reactions, electrochemical potential, or the absorption of light (photoinduced charge transfer). The efficiency and rate of charge transfer are exquisitely sensitive to the electronic coupling between the donor and acceptor moieties, the distance between them, and the surrounding environment.[5]

In the context of drug development, many pharmaceutical compounds can act as electron donors, forming charge-transfer complexes with biological acceptors.[6][7] The study of these interactions provides valuable information on:

  • Binding affinities and mechanisms: Quantifying the stability and kinetics of drug-receptor complexes.[4]

  • Pharmacokinetics: Understanding how charge transfer processes influence drug metabolism and distribution.

  • Bio-sensing: Developing novel electrochemical sensors for drug detection and diagnostics.

Visualization: Major Pathways of Charge Transfer Investigation

The following diagram illustrates the primary experimental avenues for probing charge transfer phenomena, which will be detailed in the subsequent sections.

Charge_Transfer_Techniques cluster_main Experimental Approaches to Charge Transfer cluster_electrochem Electrochemical Methods cluster_spectro Spectroscopic Methods cluster_micro Microscopic Methods cluster_single Single-Molecule Techniques Techniques Techniques Electrochemical Electrochemical Techniques->Electrochemical  Varying Potential Spectroscopic Spectroscopic Techniques->Spectroscopic  Probing with Light Microscopic Microscopic Techniques->Microscopic  Spatial Mapping Single_Molecule Single_Molecule Techniques->Single_Molecule  Individual Events CV Cyclic Voltammetry (CV) Electrochemical->CV SECM Scanning Electrochemical Microscopy (SECM) Electrochemical->SECM TAS Transient Absorption Spectroscopy (TAS) Spectroscopic->TAS UVVis UV-Vis Spectroscopy Spectroscopic->UVVis STM Scanning Tunneling Microscopy (STM) Microscopic->STM AFM Atomic Force Microscopy (AFM) Microscopic->AFM SMFS Single-Molecule Fluorescence Spectroscopy Single_Molecule->SMFS DFS Dynamic Force Spectroscopy Single_Molecule->DFS TAS_Workflow cluster_setup Experimental Setup Laser Ultrafast Laser Splitter Beam Splitter Laser->Splitter Pump_Path Pump Beam (Excitation) Splitter->Pump_Path High Power Probe_Path Probe Beam Path Splitter->Probe_Path Low Power Sample Sample Pump_Path->Sample Delay_Stage Motorized Delay Stage Probe_Path->Delay_Stage Detector Detector Sample->Detector White_Light_Gen White-Light Generation Delay_Stage->White_Light_Gen White_Light_Gen->Sample Computer Data Acquisition Detector->Computer ΔA vs. λ, t

References

Application Notes and Protocols for Investigating the Antimicrobial Properties of Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Potential of Benzoate Derivatives in Antimicrobial Research

Benzoate derivatives, salts and esters of benzoic acid, have a long-standing history as effective antimicrobial agents, primarily utilized as preservatives in food, pharmaceutical, and cosmetic industries. Their broad-spectrum activity against fungi, yeasts, and bacteria, particularly in acidic environments, makes them a subject of continued interest in the search for novel antimicrobial compounds. The emergence of antibiotic-resistant pathogens necessitates a deeper exploration of established compounds and their derivatives to uncover new therapeutic applications and understand their mechanisms of action.

The antimicrobial efficacy of benzoates is intrinsically linked to their chemical structure and the pH of the surrounding medium. The lipophilic nature of undissociated benzoic acid allows it to readily permeate microbial cell membranes. Once inside the cell, it disrupts cellular processes by interfering with membrane permeability, inhibiting amino acid absorption, acidifying the cytoplasm, and impeding the function of key respiratory enzymes. This multi-faceted mechanism of action presents a significant hurdle for the development of microbial resistance.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to systematically investigate the antimicrobial properties of benzoate derivatives. We will delve into the foundational screening assays, quantitative susceptibility testing, and advanced methodologies for elucidating the precise mechanisms of microbial inhibition and killing.

Section 1: Foundational Antimicrobial Screening: The Agar Disk Diffusion Method

The agar disk diffusion method, also known as the Kirby-Bauer test, serves as an excellent initial screening tool to qualitatively assess the antimicrobial activity of benzoate derivatives. This technique is cost-effective, easy to perform, and allows for the simultaneous testing of multiple derivatives against a single microbial strain.

Principle of the Method

A standardized microbial inoculum is uniformly spread onto the surface of an agar plate. Filter paper disks impregnated with a known concentration of the benzoate derivative are then placed on the agar surface. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the derivative is effective, it will inhibit microbial growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.

Experimental Workflow: Agar Disk Diffusion

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare standardized microbial inoculum (0.5 McFarland) P2 Inoculate Mueller-Hinton agar plate for a confluent lawn P1->P2 A1 Aseptically place disks on inoculated agar surface P2->A1 P3 Impregnate sterile disks with benzoate derivative solution P3->A1 A2 Incubate plates under appropriate conditions (e.g., 37°C for 18-24h) A1->A2 R1 Measure the diameter of the zone of inhibition in millimeters A2->R1 R2 Interpret results: larger zone indicates greater activity R1->R2

Caption: Workflow for the Agar Disk Diffusion Assay.

Detailed Protocol: Agar Disk Diffusion

Materials:

  • Test benzoate derivatives and a suitable solvent (e.g., DMSO, ethanol).

  • Sterile filter paper disks (6 mm diameter).

  • Mueller-Hinton Agar (MHA) plates.

  • Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Sterile saline or phosphate-buffered saline (PBS).

  • 0.5 McFarland turbidity standard.

  • Sterile swabs, forceps, and micropipettes.

  • Incubator.

Procedure:

  • Inoculum Preparation: From a fresh overnight culture, select 3-5 isolated colonies and suspend them in sterile saline or PBS. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Plate Inoculation: Dip a sterile swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Streak the swab across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure even distribution. Allow the plate to dry for 3-5 minutes.

  • Disk Preparation and Application: Aseptically apply a known volume (e.g., 10 µL) of the benzoate derivative solution onto a sterile filter paper disk. Allow the solvent to evaporate completely. Using sterile forceps, place the impregnated disks onto the inoculated MHA plate, ensuring they are evenly spaced (at least 24 mm apart from center to center). Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate them at 37°C for 18-24 hours.

  • Data Collection and Interpretation: After incubation, measure the diameter of the zone of inhibition for each disk using a ruler or calipers. A larger zone of inhibition generally indicates greater antimicrobial activity.

Self-Validation and Controls:

  • Positive Control: A disk with a known antibiotic (e.g., ampicillin, tetracycline) to ensure the test system is working correctly.

  • Negative Control: A disk impregnated with the solvent used to dissolve the benzoate derivative to ensure the solvent has no antimicrobial activity.

  • Purity Check: Sub-culture any colonies growing within the zone of inhibition to check for contamination.

Section 2: Quantitative Antimicrobial Susceptibility Testing

While disk diffusion is excellent for initial screening, quantitative methods are necessary to determine the precise concentration of a benzoate derivative required to inhibit or kill a microorganism. The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC).

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle of the Method: The broth microdilution method is a quantitative technique used to determine the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period. This method involves preparing serial two-fold dilutions of the benzoate derivative in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test microorganism.

Experimental Workflow: Broth Microdilution for MIC

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Prepare serial two-fold dilutions of benzoate derivative in a 96-well plate A1 Inoculate each well with the microbial suspension P1->A1 P2 Prepare standardized microbial inoculum P2->A1 A2 Incubate the plate under appropriate conditions A1->A2 R1 Visually inspect for turbidity (growth) A2->R1 R2 Determine MIC: lowest concentration with no visible growth R1->R2

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Protocol: Broth Microdilution

Materials:

  • Test benzoate derivatives.

  • Sterile 96-well microtiter plates.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth.

  • Test microbial strains.

  • Sterile saline or PBS.

  • 0.5 McFarland turbidity standard.

  • Multichannel pipette.

  • Plate reader (optional, for quantitative growth assessment).

Procedure:

  • Preparation of Dilutions: Add 50 µL of sterile broth to all wells of a 96-well plate. In the first well of a row, add 50 µL of the benzoate derivative stock solution (at twice the highest desired final concentration) to make a total volume of 100 µL. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the row.

  • Inoculum Preparation: Prepare a standardized microbial inoculum as described for the disk diffusion method. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the diluted inoculum to each well, bringing the final volume to 100 µL.

  • Controls:

    • Growth Control: A well containing broth and inoculum but no antimicrobial agent.

    • Sterility Control: A well containing only broth to check for contamination.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the benzoate derivative at which no visible growth is observed.

Data Presentation: Example MIC Data
Benzoate DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Sodium Benzoate (pH 4.5)100010002500
Methylparaben12825664
Propylparaben6412832
Butylparaben326416

Note: The antimicrobial activity of parabens (p-hydroxybenzoic acid esters) generally increases with the length of the alkyl chain.

Section 3: Determining the Rate and Nature of Antimicrobial Activity: The Time-Kill Kinetics Assay

The time-kill kinetics assay is a dynamic method that provides crucial information on the pharmacodynamic properties of an antimicrobial agent. It helps determine whether a benzoate derivative is bactericidal (kills bacteria) or bacteriostatic (inhibits growth) and reveals if its activity is concentration-dependent or time-dependent.

Principle of the Method

A standardized bacterial inoculum is exposed to various concentrations of the benzoate derivative (typically multiples of the predetermined MIC) in a liquid medium. At specific time intervals (e.g., 0, 2, 4, 8, 24 hours), aliquots are removed, serially diluted, and plated to quantify the number of viable bacteria (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing kinetics. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Detailed Protocol: Time-Kill Assay

Materials:

  • Benzoate derivative with a known MIC.

  • Test organism in mid-logarithmic growth phase.

  • Growth medium (e.g., CAMHB).

  • Sterile culture tubes or flasks.

  • Shaking incubator.

  • Sterile saline or PBS for dilutions.

  • Agar plates for colony counting.

Procedure:

  • Preparation: Prepare tubes with growth medium containing the benzoate derivative at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control tube without the derivative.

  • Inoculation: Inoculate all tubes (except a sterility control) with the test organism to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot from each tube.

  • Quantification: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates at 37°C for 18-24 hours and then count the colonies on plates that have between 30 and 300 colonies.

  • Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves.

Data Presentation: Example Time-Kill Curve Data
Time (hours)Growth Control (Log₁₀ CFU/mL)1x MIC (Log₁₀ CFU/mL)2x MIC (Log₁₀ CFU/mL)4x MIC (Log₁₀ CFU/mL)
05.705.715.695.70
26.505.505.104.60
47.405.304.203.50
88.605.103.10<2.00
249.204.90<2.00<2.00

Section 4: Advanced Methodologies for Mechanistic Insights

To move beyond determining if a compound is active to understanding how it works, more advanced techniques are required. Visualizing the physical impact on microbial cells and analyzing changes in their molecular machinery can provide profound insights into the mechanism of action of benzoate derivatives.

Visualizing Cellular Damage: Electron Microscopy

Electron microscopy (EM), particularly Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), offers unparalleled resolution for visualizing the morphostructural changes in bacterial cells induced by antimicrobial agents.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the cell surface. It is invaluable for observing effects such as cell wall roughening, disruption, cell swelling, and the formation of lysed cells due to the loss of intracellular material.

  • Transmission Electron Microscopy (TEM): Allows for the examination of internal cellular structures. TEM can reveal damage to the cell membrane, alterations in the cytoplasm, and effects on intracellular components, providing direct evidence of antibiotic penetration and action.

General Protocol Outline for SEM:

  • Treatment: Expose a mid-log phase bacterial culture to the benzoate derivative (at MIC or supra-MIC concentrations) for a defined period.

  • Fixation: Harvest the cells and fix them, typically with glutaraldehyde, to preserve their structure.

  • Dehydration: Dehydrate the samples through a series of graded ethanol solutions.

  • Drying and Coating: Critical-point dry the samples and coat them with a thin layer of a conductive metal (e.g., gold or palladium).

  • Imaging: Visualize the samples using an SEM. Compare treated cells to untreated controls to identify morphological changes.

Unraveling Molecular Responses: Proteomic and Genomic Approaches

Investigating the changes in protein expression (proteomics) and gene expression (genomics) in response to treatment with a benzoate derivative can elucidate its specific cellular targets and the resistance mechanisms of the microorganism.

  • Proteomics: This approach involves the large-scale study of proteins. By comparing the proteome of treated versus untreated bacteria, researchers can identify proteins that are up- or down-regulated. This can reveal the cellular pathways affected by the compound, such as those involved in cell wall synthesis, protein synthesis, or energy metabolism. Techniques like 2D-gel electrophoresis and mass spectrometry (MS) are central to proteomics.

  • Genomics and Transcriptomics: These approaches analyze changes in the organism's DNA and RNA, respectively. Transcriptomics (e.g., using RNA-seq) can reveal which genes are activated or repressed in response to the benzoate derivative, providing a comprehensive view of the cellular stress response and adaptive mechanisms.

Conceptual Workflow: Integrating Methods for Mechanistic Study

G cluster_initial Initial Characterization cluster_mechanism Mechanistic Investigation cluster_synthesis Hypothesis & Validation MIC Determine MIC (Broth Microdilution) TK Perform Time-Kill Assay MIC->TK EM Electron Microscopy (SEM/TEM) TK->EM Proteomics Proteomic Analysis (e.g., MS-based) TK->Proteomics Genomics Genomic/Transcriptomic Analysis (e.g., RNA-seq) TK->Genomics Hypothesis Formulate Mechanism of Action Hypothesis EM->Hypothesis Proteomics->Hypothesis Genomics->Hypothesis Validation Validate with Targeted Genetic/Biochemical Assays Hypothesis->Validation

Caption: Integrated approach for antimicrobial mechanism of action studies.

Conclusion

The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of benzoate derivatives as antimicrobial agents. By progressing from qualitative screening and quantitative susceptibility testing to advanced mechanistic studies, researchers can build a complete profile of a compound's activity. This systematic approach is essential for identifying promising new derivatives, understanding their mode of action, and ultimately contributing to the development of new strategies to combat infectious diseases.

Investigating Methyl 4-(dimethylamino)benzoate as a Novel Photosensitizer in Photodynamic Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Photodynamic therapy (PDT) represents a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce targeted cell death.[1] The quest for novel, efficient photosensitizers remains a critical frontier in advancing the scope and efficacy of PDT.[2][3][4] This document provides a comprehensive guide for the investigation of Methyl 4-(dimethylamino)benzoate as a potential, novel photosensitizer for PDT applications. While not a traditionally recognized photosensitizer, its fluorescent properties and photochemical reactivity warrant exploration.[5][6] These application notes and protocols are designed to provide a rigorous framework for the initial in vitro evaluation of its photodynamic potential.

Introduction: The Rationale for Investigating this compound in PDT

This compound is a well-characterized fluorescent probe known for its use in photopolymerization and as a component in sunscreen formulations.[7][5][6] Its core function in these applications relies on its ability to absorb UV light and subsequently initiate chemical reactions. This fundamental characteristic—light absorption leading to a reactive state—is the cornerstone of photodynamic therapy.

The central hypothesis for investigating this compound in PDT is its potential to generate reactive oxygen species (ROS) upon photoactivation, a key mechanism of PDT-induced cell death.[3][8][9] The journey of a photosensitizer from a candidate molecule to a therapeutic agent is arduous, beginning with fundamental photochemical and photobiological characterization. This guide provides the foundational protocols to embark on this exploratory path with this compound.

The Photodynamic Mechanism: A Primer

Photodynamic therapy operates on a simple yet elegant principle. A photosensitizer, after being administered, preferentially accumulates in the target tissue. Subsequent irradiation with light of a specific wavelength excites the photosensitizer from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state. This triplet state photosensitizer can then react with molecular oxygen to produce highly cytotoxic reactive oxygen species (ROS), such as singlet oxygen and free radicals, which in turn induce cellular apoptosis and necrosis.[3][8][10]

PDT_Mechanism cluster_0 Step 1: Photosensitizer Administration & Accumulation cluster_1 Step 2: Photoactivation cluster_2 Step 3: ROS Generation & Cellular Effects PS_admin Administration of This compound PS_accum Preferential Accumulation in Target Cells PS_admin->PS_accum Systemic or Topical Delivery PS_ground Photosensitizer (Ground State) PS_accum->PS_ground PS_excited Photosensitizer (Excited Triplet State) PS_ground->PS_excited Photon Absorption Light Light Irradiation (Specific Wavelength) Oxygen Molecular Oxygen (³O₂) PS_excited->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂, O₂⁻, •OH) Oxygen->ROS Cell_Death Cellular Damage & Apoptosis/Necrosis ROS->Cell_Death

Caption: General mechanism of Photodynamic Therapy.

Foundational Protocols for In Vitro Evaluation

The following protocols are designed to systematically assess the potential of this compound as a photosensitizer. It is crucial to include appropriate controls in all experiments, including cells treated with the compound but not light, cells exposed to light but not the compound, and untreated cells.

Protocol 1: Determination of Dark Cytotoxicity

Objective: To determine the inherent toxicity of this compound on a selected cell line in the absence of light. An ideal photosensitizer should exhibit low to no dark toxicity.

Materials:

  • Cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability assay reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically <0.5%).[11]

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate in the dark for a period that will be consistent with the phototoxicity assay (e.g., 24 hours).

  • Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's protocol (e.g., MTT assay).

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC50 (half-maximal inhibitory concentration) in the dark.

Protocol 2: In Vitro Phototoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound when activated by light.

Materials:

  • All materials from Protocol 3.1

  • A light source with a specific wavelength appropriate for the absorption spectrum of this compound (UV-A range, around 360 nm).[7]

  • Photometer to measure light irradiance.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from Protocol 3.1.

  • Incubation: Incubate the cells with the compound for a predetermined time (e.g., 4 hours) in the dark to allow for cellular uptake.

  • Irradiation:

    • Wash the cells with PBS to remove any extracellular compound.

    • Add fresh, compound-free medium.

    • Irradiate the cells with the light source. The light dose (fluence) is a product of irradiance (mW/cm²) and time (s). A range of light doses should be tested.[12]

  • Post-Irradiation Incubation: Return the plate to the incubator for a further 24-48 hours.

  • Viability Assay: Perform a cell viability assay as in Protocol 3.1.

  • Data Analysis: Calculate the percentage of cell viability and determine the light-dependent IC50. A significant difference between the dark and light IC50 values indicates phototoxic activity.

ParameterDark CytotoxicityPhototoxicity
Compound Concentration Variable (e.g., 0.1-100 µM)Variable (e.g., 0.1-100 µM)
Incubation Time 24 hours4 hours (pre-incubation)
Light Exposure NoYes (specific wavelength and dose)
Post-Exposure Incubation N/A24-48 hours
Endpoint Cell Viability (%)Cell Viability (%)

Table 1: Comparison of Experimental Parameters for Dark vs. Phototoxicity Assays.

Protocol 3: Detection of Intracellular Reactive Oxygen Species (ROS) Generation

Objective: To directly measure the production of ROS within cells following photoactivation of this compound.

Materials:

  • Cell line and culture reagents

  • This compound

  • ROS-sensitive fluorescent probe (e.g., DCFH-DA, Singlet Oxygen Sensor Green)

  • Light source

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Grow cells on glass-bottom dishes or in 96-well plates suitable for fluorescence imaging.

  • Compound Incubation: Treat the cells with a non-toxic concentration of this compound (determined from Protocol 3.1) for a suitable uptake period.

  • Probe Loading: Wash the cells and incubate them with a ROS-sensitive probe according to the manufacturer's instructions.

  • Photoactivation and Imaging:

    • Place the cells on the stage of a fluorescence microscope.

    • Acquire a baseline fluorescence image.

    • Irradiate a specific region of the cells with the activation light.

    • Immediately acquire post-irradiation fluorescence images at several time points.

  • Data Analysis: Quantify the increase in fluorescence intensity in the irradiated cells compared to non-irradiated controls. A significant increase in fluorescence indicates ROS production.

In_Vitro_Workflow Start Start: Select Cell Line Dark_Tox Protocol 1: Determine Dark Cytotoxicity (IC50) Start->Dark_Tox Photo_Tox Protocol 2: Determine Phototoxicity (IC50) Dark_Tox->Photo_Tox ROS_Gen Protocol 3: Measure ROS Generation Photo_Tox->ROS_Gen Uptake Protocol 4 (Advanced): Cellular Uptake & Localization ROS_Gen->Uptake Decision Significant Phototoxicity & ROS Generation? Uptake->Decision Proceed Proceed to Advanced In Vitro/In Vivo Models Decision->Proceed Yes Stop Re-evaluate or Discontinue Decision->Stop No

Caption: Workflow for evaluating a novel photosensitizer.

Advanced Characterization and Future Directions

Should this compound demonstrate promising results in these initial assays (i.e., low dark toxicity, high phototoxicity, and confirmed ROS generation), further investigation would be warranted. This would include:

  • Cellular Uptake and Subcellular Localization Studies: Using its intrinsic fluorescence, the uptake kinetics and intracellular localization of this compound can be monitored via fluorescence microscopy.

  • Mechanism of Cell Death Analysis: Determining whether the induced cell death is primarily apoptotic or necrotic through assays such as Annexin V/Propidium Iodide staining.

  • In Vivo Model Testing: Evaluation in animal models of cancer is a critical next step for any promising photosensitizer candidate.[8][13][14][15][16] This involves assessing tumor regression, biodistribution, and systemic toxicity.

Conclusion

The protocols outlined in this document provide a robust and scientifically sound framework for the initial investigation of this compound as a novel photosensitizer for photodynamic therapy. While its efficacy in this application is currently unknown, its photochemical properties suggest that such an investigation is a worthwhile endeavor. Rigorous adherence to these protocols will ensure the generation of reliable and reproducible data, which is essential for the potential development of new therapeutic agents in the fight against cancer.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of Methyl 4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of Methyl 4-(dimethylamino)benzoate. The described protocol is designed for researchers, scientists, and professionals in drug development and quality control, providing a comprehensive guide to accurately quantify the main component and separate it from potential process-related impurities and degradation products. The methodology is grounded in established chromatographic principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

Introduction: The Rationale for Purity Assessment

This compound is a key intermediate and building block in the synthesis of various organic molecules, including pharmaceuticals and photoinitiators.[2] Its purity is a critical quality attribute that can significantly impact the safety, efficacy, and stability of the final product. Therefore, a reliable and validated analytical method is imperative to ensure the quality of this compound by identifying and quantifying any impurities.

This document provides a step-by-step protocol for a stability-indicating HPLC method. The principle of reversed-phase chromatography is employed, where the separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.[3] The method's stability-indicating nature is established through forced degradation studies, which intentionally stress the analyte to produce potential degradation products and demonstrate the method's specificity.[1]

Chromatographic System and Conditions

The selection of chromatographic parameters is pivotal for achieving optimal separation and detection. A C18 column is chosen for its hydrophobicity, which is well-suited for retaining and separating aromatic esters like this compound. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, allows for the effective elution of both the main compound and its more polar or less polar impurities. The detection wavelength is set at the maximum absorbance of this compound to ensure the highest sensitivity.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 30% B; 5-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 316 nm[4]
Run Time 25 minutes

Experimental Workflow

The overall process for the purity analysis of this compound is outlined below. This workflow ensures a systematic and reproducible analysis, from sample preparation to data interpretation.

HPLC Purity Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample and Standard Preparation HPLC_Setup HPLC System Setup Sample_Prep->HPLC_Setup Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_Setup Method_Run Execute Analytical Method HPLC_Setup->Method_Run Peak_Integration Peak Integration and Identification Method_Run->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation

Figure 1: Workflow for HPLC Purity Analysis.

Protocols

Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies are performed on the this compound sample.

  • Acid Hydrolysis: To 1 mL of the sample solution (1.0 mg/mL), add 1 mL of 0.1 N HCl. Heat at 60 °C for 4 hours. Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute with diluent.

  • Base Hydrolysis: To 1 mL of the sample solution (1.0 mg/mL), add 1 mL of 0.1 N NaOH. Keep at room temperature for 2 hours. Neutralize with 1 mL of 0.1 N HCl and dilute with diluent.

  • Oxidative Degradation: To 1 mL of the sample solution (1.0 mg/mL), add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours. Prepare a 1.0 mg/mL solution in the diluent.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours. Prepare a 1.0 mg/mL solution in the diluent.

Method Validation

The analytical method is validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of its potential impurities and degradation products is demonstrated through the forced degradation studies. The peak purity of the this compound peak should be evaluated using a photodiode array (PDA) detector.

  • Linearity: A series of solutions of the reference standard are prepared over a concentration range of 0.05 to 0.15 mg/mL. The peak area response is plotted against the concentration, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy (Recovery): The accuracy of the method is determined by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the standard solution on the same day. The relative standard deviation (RSD) should be ≤ 1.0%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the standard solution on different days, with different analysts, and on different instruments. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ.

  • Robustness: The robustness of the method is evaluated by making small, deliberate variations in the method parameters, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). The system suitability parameters should remain within the acceptance criteria.

Potential Impurities

Understanding the synthesis and degradation pathways of this compound is crucial for identifying potential impurities. The primary route of synthesis is the Fischer-Speier esterification of 4-(dimethylamino)benzoic acid with methanol.

Impurities cluster_synthesis Synthesis Impurities cluster_analyte Analyte cluster_degradation Degradation Impurities Starting_Material 4-(dimethylamino)benzoic acid Unreacted Starting Material Analyte This compound C₁₀H₁₃NO₂ Starting_Material:f1->Analyte:f0 Esterification Hydrolysis_Product 4-(dimethylamino)benzoic acid Hydrolysis Product Analyte:f0->Hydrolysis_Product:f0 Hydrolysis Photodegradation_Product Photodegradation Products e.g., N-demethylated species Analyte:f0->Photodegradation_Product:f0 Photolysis

Figure 2: Potential Impurities of this compound.

Data Analysis and Interpretation

The purity of the this compound sample is calculated based on the area percentage of all the peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

System suitability parameters, including theoretical plates, tailing factor, and resolution between the main peak and the closest eluting impurity peak, should be monitored to ensure the performance of the chromatographic system.

Parameter Acceptance Criteria
Theoretical Plates > 2000
Tailing Factor ≤ 2.0
Resolution > 1.5
%RSD of replicate injections ≤ 2.0%

Conclusion

The RP-HPLC method detailed in this application note is a specific, accurate, precise, and robust method for the determination of the purity of this compound. The stability-indicating nature of the method, confirmed through forced degradation studies, ensures that the analysis is free from interference from potential impurities and degradation products. This method is suitable for routine quality control analysis and for stability studies in the pharmaceutical and chemical industries.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Oxygen Inhibition in Free Radical Photopolymerization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to addressing a critical challenge in free radical photopolymerization: oxygen inhibition. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the foundational knowledge and practical solutions to achieve consistent and complete polymerization in your applications, from novel biomaterials to advanced drug delivery systems.

Understanding the Challenge: The Chemistry of Oxygen Inhibition

Oxygen inhibition is a pervasive issue in free radical photopolymerization, manifesting as tacky or uncured surfaces, reduced cure depth, and compromised mechanical properties.[1] This phenomenon arises from the interaction of molecular oxygen (O₂), a diradical in its ground state, with the free radicals essential for polymerization.[2] The process can be broken down into two primary inhibitory pathways:

  • Radical Scavenging: Oxygen readily reacts with initiating and propagating radicals (R•) to form peroxy radicals (ROO•). These peroxy radicals are significantly less reactive towards monomer double bonds, effectively terminating the polymerization chain.[3][4]

  • Photoinitiator Quenching: Oxygen can also quench the excited triplet state of many photoinitiators, preventing the formation of the initial free radicals necessary to start the polymerization process.

This inhibitory effect is most pronounced at the interface between the resin and the atmosphere, where oxygen is abundant.[2]

Troubleshooting Guide: From Diagnosis to Solution

This section addresses common problems encountered during photopolymerization experiments, their likely causes related to oxygen inhibition, and recommended solutions.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Tacky or Uncured Surface Oxygen Inhibition at the Air-Resin Interface: Atmospheric oxygen is quenching the polymerization at the surface.[1]1. Inert Environment: Purge the reaction chamber with an inert gas like nitrogen or argon to displace oxygen.[2] 2. Barrier Method: Apply a transparent film (e.g., Mylar) or a layer of an immiscible liquid (e.g., glycerin) to block oxygen diffusion. 3. Increase UV Intensity: Higher light intensity generates a higher concentration of free radicals, which can outcompete the inhibitory effect of oxygen.[2] 4. Add Oxygen Scavengers: Incorporate additives like thiols or amines into the formulation to chemically consume dissolved oxygen.
Slow Polymerization/Long Induction Period Dissolved Oxygen: Oxygen dissolved within the monomer/oligomer mixture consumes the initial free radicals generated by the photoinitiator.1. Deoxygenate Monomer Mixture: Before curing, sparge the resin with an inert gas for several minutes. 2. Increase Photoinitiator Concentration: A higher concentration of photoinitiator will generate more radicals to consume the dissolved oxygen more quickly.[3]
Reduced Cure Depth Oxygen Diffusion and Light Attenuation: Oxygen diffusing into the resin, combined with the natural attenuation of light with depth, reduces the efficiency of polymerization in thicker samples.[5][6]1. Optimize Light Wavelength and Photoinitiator: Ensure the emission spectrum of your light source is well-matched with the absorption spectrum of your photoinitiator for efficient radical generation. 2. Combination of Methods: Employ a combination of inerting and the addition of oxygen scavengers for thick samples.
Yellowing of the Final Polymer Amine Additives: Some amine-based oxygen scavengers can cause yellowing, particularly upon prolonged UV exposure.1. Use Non-Yellowing Amines: Select amines with structures less prone to forming colored byproducts. 2. Alternative Scavengers: Consider thiols or phosphites, which are less likely to cause discoloration.
Inconsistent Curing Results Variable Oxygen Exposure: Fluctuations in airflow or inconsistent application of barrier methods can lead to variable oxygen levels and inconsistent results.1. Standardize Procedures: Ensure consistent application of your chosen oxygen inhibition mitigation technique. 2. Enclosed Curing Chamber: Use an enclosed, controlled environment for curing to minimize environmental variability.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to eliminate oxygen inhibition?

The most robust method is to conduct the photopolymerization in a completely inert environment, such as a nitrogen-filled glovebox.[2] This approach removes oxygen from the system, preventing it from interfering with the reaction. However, this is not always practical. For many applications, a combination of chemical (e.g., oxygen scavengers) and physical (e.g., increased light intensity, barrier films) methods provides a highly effective and more accessible solution.

Q2: Can I just increase the UV light intensity to solve the problem?

Increasing UV intensity can significantly mitigate oxygen inhibition by generating free radicals at a rate that overwhelms the scavenging effect of oxygen.[2] However, there are limitations. Excessively high intensity can lead to very rapid surface curing, which may prevent light from penetrating deeper into the sample (a phenomenon known as self-shielding). It can also lead to increased shrinkage and stress in the final polymer.

Q3: Are there any "oxygen-insensitive" photopolymerization systems?

While no free-radical system is completely immune to oxygen, some are significantly less sensitive. Thiol-ene polymerizations, for example, are known for their reduced oxygen inhibition.[7] In these systems, the thiol can donate a hydrogen atom to a peroxy radical, regenerating a thiyl radical that can continue the polymerization chain. Cationic photopolymerizations are also an alternative as they are not inhibited by oxygen.

Q4: How do I choose the right oxygen scavenger for my system?

The choice of oxygen scavenger depends on several factors, including the desired properties of the final polymer, cost, and potential side effects like yellowing or odor.

  • Amines: Cost-effective and efficient, but can sometimes lead to yellowing.

  • Thiols: Highly effective and can also act as chain transfer agents to reduce shrinkage stress, but may have an unpleasant odor.

  • Phosphites: Effective but can have limited shelf-life in some formulations.

It is often necessary to experimentally screen different scavengers and concentrations to find the optimal solution for a specific application.

Q5: Does the viscosity of the resin affect oxygen inhibition?

Yes, higher viscosity resins can exhibit reduced oxygen inhibition. This is because the higher viscosity limits the diffusion of oxygen into and within the resin, reducing its ability to interact with the propagating radicals.[2]

Experimental Protocols

Protocol 1: Inert Gas Purging for Oxygen Inhibition Mitigation

Objective: To create an oxygen-deficient environment for photopolymerization by purging the reaction chamber with an inert gas.

Materials:

  • Photopolymerizable resin

  • UV curing system with an enclosed chamber

  • Source of inert gas (e.g., nitrogen or argon) with a regulator and flow meter

  • Tubing to deliver the gas to the chamber

  • Oxygen sensor (optional, for precise control)

Procedure:

  • Place the sample to be cured inside the UV curing chamber.

  • Seal the chamber.

  • Connect the inert gas source to the chamber's gas inlet.

  • Set the gas flow rate to a gentle stream. A typical starting point is 5-10 L/min, but this will depend on the chamber volume. The goal is to displace the air without creating turbulence that could disturb the resin surface.

  • Purge the chamber for 5-10 minutes before initiating UV exposure to ensure the oxygen concentration is sufficiently low. If using an oxygen sensor, purge until the desired low oxygen level is reached (typically <100 ppm).

  • Maintain the inert gas flow throughout the entire UV curing period.

  • After the exposure is complete, turn off the UV lamp and then the gas flow.

Safety Precautions:

  • Ensure proper ventilation, as high concentrations of inert gases can displace oxygen and create an asphyxiation hazard.

  • Secure gas cylinders according to safety regulations.

Protocol 2: Barrier Lamination for Surface Cure Enhancement

Objective: To prevent atmospheric oxygen from inhibiting surface polymerization by using a physical barrier.

Materials:

  • Photopolymerizable resin

  • Substrate

  • A transparent, UV-permeable film (e.g., Mylar®, PET film)

  • A squeegee or roller

  • UV curing system

Procedure:

  • Apply the photopolymerizable resin to the substrate.

  • Carefully place the transparent film over the liquid resin, starting from one edge and slowly lowering it to avoid trapping air bubbles.

  • Use a squeegee or roller to gently press the film onto the resin, ensuring a uniform layer and expelling any trapped air.

  • Place the assembly under the UV light source and cure for the desired time. The film allows UV light to pass through while blocking oxygen.

  • After curing, carefully peel the film off the solidified polymer.

Data & Visualization

Comparison of Oxygen Scavenging Additives

The following table provides a qualitative comparison of common oxygen scavenging additives. The effectiveness can vary depending on the specific formulation and curing conditions.

Additive Type Relative Effectiveness Advantages Disadvantages
Amines GoodCost-effective, can enhance adhesion.Can cause yellowing, potential for odor.
Thiols ExcellentHighly effective, can reduce shrinkage stress.Unpleasant odor, can affect mechanical properties.
Phosphites GoodEffective at low concentrations.Can have limited shelf-life in formulations.
Ethers ModerateCan be built into the monomer/oligomer backbone.May require higher concentrations, can impact water resistance.
Visualizing the Mechanism of Oxygen Inhibition

The following diagram illustrates the competing reactions in the presence of oxygen during free radical photopolymerization.

G cluster_initiation Initiation cluster_propagation Polymerization cluster_inhibition Oxygen Inhibition PI Photoinitiator PI_excited Excited PI* PI->PI_excited UV Light R_radical Initiating Radical (R•) PI_excited->R_radical Cleavage P_radical Propagating Radical (P•) R_radical->P_radical + M ROO_radical Peroxy Radical (ROO•) R_radical->ROO_radical + O₂ Monomer Monomer (M) P_radical->P_radical Polymer Polymer Chain P_radical->Polymer P_radical->ROO_radical + O₂ O2 Oxygen (O₂) Termination Termination ROO_radical->Termination

Caption: Competing pathways of polymerization and oxygen inhibition.

Workflow for Troubleshooting Tacky Surfaces

This workflow provides a logical progression for diagnosing and solving the common issue of tacky surfaces.

G Start Tacky Surface Observed Check_Intensity Is UV Intensity Sufficient? Start->Check_Intensity Increase_Intensity Increase UV Intensity/Exposure Time Check_Intensity->Increase_Intensity No Check_Environment Is Curing in Air? Check_Intensity->Check_Environment Yes Increase_Intensity->Check_Environment Use_Inert Implement Inert Atmosphere (N₂/Ar) Check_Environment->Use_Inert Yes Check_Formulation Does Formulation Contain Oxygen Scavengers? Check_Environment->Check_Formulation No Use_Barrier Use a Barrier Film/Layer Use_Inert->Use_Barrier OR Success Problem Resolved Use_Inert->Success Use_Barrier->Success Add_Scavenger Add/Optimize Oxygen Scavenger (e.g., Thiols, Amines) Check_Formulation->Add_Scavenger No/Insufficient Contact_Support Consult Technical Support for Formulation Advice Check_Formulation->Contact_Support Yes Add_Scavenger->Success

Caption: A step-by-step troubleshooting workflow for tacky surfaces.

References

Technical Support Center: Optimizing Methyl 4-(dimethylamino)benzoate Concentration in Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 4-(dimethylamino)benzoate (MDB). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing the concentration of MDB in your formulations. This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound.

Q1: What are the key physicochemical properties of this compound that I should be aware of during formulation development?

A1: Understanding the fundamental properties of this compound (MDB), also known as Methyl p-(dimethylamino)benzoate, is crucial for successful formulation.[1] Key properties are summarized in the table below.

PropertyValueSignificance in Formulation
Molecular Formula C₁₀H₁₃NO₂Influences molecular weight and solubility characteristics.[1][2][3]
Molecular Weight 179.22 g/mol Important for calculating molar concentrations and stoichiometric ratios.[1]
Appearance White to light yellow crystalline powderVisual indicator of purity. Color changes may suggest degradation.
Melting Point 96-102 °CRelevant for melt-based formulation techniques and assessing purity.[4]
Solubility Soluble in organic solvents like ethanol and acetone; poorly soluble in water.Dictates solvent selection for formulation and potential for precipitation.
UV Absorption (λmax) ~310 nm in ethanolCritical for its function as a photoinitiator; must match the emission spectrum of the UV light source.

MDB's aromatic ester structure makes it susceptible to certain chemical interactions and degradation pathways that must be considered during formulation and storage.

Q2: What are the primary applications of this compound in pharmaceutical and research formulations?

A2: this compound is a versatile molecule with several key applications:

  • Photoinitiator (Co-initiator): Its most common use is as a Type II photoinitiator, particularly in combination with a primary photoinitiator like benzophenone or camphorquinone.[5][6] Upon UV exposure, it acts as a hydrogen donor to generate free radicals, which in turn initiate polymerization in UV-curable systems like dental composites, coatings, and 3D printing resins.[7][8][9][10]

  • Fluorescent Probe: MDB exhibits fluorescence, emitting light around 360 nm upon UV absorption.[4] This property allows it to be used as a probe in studies of molecular interactions and microenvironments.

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[11]

Q3: My formulation containing MDB is turning yellow over time. What could be the cause?

A3: Yellowing of formulations containing MDB, especially when used as a co-initiator with amines, is a known issue.[9] This discoloration is often a result of photodegradation or oxidative processes involving the amine functional group. The formation of colored byproducts can be accelerated by exposure to light and air. To mitigate this, consider the following:

  • Storage: Store formulations in opaque, airtight containers, and under an inert atmosphere (e.g., nitrogen) if possible.

  • Antioxidants: The inclusion of a suitable antioxidant may help to reduce oxidative degradation.

  • Co-initiator Selection: Evaluate alternative co-initiators if color stability is a critical quality attribute for your product.

Section 2: Troubleshooting Guide for Formulation Optimization

This guide provides a structured approach to resolving common challenges encountered when optimizing the concentration of MDB in formulations.

Issue 1: Poor Solubility or Precipitation of MDB in the Formulation

Symptoms:

  • Cloudiness or visible particles in a liquid formulation.

  • Inconsistent results in performance testing due to non-homogeneity.

Root Causes and Solutions:

  • Inappropriate Solvent System: MDB has poor aqueous solubility. If your formulation is water-based, a co-solvent system is likely necessary to achieve the desired concentration.

    • Troubleshooting Workflow:

      Caption: Troubleshooting workflow for MDB solubility issues.

  • pH Effects: The solubility of MDB can be influenced by the pH of the medium, although it is generally more stable in neutral conditions.

  • Excipient Interactions: Other components in your formulation could be reducing the solubility of MDB.

Experimental Protocol: Solubility Enhancement Using Co-solvents

  • Solvent Screening: Prepare saturated solutions of MDB in various pharmaceutically acceptable solvents (e.g., ethanol, isopropanol, propylene glycol, polyethylene glycol 400) to determine its solubility in each.

  • Co-solvent System Development:

    • Start with the intended aqueous base of your formulation.

    • Incrementally add a selected co-solvent (e.g., in 5% v/v steps) and determine the concentration of MDB that can be dissolved at each step.

    • Plot the MDB solubility as a function of the co-solvent concentration to identify the optimal ratio.

  • Stability Assessment: Store the lead co-solvent formulations at various temperatures and humidity conditions to check for precipitation over time.

Issue 2: Inconsistent or Inefficient UV Curing

Symptoms:

  • The formulation remains tacky or liquid after UV exposure.

  • Variable hardness or other mechanical properties in the cured product.

  • Poor depth of cure.

Root Causes and Solutions:

  • Suboptimal MDB Concentration: Both too low and too high concentrations of MDB can lead to poor curing.

    • Too Low: Insufficient free radical generation.

    • Too High: Can act as a UV absorber, preventing light from penetrating deeper into the formulation (a phenomenon known as the "inner filter effect").[12][13][14]

  • Mismatch with Primary Photoinitiator: The ratio of MDB to the primary photoinitiator (e.g., camphorquinone) is critical and needs to be optimized.[8][15]

  • UV Source Mismatch: The absorption spectrum of the photoinitiator system must overlap with the emission spectrum of the UV lamp.[16][17][18] MDB has a λmax around 310 nm.

  • Oxygen Inhibition: Oxygen in the atmosphere can quench free radicals, particularly at the surface, leading to a tacky cure.[5][6]

Experimental Protocol: Optimizing MDB Concentration for UV Curing

  • Ladder Study Design:

    • Fix the concentration of the primary photoinitiator and other formulation components.

    • Create a series of formulations with varying concentrations of MDB (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% by weight).

  • Curing and Evaluation:

    • Apply a consistent thickness of each formulation to a substrate.

    • Cure each sample using a UV source with a defined intensity and exposure time.

    • Evaluate the degree of cure using methods such as:

      • Tack-free time: Time until the surface is no longer sticky.

      • Hardness testing: Using a durometer or nanoindenter.

      • Degree of Conversion (DC): Measured by FTIR-ATR by monitoring the disappearance of the reactive double bonds (e.g., C=C stretch of acrylates).

  • Data Analysis: Plot the measured property (e.g., hardness, DC) against the MDB concentration to identify the optimal concentration range.

    Caption: Workflow for optimizing MDB concentration in UV curing.

Issue 3: Formulation Instability and Degradation

Symptoms:

  • Changes in viscosity, color, or pH over time.

  • Loss of potency or performance.

  • Presence of degradation products in analytical tests.

Root Causes and Solutions:

  • Hydrolysis: The ester functional group in MDB is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 4-(dimethylamino)benzoic acid and methanol.[19][20][21][22]

    • Solution: Maintain the formulation pH in the neutral range (pH 6-8) and protect from excessive moisture. The use of buffers can help maintain pH stability.[19]

  • Photodegradation: As a photoactive compound, MDB can degrade upon prolonged exposure to light, even outside of the intended curing process.

    • Solution: Store raw materials and final formulations in light-protected containers.

  • Incompatibility with Excipients: MDB may react with other components in the formulation.

    • Solution: Conduct compatibility studies by preparing binary mixtures of MDB with each excipient and analyzing for degradation products after storage under accelerated conditions.

Experimental Protocol: Assessing pH Stability of MDB in Formulation

  • Buffer Preparation: Prepare a series of buffers covering a relevant pH range (e.g., pH 4, 5, 6, 7, 8).

  • Sample Preparation: Prepare your formulation with the optimized MDB concentration in each of the prepared buffers.

  • Stability Study:

    • Store the samples at a specified temperature (e.g., 40°C) for a defined period (e.g., 4 weeks).

    • At predetermined time points (e.g., 0, 1, 2, 4 weeks), withdraw an aliquot from each sample.

  • Analysis:

    • Quantify the remaining MDB concentration using a validated stability-indicating HPLC method.

    • Monitor for the appearance of degradation products.

  • Data Analysis: Plot the percentage of remaining MDB against time for each pH to determine the pH of maximum stability.

Section 3: Analytical Methods

A reliable analytical method is essential for quantifying MDB in your formulations and for stability testing.

Q4: What is a suitable analytical method for the quantification of this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a robust and widely used method for the quantification of MDB and similar aromatic esters.

Protocol: RP-HPLC Method for MDB Quantification

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid or phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 310 nm (the λmax of MDB)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Standard Preparation: Prepare a stock solution of MDB reference standard in the mobile phase and create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the formulation in the mobile phase to a concentration that falls within the calibration range. Filter through a 0.45 µm syringe filter before injection.

This method should be validated according to ICH guidelines for accuracy, precision, linearity, specificity, and robustness.[23]

References

Technical Support Center: Preventing Hydrolysis of Methyl 4-(dimethylamino)benzoate During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize Methyl 4-(dimethylamino)benzoate. Our goal is to provide you with the technical knowledge and practical steps necessary to ensure the long-term stability of this compound by preventing its primary degradation pathway: hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis?

A1: Hydrolysis is a chemical reaction in which a water molecule cleaves the ester bond in this compound. This degradation process results in the formation of two products: 4-(dimethylamino)benzoic acid and methanol.[1][2] This reaction compromises the purity and integrity of the material, potentially impacting experimental outcomes.

Q2: What are the ideal storage conditions for this compound?

A2: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[3][4] For long-term storage, we recommend using a desiccator to maintain a low-humidity environment and considering storage under an inert atmosphere (e.g., nitrogen or argon) to displace moist air. A temperature range of 10°C to 25°C is advisable.[5]

Q3: How can I determine if my stored sample has undergone hydrolysis?

A3: The most definitive method is to perform a purity analysis using an analytical technique like High-Performance Liquid Chromatography (HPLC). The appearance of a new peak corresponding to 4-(dimethylamino)benzoic acid is a clear indicator of hydrolysis. Other potential, though less definitive, signs can include a change in the physical appearance of the powder or a depression in its melting point range.

Q4: Can I reverse the hydrolysis of my compound?

A4: While acid-catalyzed hydrolysis is technically a reversible equilibrium reaction, from a practical standpoint of material storage, hydrolysis should be considered irreversible degradation.[6][7] The effort required to re-esterify the degraded product far outweighs the implementation of proper preventative storage. It is more efficient and scientifically sound to prevent the reaction from occurring in the first place.

Troubleshooting Guide: Investigating and Preventing Hydrolysis

If you suspect your sample of this compound has degraded, this guide provides a logical workflow to diagnose the issue and implement robust preventative measures.

Part 1: Confirming Hydrolysis

The first step is to confirm your suspicions with empirical data. Visual inspection is insufficient.

Recommended Action: Purity Assessment via HPLC High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of this compound and quantifying its primary hydrolytic impurity, 4-(dimethylamino)benzoic acid.

General Protocol for HPLC Purity Assessment:

  • Standard Preparation: Prepare a standard solution of high-purity this compound and a separate standard for 4-(dimethylamino)benzoic acid in a suitable mobile phase solvent (e.g., acetonitrile/water mixture).

  • Sample Preparation: Accurately weigh and dissolve a sample of the stored material in the mobile phase solvent.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate buffer, pH 7).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., ~310 nm, the absorbance maximum for the chromophore).

    • Injection Volume: 10 µL.

  • Analysis: Run the standards to determine their retention times. Run the sample and integrate the peak areas. The presence of a peak at the retention time of the 4-(dimethylamino)benzoic acid standard confirms hydrolysis. Purity can be calculated based on the relative peak areas.

Part 2: Root Cause Analysis & Prevention

If hydrolysis is confirmed, use the following workflow to identify the root cause and implement corrective and preventative actions (CAPA).

Troubleshooting_Workflow cluster_Investigation Root Cause Analysis cluster_CAPA Corrective & Preventative Actions (CAPA) start Hydrolysis Confirmed (Purity < Specification) q1 Was the container tightly sealed? start->q1 q2 Was the ambient humidity high? q1->q2 Yes a1 ACTION: Use containers with high-integrity seals (e.g., PTFE-lined caps). Discard/replace damaged caps. q1->a1 No q3 Was the storage temperature elevated? q2->q3 Yes a2 ACTION: Store material inside a desiccator with active desiccant. Monitor desiccant color indicator. q2->a2 No q4 Was the material handled frequently in open air? q3->q4 Yes a3 ACTION: Relocate to a temperature-controlled environment (10-25°C). Avoid storage near heat sources (e.g., ovens, window). q3->a3 No a4 ACTION: Aliquot material into smaller, single-use vials under an inert atmosphere to minimize repeated air exposure. q4->a4 No end All conditions optimal. Consider material's intrinsic shelf life or contact supplier. q4->end Yes

Caption: Troubleshooting workflow for identifying the cause of hydrolysis.

Technical Deep Dive: The Chemistry of Ester Hydrolysis

Understanding the mechanism of ester hydrolysis is crucial for appreciating the importance of proper storage. Esters are susceptible to nucleophilic attack at the carbonyl carbon. Water, while a weak nucleophile, can hydrolyze esters, a process significantly accelerated by the presence of acid or base catalysts.[1][8][9]

Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible and faster process.[1][7] A hydroxide ion (from ambient moisture interacting with basic surfaces or contaminants) directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate which then collapses, eliminating the methoxide leaving group to form 4-(dimethylamino)benzoic acid. The acid is then deprotonated by the strongly basic methoxide to form the carboxylate salt.[2]

Acid-Catalyzed Hydrolysis: This is a reversible process.[6][7] A proton (from acidic vapors or contaminants) protonates the carbonyl oxygen, making the carbonyl carbon much more electrophilic. A water molecule then attacks this activated carbon, leading to a tetrahedral intermediate. After a proton transfer, methanol is eliminated as a neutral leaving group, and the proton catalyst is regenerated, leaving the 4-(dimethylamino)benzoic acid product.

Hydrolysis_Mechanism cluster_reactants cluster_products Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Attack by H₂O Water H₂O (Moisture) Water->Intermediate Acid 4-(dimethylamino)benzoic Acid Alcohol Methanol Catalyst Catalyst (H⁺ or OH⁻) Catalyst->Intermediate Accelerates Intermediate->Acid Intermediate->Alcohol

Caption: Simplified mechanism of ester hydrolysis.

Data Summary and Recommended Protocols

Adherence to validated storage protocols is the most effective strategy for preventing hydrolysis.

Table 1: Storage Condition Guidelines

ParameterRecommended ConditionPoor Condition (High Risk of Hydrolysis)Rationale
Temperature 10°C – 25°C[5]> 30°C or fluctuating temperaturesHeat provides the activation energy for the hydrolysis reaction, increasing the degradation rate.[9]
Atmosphere Tightly sealed, under inert gas (N₂/Ar) for long-term storageOpen to ambient air, stored in a humid roomMinimizes exposure to atmospheric moisture, the key reactant in hydrolysis.[8][10]
Container Amber glass or opaque, chemically inert container with a PTFE-lined capLoosely capped vials, containers made of reactive or porous materialsPrevents moisture ingress and protects from light, which can catalyze other degradation pathways.
Handling Aliquot into single-use amounts in a low-humidity environment (glove box)Repeatedly opening the main stock bottle in an open labReduces the frequency of exposure of the bulk material to atmospheric moisture and contaminants.

By implementing these guidelines, you can significantly extend the shelf-life and preserve the integrity of your this compound, ensuring the reliability and reproducibility of your scientific work.

References

troubleshooting poor curing in UV initiated polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: UV-Initiated Polymerization

Welcome to the technical support center for UV-initiated polymerization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor or incomplete curing. As your virtual application scientist, I will guide you through diagnosing problems, understanding the underlying chemical and physical principles, and implementing effective solutions to ensure robust and reproducible results in your experiments.

Part 1: Initial Diagnosis - What Does "Poor Curing" Look Like?

Incomplete polymerization can manifest in several ways. Identifying the specific symptom is the first step in an effective troubleshooting workflow.

Frequently Asked Question (FAQ): My sample surface is tacky or sticky after curing. What is the cause?

A tacky or sticky surface is the most common symptom of poor curing and is almost always caused by oxygen inhibition .[1][2]

  • Causality Explained: Free-radical polymerization, the mechanism for most UV curing systems, is highly susceptible to interference from atmospheric oxygen.[2][3] During UV exposure, photoinitiators generate free radicals that initiate the cross-linking of monomers and oligomers. Oxygen molecules are potent radical scavengers; they react with and consume these initial free radicals, preventing them from starting the polymerization chain.[4][5] This effect is most pronounced at the surface where the concentration of atmospheric oxygen is highest, leading to a fully cured bulk material with a thin, uncured liquid or tacky layer on top.[2][3][5]

Frequently Asked Question (FAQ): The entire polymer is soft, rubbery, or liquid-like, not just the surface. What should I investigate?

This indicates a more fundamental failure of the polymerization process throughout the bulk of the material. The issue is not just surface-level oxygen inhibition but a systemic problem. The most likely causes are:

  • Insufficient UV Energy: The total amount of UV energy (dose) delivered to the sample was not enough to achieve full conversion.[6][7]

  • Incorrect UV Wavelength: The output spectrum of your UV lamp does not sufficiently overlap with the absorption spectrum of your photoinitiator.[6][8]

  • Formulation Issues: Problems with the chemical components, such as expired adhesive, incorrect photoinitiator concentration, or the presence of UV-blocking additives.[6][7]

  • Excessive Material Thickness: The UV light cannot penetrate the full depth of the sample, leaving the bottom layers uncured.[8][9]

This guide will systematically address each of these potential root causes.

Part 2: A Systematic Troubleshooting Workflow

Use the following diagram to guide your troubleshooting process. Start with the observed symptom and logically work through the potential causes.

G cluster_0 Start: Observe Symptom cluster_1 Initial Checks cluster_2 Troubleshooting Paths cluster_3 Detailed Investigation Symptom Poor Curing Observed Check_Surface Is it only the surface? (Tacky/Sticky) Symptom->Check_Surface Check_Bulk Is the entire sample soft? Symptom->Check_Bulk Oxygen_Inhibition Primary Suspect: Oxygen Inhibition Check_Surface->Oxygen_Inhibition Yes Systemic_Failure Primary Suspect: Systemic Cure Failure Check_Surface->Systemic_Failure No Check_Bulk->Oxygen_Inhibition No Check_Bulk->Systemic_Failure Yes Investigate_UV Step 1: Verify UV Source (Intensity, Wavelength, Time) Oxygen_Inhibition->Investigate_UV Mitigate with higher intensity or different wavelength Systemic_Failure->Investigate_UV Investigate_Formulation Step 2: Check Formulation (Photoinitiator, Monomers, Additives) Investigate_UV->Investigate_Formulation If UV source is OK Investigate_Process Step 3: Review Process (Thickness, Substrate, Environment) Investigate_Formulation->Investigate_Process If formulation is OK

Caption: A logical workflow for troubleshooting poor UV curing.

Part 3: Deep Dive into Root Causes & Solutions

This section provides detailed answers to common questions related to the primary causes of incomplete polymerization.

Category 1: The UV Light Source & Equipment

The UV curing system itself is often the primary variable. Proper characterization and maintenance are critical.

The most common point of failure in an established process is a decrease in the UV lamp's output intensity (irradiance).[10][11] All UV lamps, whether arc lamps or LEDs, degrade over time.

Solution Pathway:

  • Clean the Equipment: Dust, residue, or coatings on the lamp, reflectors, or lenses can significantly reduce the amount of UV energy reaching your sample.[7][12]

  • Measure the Irradiance: Use a radiometer to measure the lamp's output at the sample's surface. Compare this reading to the manufacturer's specifications and your own process validation records.[6][12] A drop in intensity is a clear indicator that the lamp is aging and may need replacement.[11]

  • Check Lamp Age and Hours: Most UV lamps have a rated operational lifetime. If the lamp is approaching the end of its life, a decrease in performance is expected.

Understanding these two parameters is crucial for effective troubleshooting.

  • Irradiance (Intensity): The amount of UV power arriving at a specific point on the surface, typically measured in mW/cm² or W/cm². High irradiance is critical for generating a high concentration of free radicals quickly, which can overwhelm the effects of oxygen inhibition at the surface.[1][4][13]

  • Dose (Energy): The total amount of UV energy delivered over the entire exposure time, calculated as Irradiance × Time and measured in mJ/cm² or J/cm². Sufficient dose is required to drive the polymerization reaction to completion and ensure a full "through-cure."[13]

Causality Explained: You can achieve the same dose with high intensity for a short time or low intensity for a long time. However, if the intensity is too low, you may never overcome oxygen inhibition at the surface, resulting in a tacky cure no matter how long the exposure.[1] Conversely, a high-intensity flash may cure the surface but provide an insufficient dose for the bulk material to cure fully.

ParameterDefinitionPrimary Role in CuringCommon Troubleshooting Application
Irradiance (Intensity) Power per unit area (mW/cm²)Overcoming oxygen inhibition (Surface Cure)Increase intensity to resolve surface tackiness.[1]
Dose (Energy) Total energy delivered (mJ/cm²)Ensuring complete polymerization (Bulk/Depth Cure)Increase exposure time to resolve soft or undercured bulk material.[6]

A fundamental requirement for UV curing is that the emission spectrum of the light source must overlap with the absorption spectrum of the photoinitiator.[6][8] If there is a mismatch, the photoinitiator will not absorb the UV energy efficiently and will fail to generate the free radicals needed for polymerization.[8]

Solution Pathway:

  • Consult Datasheets: Check the technical datasheets for both your photoinitiator (or formulated adhesive) and your UV lamp. The photoinitiator datasheet will show its absorbance peaks. The lamp datasheet will show its emission spectrum.

  • Consider LED vs. Broadband Lamps:

    • Broadband (Mercury Arc) Lamps: Emit a wide range of wavelengths, making them compatible with many photoinitiators.[2]

    • LED Lamps: Emit a very narrow band of wavelengths (e.g., 365 nm, 395 nm, 405 nm).[2] Using an adhesive designed for a 365 nm cure with a 395 nm LED lamp will likely result in failure.

Category 2: Formulation & Chemistry

The chemical makeup of your UV-curable material is the second critical component.

G UV_Source UV Light Source (Provides Photons) Photoinitiator Photoinitiator (Absorbs Photons, Generates Radicals) UV_Source->Photoinitiator 1. Activation Monomer Monomers / Oligomers (Reactive Species) Photoinitiator->Monomer 2. Initiation Polymer Cured Polymer Network Monomer->Polymer 3. Propagation G cluster_1 The Reaction Oxygen Atmospheric Oxygen (O₂) Peroxy Unreactive Peroxy Radical (ROO•) Oxygen->Peroxy Radicals Free Radicals (R•) Radicals->Peroxy Scavenging

References

minimizing side reactions in the synthesis of aromatic esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aromatic ester synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of esterification, minimize side reactions, and optimize product yields. Here, we move beyond simple protocols to explore the underlying principles of reaction outcomes, providing you with the expert insights needed to troubleshoot your experiments effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the synthesis of aromatic esters.

Question 1: My Fischer-Speier esterification of a benzoic acid derivative is giving a very low yield. What are the most likely causes?

Answer: Low yield in Fischer-Speier esterification is almost always an issue of equilibrium control. The reaction between a carboxylic acid and an alcohol is reversible.[1][2][3] To achieve a high yield, you must shift the equilibrium towards the product side.

  • Causality: According to Le Châtelier's principle, the equilibrium can be shifted by either increasing the concentration of a reactant or removing a product as it is formed.[4] The primary byproduct in this reaction is water.

  • Troubleshooting Steps:

    • Use an Excess of Alcohol: The simplest method is to use a large excess of the alcohol reactant, which can often serve as the reaction solvent.[1][3] A 10-fold excess of alcohol can increase yields to over 95%.[3]

    • Remove Water: Actively removing water is highly effective. This can be accomplished by:

      • Dean-Stark Apparatus: Refluxing in a non-polar solvent like toluene or hexane allows for the azeotropic removal of water.[1][5]

      • Drying Agents: Adding molecular sieves or anhydrous salts like copper(II) sulfate to the reaction mixture can sequester the water byproduct.[1][6]

    • Catalyst Choice: Ensure you are using an effective acid catalyst. While sulfuric acid is common, p-toluenesulfonic acid (TsOH) is often a better choice as it is a solid and can be easier to handle and remove.[1]

Question 2: After my reaction, I suspect the aromatic ester product is hydrolyzing back to the starting materials during workup. How can I prevent this?

Answer: Ester hydrolysis is the reverse of esterification and can be catalyzed by both acid and base.[7][8] If your workup conditions are too harsh or prolonged in the presence of water and a catalyst, you will lose your product.

  • Causality: The mechanism of acid-catalyzed hydrolysis is the microscopic reverse of Fischer esterification.[7] The presence of excess water and acid will drive the reaction backward.[2][4] Basic hydrolysis (saponification) is irreversible because the final step forms a carboxylate salt, which is unreactive toward nucleophiles.[4]

  • Troubleshooting Steps:

    • Neutralize Carefully: After an acid-catalyzed reaction, neutralize the mixture promptly but gently. Use a weak base like sodium bicarbonate (NaHCO₃) solution to quench the acid catalyst.[9] Avoid using strong bases like NaOH unless you intend to saponify the ester, as excess strong base can catalyze hydrolysis.

    • Minimize Contact with Water: Perform extractions quickly. Do not let your organic layer sit in contact with aqueous acidic or basic solutions for extended periods.

    • Thorough Drying: Before solvent removal, ensure the organic layer containing your ester is thoroughly dried with a drying agent like anhydrous MgSO₄ or Na₂SO₄ to remove all traces of water.

Question 3: I am trying to synthesize an ester from a phenol and an acyl chloride, but the yield is poor. Why is this reaction more difficult than with a simple alcohol?

Answer: Phenols are significantly less nucleophilic than aliphatic alcohols.[10][11] This reduced reactivity is due to the oxygen's lone pair of electrons being delocalized into the aromatic ring.

  • Causality: The direct reaction of a phenol with an acyl chloride can be sluggish.[10] To facilitate the reaction, the nucleophilicity of the phenol must be enhanced.

  • Troubleshooting Steps:

    • Add a Base: The reaction should be performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base deprotonates the phenol to form a phenoxide ion.[12] This phenoxide is a much stronger nucleophile and will readily attack the acyl chloride.[12]

    • Catalyst: While not always necessary with highly reactive acyl chlorides, a catalyst like 4-dimethylaminopyridine (DMAP) can be used to accelerate the reaction, especially with less reactive acylating agents.

Question 4: My Steglich esterification using DCC is stalling and producing a white precipitate that isn't just the desired DCU. What is happening?

Answer: You are likely observing the formation of an N-acylurea byproduct. This is a classic side reaction in carbodiimide-mediated couplings when using poor nucleophiles like hindered alcohols.[13][14][15]

  • Causality: The intended reactive intermediate is an O-acylisourea. However, this intermediate can undergo a 1,3-rearrangement to form a stable, unreactive N-acylurea, which halts the catalytic cycle.[14][15]

  • Troubleshooting Steps:

    • Use DMAP as a Catalyst: The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) is crucial for suppressing this side reaction.[13][14] DMAP is a superior nucleophile that intercepts the O-acylisourea to form a highly reactive N-acylpyridinium salt. This intermediate does not rearrange and rapidly transfers the acyl group to the alcohol.[13][15]

    • Solvent and Temperature: Perform the reaction in a suitable solvent like dichloromethane (CH₂Cl₂) or THF at room temperature or 0 °C to minimize side reactions.[14]

Part 2: In-Depth Troubleshooting Guides

This section provides detailed analysis and mitigation strategies for specific, persistent side reactions.

Guide 1: Suppressing the Fries Rearrangement

Issue: During the synthesis or workup of an aryl ester under acidic conditions, you observe the formation of ortho- and/or para-hydroxyaryl ketone impurities.

Background: The Fries rearrangement is the conversion of an aryl ester into a hydroxy aryl ketone, catalyzed by a Lewis or Brønsted acid.[16][17][18] The reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, proceeding through an acylium ion intermediate.[17][19] This is a significant issue as the resulting ketones can be difficult to separate from the desired ester.

Workflow: Diagnosing and Mitigating Fries Rearrangement

start Low Yield or Impure Aromatic Ester Product check_ketone Analysis (NMR, LC-MS) shows Hydroxyaryl Ketone Impurity? start->check_ketone fries_confirmed Fries Rearrangement Confirmed check_ketone->fries_confirmed  Yes no_fries Side Reaction is Not Fries Rearrangement. (Check Hydrolysis, etc.) check_ketone->no_fries  No cause_analysis Analyze Reaction Conditions fries_confirmed->cause_analysis lewis_acid Strong Lewis/Brønsted Acid Present? (e.g., AlCl₃, H₂SO₄) cause_analysis->lewis_acid high_temp High Reaction Temperature? cause_analysis->high_temp mitigation Mitigation Strategies lewis_acid->mitigation high_temp->mitigation change_method Use Non-Acidic Method (e.g., Steglich, Acyl Chloride w/ Base) mitigation->change_method modify_conditions Modify Existing Method mitigation->modify_conditions lower_temp Lower Reaction Temperature modify_conditions->lower_temp weaker_catalyst Use Milder Catalyst (e.g., Sc(OTf)₃, Zeolites) modify_conditions->weaker_catalyst

Caption: Decision workflow for addressing Fries rearrangement.

Controlling Factors and Mitigation Strategies:

FactorInfluence on Fries RearrangementRecommended Action
Catalyst Strong Lewis acids (e.g., AlCl₃) and Brønsted acids (e.g., H₂SO₄, HF) are potent promoters of the rearrangement.[16][20]1. Change Synthesis Method: Switch to a non-acidic method like Steglich esterification (DCC/DMAP)[14] or reaction of the phenol with an acyl chloride in the presence of a base like pyridine.[12] 2. Use Milder Catalysts: If an acid is required, consider weaker Lewis acids like Sc(OTf)₃ or solid acid catalysts like zeolites.[16][19]
Temperature Higher temperatures favor the thermodynamically stable ortho-substituted ketone product. Lower temperatures favor the kinetically controlled para-substituted product, but can still lead to rearrangement.[17][19][20]1. Reduce Temperature: Run the reaction at the lowest possible temperature that still allows for ester formation. For many esterifications, room temperature or slightly above is sufficient. 2. Avoid High-Temp Workup: Do not use high-temperature distillation for purification if significant acid catalyst remains. Neutralize and wash the product first.
Solvent Non-polar solvents tend to favor the ortho-product, while polar solvents favor the para-product.[17] The choice of solvent also affects catalyst solubility and activity.[16]1. Select Appropriate Solvent: If rearrangement is unavoidable, you can sometimes direct the selectivity. However, the primary goal is suppression. Choose a solvent that is optimal for the desired esterification, not the side reaction. For Steglich, CH₂Cl₂ is common.[14]
Guide 2: Preventing N-Acylurea Formation in Steglich Esterification

Issue: A Steglich esterification reaction is sluggish, and purification is complicated by a urea-like byproduct that is not dicyclohexylurea (DCU).

Background: The power of the Steglich esterification lies in the activation of a carboxylic acid by a carbodiimide, typically dicyclohexylcarbodiimide (DCC).[14] This forms a highly reactive O-acylisourea intermediate. While this intermediate reacts readily with strong nucleophiles (like amines), its reaction with less nucleophilic alcohols can be slow. This delay provides an opportunity for an intramolecular acyl transfer, leading to a stable and unreactive N-acylurea.[14][15]

Mechanism: The Role of DMAP in Preventing Side Reactions

cluster_main Steglich Esterification Pathway cluster_side Side Reaction cluster_dmap DMAP-Catalyzed Pathway RCOOH Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Reactive Intermediate) RCOOH->O_Acyl DCC DCC DCC->O_Acyl N_Acyl N-Acylurea (Unreactive Byproduct) O_Acyl->N_Acyl 1,3-Rearrangement (Slow, No DMAP) Acyl_Pyr N-Acylpyridinium Salt (Highly Reactive) O_Acyl->Acyl_Pyr Intercepted by DMAP (Fast) Ester Desired Ester (R-COOR') O_Acyl->Ester Direct Reaction (Slow for hindered ROH) DMAP DMAP DMAP->Acyl_Pyr Acyl_Pyr->Ester Acyl Transfer ROH Alcohol (R'-OH) ROH->Ester ROH->Ester DCU DCU

Caption: DMAP prevents N-acylurea formation by intercepting the O-acylisourea.

Experimental Protocol: Standard Steglich Esterification

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq) in anhydrous dichloromethane (CH₂Cl₂).

  • Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in CH₂Cl₂ dropwise over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a pad of Celite to remove the DCU.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude ester by flash column chromatography. The water-soluble urea derived from alternative coupling agents like EDC is easier to remove during the aqueous workup.[6]

Part 3: Experimental Protocols and Data

Comparative Overview of Synthesis Methods
MethodKey ReagentsTypical ConditionsAdvantagesCommon Side Reactions / Limitations
Fischer-Speier Carboxylic Acid, Alcohol, Strong Acid (H₂SO₄, TsOH)Heat (reflux), often with water removal (Dean-Stark)Economical, simple reagents, thermodynamically controlled.[1]Reversible (hydrolysis), requires harsh conditions, Fries rearrangement for aryl esters, elimination for 3° alcohols.[1][15][20]
Acyl Chloride Acyl Chloride, Alcohol/Phenol, Base (Pyridine, Et₃N)Room temp or gentle heatHigh reactivity, fast, irreversible reaction.[12][21]Acyl chlorides are moisture-sensitive, produces HCl byproduct, potential for Friedel-Crafts side reactions.
Steglich Carboxylic Acid, Alcohol, DCC, DMAP (cat.)Room temp, anhydrous polar aprotic solvent (CH₂Cl₂)Very mild conditions, suitable for sensitive substrates.[14]N-acylurea formation without DMAP, DCU byproduct can be difficult to remove, DCC is an allergen.[6][14][15]
Protocol: Workup and Purification for Fischer Esterification

This procedure is designed to effectively remove the acid catalyst and unreacted carboxylic acid, thereby preventing post-reaction hydrolysis.

  • Cooling: After the reaction is complete, allow the mixture to cool to room temperature.

  • Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

  • Neutralization Wash: Carefully transfer the organic solution to a separatory funnel. Add saturated aqueous sodium bicarbonate (NaHCO₃) solution portion-wise until CO₂ evolution ceases. This neutralizes both the strong acid catalyst and any unreacted carboxylic acid, converting the latter into a water-soluble carboxylate salt.[9]

  • Aqueous Wash: Wash the organic layer with water, followed by a wash with brine to reduce the amount of dissolved water in the organic phase.

  • Drying: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous MgSO₄). Allow it to stand for 15-20 minutes.

  • Isolation: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Final Purification: The resulting crude ester can be further purified by distillation or column chromatography to remove unreacted alcohol and other impurities.[9][22]

References

Technical Support Center: Enhancing the Chain Length of Photopolymerized PMMA

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for enhancing the chain length of photopolymerized poly(methyl methacrylate) (PMMA). Here, you will find practical, field-proven insights and troubleshooting strategies to overcome common challenges in your polymerization experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during PMMA photopolymerization, providing direct answers and immediate solutions.

Q1: My PMMA has a low molecular weight. What are the most common causes?

Low molecular weight in photopolymerized PMMA can stem from several factors.[1] The most frequent culprits include impurities in the monomer, incorrect initiator concentration, oxygen inhibition, and suboptimal reaction conditions such as light intensity and temperature.[1] A systematic approach is crucial for diagnosing the specific cause in your experiment.

Q2: How does initiator concentration affect the final chain length of my PMMA?

Initiator concentration has a significant impact on the final molecular weight of the polymer. A higher initiator concentration leads to a greater number of radicals being generated, which in turn initiates more polymer chains simultaneously.[2][3][4] With a fixed amount of monomer, this results in shorter average chain lengths.[2][3] Conversely, a lower initiator concentration initiates fewer chains, allowing each chain to grow longer, thus increasing the average molecular weight.[3][5] The relationship is generally an inverse correlation between initiator concentration and the resulting polymer chain length.[3]

Q3: What is oxygen inhibition and how does it affect my polymerization?

Oxygen inhibition is a common issue in free-radical photopolymerization. Molecular oxygen present in the reaction mixture can react with the growing polymer radicals, forming less reactive peroxy radicals.[6][7] This process can either slow down the polymerization rate or terminate the polymer chains altogether, leading to lower conversion and significantly shorter polymer chains.[6][7][8] This effect is particularly detrimental at the surface of the reaction mixture where oxygen from the air can readily diffuse in.[6]

Q4: Can the purity of my methyl methacrylate (MMA) monomer impact the chain length?

Absolutely. The purity of the MMA monomer is critical for achieving high molecular weight PMMA.[1] Commercial MMA often contains inhibitors, such as hydroquinone, to prevent premature polymerization during storage.[9][10] These inhibitors must be removed before polymerization, as they will interfere with the free-radical process and lead to shorter polymer chains. Other impurities can also act as chain terminators, negatively impacting the final molecular weight.[1]

II. Troubleshooting Guides

This section provides a more detailed, step-by-step approach to diagnosing and resolving complex issues related to achieving desired PMMA chain lengths.

Guide 1: Diagnosing and Overcoming Low Molecular Weight

Low molecular weight is a frequent challenge. This guide will walk you through a systematic process to identify and rectify the root cause.

Step 1: Verify Monomer Purity

  • Problem: The presence of inhibitors or other impurities in the MMA monomer is a primary cause of premature chain termination.

  • Solution: Purify the MMA monomer prior to use. A common and effective method is to wash the monomer with an aqueous alkali solution (e.g., 10% NaOH) to remove the inhibitor, followed by washing with deionized water.[11] The purified monomer should then be dried over an anhydrous drying agent (e.g., anhydrous CaCl2 or CaH2) and distilled under reduced pressure.[11]

Step 2: Optimize Initiator Concentration

  • Problem: An excessively high concentration of photoinitiator will result in a high number of initiated chains, leading to a lower average molecular weight.[2][3][4]

  • Solution: Systematically vary the photoinitiator concentration to find the optimal level for your desired molecular weight. Start with a lower concentration and incrementally increase it in subsequent experiments while keeping all other parameters constant. Monitor the resulting molecular weight using techniques like Gel Permeation Chromatography (GPC).[12]

Step 3: Mitigate Oxygen Inhibition

  • Problem: Oxygen from the atmosphere can inhibit the polymerization process, resulting in incomplete conversion and short polymer chains.[6][8][13]

  • Solution: To eliminate the effects of oxygen, it is crucial to deoxygenate the reaction mixture and perform the polymerization under an inert atmosphere. This can be achieved by purging the monomer and reaction vessel with an inert gas like nitrogen or argon for a sufficient period before and during the polymerization.[8]

Step 4: Control Light Intensity and Temperature

  • Problem: Both light intensity and temperature can influence the rate of initiation and propagation, thereby affecting the final chain length.

  • Solution:

    • Light Intensity: Higher light intensity generally increases the rate of radical generation, which can lead to shorter chains.[14] Experiment with different light intensities to find a balance that promotes efficient polymerization without excessive initiation.

    • Temperature: Increasing the temperature can increase the rate of polymerization.[15][16] However, excessively high temperatures can also increase the rate of termination and other side reactions, potentially leading to lower molecular weights.[17] Isothermal conditions are recommended for reproducible results.[15]

Troubleshooting Workflow for Low Molecular Weight PMMA

G start Low Molecular Weight PMMA Observed purity Verify Monomer Purity start->purity initiator Optimize Initiator Concentration purity->initiator If purity is confirmed purity_sol Purify Monomer purity->purity_sol Impurity detected oxygen Mitigate Oxygen Inhibition initiator->oxygen If initiator concentration is optimal initiator_sol Decrease Initiator Concentration initiator->initiator_sol Concentration too high conditions Control Reaction Conditions oxygen->conditions If oxygen is excluded oxygen_sol Deoxygenate & Use Inert Atmosphere oxygen->oxygen_sol Inhibition suspected success High Molecular Weight PMMA Achieved conditions->success If conditions are optimized conditions_sol Adjust Light Intensity & Temperature conditions->conditions_sol Suboptimal parameters purity_sol->initiator initiator_sol->oxygen oxygen_sol->conditions conditions_sol->success

Caption: A systematic workflow for troubleshooting low molecular weight in PMMA photopolymerization.

Guide 2: The Role of Chain Transfer Agents

Chain transfer agents (CTAs) are intentionally added to a polymerization to control the molecular weight of the resulting polymer.[18][19]

  • Mechanism of Action: A CTA interrupts the growth of a polymer chain by transferring a reactive atom (often hydrogen) to the growing radical, thereby terminating that chain. The CTA itself then becomes a radical, which can initiate the growth of a new polymer chain.[19]

  • Impact on Chain Length: The primary effect of a CTA is to reduce the average molecular weight of the polymer.[18] The extent of this reduction is dependent on the concentration and the chain transfer constant of the specific CTA used.

  • When to Use a CTA: While the goal of this guide is to enhance chain length, understanding CTAs is crucial. If your application requires a PMMA with a specific, lower molecular weight and a narrow molecular weight distribution, the controlled use of a CTA is the appropriate method.[19] Common CTAs used in methacrylate polymerizations include thiols (mercaptans).[19]

Controlling Molecular Weight with Chain Transfer Agents

G start Initiation (Radical Formation) propagation Propagation (Chain Growth) start->propagation cta Chain Transfer Agent (CTA) Introduced propagation->cta Growing Chain Reacts with CTA termination Termination (Chain Stopping) controlled_mw Controlled, Lower Molecular Weight PMMA termination->controlled_mw cta->termination Original Chain Terminated new_chain New Chain Initiation cta->new_chain CTA Radical Forms new_chain->propagation

Caption: The role of a Chain Transfer Agent in controlling PMMA molecular weight.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows discussed in this guide.

Protocol 1: Purification of Methyl Methacrylate (MMA) Monomer

Objective: To remove the polymerization inhibitor (e.g., hydroquinone) from the MMA monomer.

Materials:

  • Crude MMA monomer

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Deionized water

  • Anhydrous calcium chloride (CaCl2) or calcium hydride (CaH2)

  • Separatory funnel

  • Beakers

  • Round-bottom flask

  • Distillation apparatus

  • Vacuum source

Procedure:

  • Pour the crude MMA monomer into a separatory funnel.

  • Add an equal volume of 10% NaOH solution to the separatory funnel.

  • Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure. The aqueous layer will turn brown as the hydroquinone is oxidized and extracted.[9]

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the NaOH wash (steps 2-4) until the aqueous layer remains colorless.

  • Wash the MMA monomer with an equal volume of deionized water to remove any residual NaOH. Repeat this wash two more times.

  • Drain the washed MMA into a clean, dry beaker and add a suitable amount of anhydrous CaCl2 or CaH2 to dry the monomer. Let it stand for at least one hour, occasionally swirling.

  • Decant or filter the dried MMA into a round-bottom flask.

  • Set up the distillation apparatus for vacuum distillation.

  • Distill the MMA under reduced pressure, collecting the middle fraction.[11]

  • Store the purified MMA in a refrigerator and use it promptly.

Protocol 2: Characterization of PMMA Molecular Weight by Gel Permeation Chromatography (GPC)

Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized PMMA.

Materials and Equipment:

  • Synthesized PMMA sample

  • GPC system with a refractive index (RI) detector

  • Appropriate GPC columns for the expected molecular weight range

  • Tetrahydrofuran (THF) as the mobile phase

  • PMMA standards with known molecular weights

  • Syringe filters (0.22 µm)

  • Autosampler vials

Procedure:

  • Prepare a dilute solution of the PMMA sample in THF (typically 1-2 mg/mL). Ensure the polymer is fully dissolved.

  • Filter the sample solution through a syringe filter into an autosampler vial.

  • Prepare a series of solutions of the PMMA standards in THF at known concentrations.

  • Run the PMMA standards on the GPC system to generate a calibration curve.

  • Inject the filtered PMMA sample into the GPC system.

  • Analyze the resulting chromatogram to determine the Mn, Mw, and PDI relative to the PMMA standards.[12][20]

IV. Data Presentation

This section provides a structured table for easy comparison of the effects of key parameters on PMMA molecular weight.

Table 1: Influence of Key Parameters on PMMA Molecular Weight

ParameterEffect of Increasing the Parameter on Molecular WeightRationale
Initiator Concentration DecreasesMore initiated chains compete for a fixed amount of monomer, resulting in shorter average chain lengths.[2][3][4]
Light Intensity Generally DecreasesHigher light intensity increases the rate of radical generation, leading to a higher concentration of growing chains and consequently shorter final chains.[14][21]
Temperature Can DecreaseHigher temperatures can increase the rate of termination reactions relative to propagation, leading to lower molecular weights.[17]
Monomer Purity IncreasesRemoval of inhibitors and chain-terminating impurities allows for longer chain growth.[1]
Oxygen Presence DecreasesOxygen terminates growing polymer chains, significantly reducing the final molecular weight.[6][13]
Chain Transfer Agent Conc. DecreasesCTAs intentionally terminate growing chains to control and lower the molecular weight.[18][19]

References

Technical Support Center: Mitigating the Effects of Ketyl Radicals in Photopolymerization

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in photopolymerization. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address challenges arising from the formation of ketyl radicals. Our focus is on explaining the underlying chemistry to empower you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts surrounding ketyl radicals in photopolymerization.

Q1: What are ketyl radicals and how do they form during photopolymerization?

Answer: A ketyl radical is a species formed when the carbonyl group (C=O) of a ketone-based photoinitiator is reduced by a single electron, typically through the abstraction of a hydrogen atom from a donor molecule. This process is characteristic of Type II photoinitiators , such as benzophenone and thioxanthone derivatives.[1][2]

The formation mechanism, known as a Norrish Type II reaction, proceeds as follows[3][4]:

  • Photoexcitation: The Type II photoinitiator (PI) absorbs UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet-state photoinitiator abstracts a hydrogen atom from a suitable donor molecule (often a co-initiator like a tertiary amine, or even the monomer/solvent itself).[1]

  • Radical Formation: This abstraction event generates two radicals: a ketyl radical (derived from the photoinitiator) and an initiating radical (derived from the hydrogen donor).[1]

Ketyl_Formation PI_S0 Photoinitiator (S₀) PI_S1 Excited Singlet (S₁) PI_S0->PI_S1 UV Light (hν) PI_T1 Excited Triplet (T₁) PI_S1->PI_T1 Intersystem Crossing (ISC) Radicals Ketyl Radical + Initiating Radical (R•) PI_T1->Radicals H-Abstraction H_Donor H-Donor (e.g., Amine) Polymer Polymer Chain Radicals->Polymer Initiation

Caption: Formation of ketyl radicals via a Norrish Type II pathway.

Q2: Why are ketyl radicals considered detrimental to photopolymerization?

Answer: While the co-initiator radical actively starts polymer chains, the ketyl radical is generally problematic. Due to resonance stabilization and steric hindrance, ketyl radicals are typically poor at initiating polymerization.[1][5] Instead, they primarily act as potent terminating agents .[5][6][7][8]

The key issues caused by ketyl radicals include:

  • Reduced Polymerization Rate: By terminating growing polymer chains, ketyl radicals lower the overall reaction rate and can lead to incomplete curing.[5][6]

  • Lower Final Conversion: The premature termination limits the final conversion of monomer to polymer, resulting in uncured resin and compromised material properties.

  • Decreased Molecular Weight: The termination events shorten the kinetic chain length, leading to polymers with lower average molecular weight (Mn) and potentially affecting mechanical properties like toughness and glass transition temperature (Tg).[7][9]

  • Yellowing: The byproducts of ketyl radical termination reactions can sometimes be chromophores that cause undesirable yellowing in the final cured material.

Q3: Which photoinitiators are most likely to generate ketyl radicals?

Answer: Ketyl radical formation is the hallmark of Type II photoinitiators . If your formulation uses any of the following, you should be aware of the potential for ketyl radical-related issues:

  • Benzophenone and its derivatives (e.g., 4-methyl benzophenone).[2]

  • Thioxanthones and their derivatives (e.g., isopropylthioxanthone, ITX).[2][5][6]

  • Camphorquinone (CQ): Commonly used in dental resins and biomedical applications, it relies on a co-initiator (like an amine) and generates ketyl radicals.

In contrast, Type I photoinitiators (e.g., BAPO, TPO) undergo unimolecular cleavage upon irradiation to form two initiating radicals directly and do not produce ketyl radicals.[1]

Troubleshooting Guide

This section provides solutions to common experimental problems linked to ketyl radical activity.

Problem Encountered Primary Suspected Cause Recommended Troubleshooting Steps & Explanation
Slow or Incomplete Cure Ketyl Radical-Induced Termination: Ketyl radicals are terminating growing polymer chains faster than new chains are initiated, reducing the overall polymerization rate.[5][6]1. Increase Co-initiator Concentration: Ensure a sufficient concentration of the hydrogen donor (e.g., tertiary amine). This shifts the reaction equilibrium to favor the rapid generation of initiating radicals over the lifetime of the excited state initiator, making the desired reaction more efficient.2. Optimize Photoinitiator/Co-initiator Ratio: An excess of photoinitiator without enough co-initiator can lead to a buildup of ketyl radicals. Systematically vary the ratio to find the optimal balance for your specific monomer system.3. Increase Light Intensity: Higher intensity can generate initiating radicals more quickly, potentially overcoming the termination rate. However, be cautious, as this can also increase side reactions and thermal effects.[6][10]
Poor Mechanical Properties (e.g., Brittleness, Low Tg) Reduced Polymer Molecular Weight: Premature termination by ketyl radicals shortens polymer chains, leading to a lower crosslink density and inferior mechanical performance.[7][9]1. Add a Chain Transfer Agent (CTA): Compounds like thiols can participate in chain transfer, regenerating an active radical species and mitigating termination. This is a core principle of thiol-ene chemistry, which is less susceptible to these issues.[11]2. Introduce a "Photocyclic" Component: Advanced systems can incorporate a third component, such as a triazine derivative, which can react with the ketyl radical to regenerate the original photoinitiator, effectively removing the terminating species from the system in a catalytic cycle.[7]
Significant Oxygen Inhibition Complex Interaction: While ketyl radicals are primarily terminators, some studies show they can also react with oxygen.[5][6][8] This can deplete oxygen but also consumes the ketyl radical, which might otherwise terminate a polymer chain. The net effect is system-dependent and complex, often exacerbating the overall inhibition problem.1. Improve Inerting: Ensure the reaction is performed under a robust nitrogen or argon atmosphere to minimize oxygen's primary inhibitory role.2. Use Additives to Combat Oxygen: Consider additives specifically designed to scavenge oxygen, such as phosphines.[12]3. Leverage Co-initiator Action: The aminoalkyl radicals generated from amine co-initiators are also effective at consuming oxygen.[5][6] Optimizing the amine concentration can help mitigate oxygen inhibition.
Inconsistent Results Between Batches Sensitivity to Impurities: Type II systems can be sensitive to trace impurities in monomers or solvents that can act as alternative hydrogen donors, altering the kinetics and the concentration of generated ketyl radicals.1. Verify Monomer/Oligomer Purity: Use fresh, high-purity reagents. If possible, pass monomers through an inhibitor-removal column before use.2. Standardize Protocols: Ensure precise control over component concentrations, mixing times, and light exposure conditions to improve reproducibility.

Advanced Mitigation Protocols & Workflows

Protocol 1: Quantifying the Effect of Amine Co-initiator on Cure Kinetics

This protocol uses Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy to measure the impact of co-initiator concentration on polymerization rate, a direct indicator of mitigation effectiveness.

Objective: To determine the optimal concentration of an amine co-initiator (e.g., Ethyl-4-(dimethylamino)benzoate, EDB) for a Type II photoinitiator system (e.g., Camphorquinone, CQ) in an acrylate monomer (e.g., Hexanediol diacrylate, HDDA).

Methodology:

  • Formulation Preparation: Prepare a series of formulations with a fixed concentration of monomer (HDDA) and photoinitiator (CQ, e.g., 0.5 wt%) and varying concentrations of the amine co-initiator (EDB, e.g., 0, 0.5, 1.0, 1.5, 2.0 wt%).

  • Sample Preparation: Place a small drop of the formulation between two transparent salt plates (e.g., KBr) or on a single ATR crystal. The sample thickness should be thin and consistent (e.g., 25 µm).

  • RT-FTIR Setup: Place the sample in the FTIR spectrometer. The key is to monitor the disappearance of the acrylate C=C peak, typically around 810 cm⁻¹ or 1635 cm⁻¹.[13]

  • Data Acquisition:

    • Collect a baseline spectrum before UV exposure.

    • Begin UV irradiation with a light source of constant intensity.

    • Simultaneously, begin rapid spectral acquisition (e.g., 1 scan per second).

  • Data Analysis:

    • Calculate the conversion of the acrylate double bonds over time using the following formula: Conversion (%) = (1 - (PeakArea_t / PeakArea_0)) * 100

    • Plot Conversion (%) vs. Time (s) for each formulation.

    • The slope of this curve represents the rate of polymerization (Rp).[10] Compare the maximum Rp for each EDB concentration.

Expected Outcome: You should observe that the polymerization rate increases significantly with the addition of the amine co-initiator, eventually reaching a plateau. The formulation with the highest Rp before plateauing represents the optimal concentration for mitigating ketyl radical termination under these conditions.

Caption: Workflow for optimizing co-initiator concentration using RT-FTIR.

Protocol 2: Switching to an Alternative Photoinitiating System

When mitigation is insufficient, switching to a system that does not generate ketyl radicals is the most definitive solution.

Objective: To compare the performance of a Type II system against a Type I system.

Methodology:

  • System Selection:

    • System A (Control): Your current Type II system (e.g., 1 wt% Benzophenone + 1.5 wt% Amine Co-initiator).

    • System B (Test): A Type I photoinitiator (e.g., 1 wt% Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, BAPO). Select a Type I initiator with appropriate absorbance for your light source.

  • Comparative Analysis: Use an analytical technique like Photo-Differential Scanning Calorimetry (Photo-DSC) to compare the systems. Photo-DSC measures the heat released during polymerization, which is directly proportional to the reaction rate and total conversion.[10][14]

  • Photo-DSC Procedure:

    • Place a small, precise mass (e.g., 2-5 mg) of the liquid formulation into a DSC sample pan.

    • Place the pan in the Photo-DSC cell under a nitrogen purge.

    • Allow the system to equilibrate at a set isothermal temperature (e.g., 25°C).

    • Expose the sample to UV light of a fixed intensity and record the heat flow over time.

  • Data Interpretation:

    • Peak Heat Flow (W/g): The maximum of the exothermic peak corresponds to the maximum polymerization rate. A higher peak suggests more efficient initiation.

    • Total Enthalpy (J/g): The total area under the exothermic curve represents the total conversion achieved. A larger area indicates a more complete cure.

    • Induction Time: The time before the exotherm begins can indicate the susceptibility to oxygen inhibition.

Expected Outcome: The Type I system (System B) is expected to show a higher peak heat flow and potentially a larger total enthalpy compared to the Type II system. This indicates a faster, more efficient polymerization with less termination, demonstrating a successful circumvention of the ketyl radical problem.

Mitigation_Logic Problem Problem Identified (e.g., Slow Cure) Hypothesis Hypothesis: Ketyl Radical Termination? Problem->Hypothesis Strategy Select Mitigation Strategy Hypothesis->Strategy Yes Optimize Optimize Type II System (Protocol 1) Strategy->Optimize Option A Switch Switch to Type I System (Protocol 2) Strategy->Switch Option B Analyze Analyze Kinetics (RT-FTIR / Photo-DSC) Optimize->Analyze Switch->Analyze Result Problem Resolved? Analyze->Result Success Success Result->Success Yes Reassess Re-evaluate Hypothesis Result->Reassess No

Caption: Decision workflow for troubleshooting ketyl radical issues.

References

stability issues of Methyl 4-(dimethylamino)benzoate in acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

<

Document ID: TSC-M4DB-2026-01

Last Updated: January 6, 2026

Introduction for the Researcher

Welcome to the technical support guide for Methyl 4-(dimethylamino)benzoate (M4DB), a versatile compound utilized across various fields, from organic synthesis to its role as a photoinitiator. This document is designed for the hands-on researcher, scientist, and drug development professional. Its purpose is to provide not just procedural steps but a deep, mechanistic understanding of the stability challenges you may face when working with this molecule, particularly under acidic or basic conditions. Our goal is to empower you to anticipate, diagnose, and resolve common experimental issues, ensuring the integrity and success of your work.

Section 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses the fundamental chemical principles governing the stability of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The principal stability concern for this compound is its susceptibility to hydrolysis. The ester functional group is the reactive center and can be cleaved by both acid-catalyzed and base-catalyzed (saponification) reactions. This degradation leads to the formation of 4-(dimethylamino)benzoic acid and methanol, altering the concentration of your starting material and introducing a significant impurity that can complicate reactions and downstream analysis.

Q2: How does this compound degrade under acidic conditions?

A2: Under acidic conditions, the ester undergoes acid-catalyzed hydrolysis. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by water.[1][2] This process is reversible, meaning that using a large excess of water can drive the equilibrium toward the hydrolysis products.[1][3]

Key Mechanistic Insight: The presence of the electron-donating dimethylamino group at the para position can influence the reaction rate compared to unsubstituted methyl benzoate, but the fundamental mechanism of acid-catalyzed ester hydrolysis remains the same.

Q3: What occurs in a basic environment?

A3: In a basic environment (pH > 7), the ester undergoes base-catalyzed hydrolysis, also known as saponification. A hydroxide ion (OH⁻) acts as the nucleophile, directly attacking the electrophilic carbonyl carbon.[4] This reaction is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a carboxylate salt.[3] This carboxylate is resonance-stabilized and shows no tendency to react with the alcohol byproduct.[3]

Field Experience Tip: Saponification is generally a faster and more efficient process for ester cleavage than acid hydrolysis.[3] This means that even mildly basic conditions can lead to significant degradation over the course of a long experiment or during storage of solutions that are not pH-controlled.

Q4: What are the main degradation products I should be looking for?

A4: Regardless of whether the hydrolysis is acid or base-catalyzed, the primary degradation products are the same. You should anticipate the presence of:

Compound NameChemical FormulaMolar MassKey Properties
4-(dimethylamino)benzoic acid C₉H₁₁NO₂165.19 g/mol White crystalline powder, insoluble in water, acts as a UV filter.[5]
Methanol CH₄O32.04 g/mol Volatile, colorless liquid.

Caption: Primary degradation products of this compound hydrolysis.

Q5: What experimental factors can accelerate the degradation of this compound?

A5: Several factors can influence the rate of hydrolysis:

  • pH: The rate of hydrolysis is significantly faster at both low pH (acidic) and high pH (basic) compared to neutral conditions.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Heating solutions of this compound in acidic or basic media will accelerate its degradation.

  • Solvent Composition: The presence of water is necessary for hydrolysis. The reaction rate can also be influenced by the type of organic co-solvent used, due to effects on reactant solvation.[6]

Section 2: Troubleshooting Guides for Experimental Applications

This section provides actionable solutions to common problems encountered in the lab.

Issue 1: Inconsistent or Low Yields in an Acid-Catalyzed Reaction

Symptoms:

  • You are using this compound as a starting material in a reaction that requires an acid catalyst (e.g., Fischer esterification, acetal formation).

  • Your reaction yields are consistently lower than expected.

  • TLC or HPLC analysis of the crude reaction mixture shows a significant amount of a polar byproduct, identified as 4-(dimethylamino)benzoic acid.

Causality Analysis: The acid catalyst required for your primary reaction is simultaneously catalyzing the hydrolysis of your starting material. This parasitic side reaction consumes the ester, directly reducing the theoretical maximum yield of your desired product.

Troubleshooting Workflow:

G cluster_0 Problem Diagnosis cluster_1 Mitigation Strategies cluster_2 Verification start Low Yield in Acidic Reaction check_impurity Analyze crude mixture via HPLC/TLC. Is 4-(dimethylamino)benzoic acid present? start->check_impurity strategy1 Strategy 1: Minimize Water Use anhydrous solvents and reagents. Dry glassware thoroughly. check_impurity->strategy1 Yes strategy2 Strategy 2: Reduce Reaction Time Monitor reaction closely. Quench as soon as starting material is consumed. check_impurity->strategy2 Yes strategy3 Strategy 3: Lower Temperature Run reaction at the lowest effective temperature to slow hydrolysis rate. check_impurity->strategy3 Yes verify Re-run reaction with modifications. Analyze yield and purity. strategy1->verify strategy2->verify strategy3->verify end Problem Resolved verify->end

Caption: Workflow for troubleshooting low yields in acidic conditions.

Preventative Protocols:

  • Use Anhydrous Conditions: Where possible, use anhydrous solvents and ensure all reagents are free of water. Dry glassware in an oven before use.

  • Control Catalyst Loading: Use the minimum effective amount of acid catalyst.

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate for your primary synthesis.

Issue 2: Appearance of an Unexpected Peak in Chromatographic Analysis

Symptoms:

  • You dissolve a sample of this compound for HPLC or GC analysis.

  • Your chromatogram shows a second, often more polar, peak that grows in area over time.

  • This is particularly noticeable if using a mobile phase with a basic pH (e.g., for HPLC) or if the sample is stored in solution for several hours before injection.

Causality Analysis: The analytical conditions themselves are causing the degradation. Basic mobile phases for HPLC or residual moisture in GC vials can induce saponification of the ester, creating the 4-(dimethylamino)benzoic acid byproduct in situ.

Troubleshooting Protocol: Stability Monitoring via HPLC

This protocol allows you to confirm if your analytical method is causing degradation.

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in your intended mobile phase or dissolution solvent.

    • Immediately transfer a portion to an autosampler vial for a t=0 analysis.

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic, e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid (to ensure acidic pH and prevent hydrolysis). Adjust ratio as needed for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm or 310 nm.

    • Injection Volume: 10 µL.

  • Time-Course Analysis:

    • Inject the sample at regular intervals (e.g., t=0, 1h, 2h, 4h, 8h) while keeping the stock solution at room temperature.

  • Data Interpretation:

    • Monitor the peak area of this compound and look for the appearance and growth of a new peak corresponding to 4-(dimethylamino)benzoic acid.

    • If the area of the parent peak decreases and the byproduct peak increases over time, your sample solvent is not suitable for storage.

Solutions:

  • Acidify Your Solvent: For preparing stock solutions for reverse-phase HPLC, add 0.1% formic acid or acetic acid to the solvent to maintain an acidic pH and inhibit hydrolysis.

  • Analyze Promptly: If you cannot change the solvent, analyze samples immediately after preparation.

  • For GC Analysis: Ensure vials and solvents are scrupulously dry. Derivatization may be required for the analysis of the more polar degradation product.[7]

Issue 3: Decreased Performance of Photopolymerization Systems

Symptoms:

  • You are using this compound as a co-initiator in a photopolymerization formulation.

  • The cure speed of your formulation decreases over time, or the final polymer has inconsistent mechanical properties.

  • This issue is more pronounced in formulations that are stored for extended periods or contain basic components.

Causality Analysis: this compound functions as a co-initiator by donating an electron upon photoexcitation. The hydrolysis of the ester to 4-(dimethylamino)benzoic acid alters the electronic properties and steric bulk of the molecule. This change can reduce its efficiency as a co-initiator, leading to a slower and less efficient polymerization process.

Mitigation Strategies:

  • Formulation pH Control: Scrutinize all components of your formulation for basicity. If possible, add a non-interfering acidic stabilizer to maintain a near-neutral pH.

  • "Just-in-Time" Preparation: Prepare the full formulation immediately before use, especially if it contains components known to create a basic environment.

  • Stability-Indicating QC: Use the HPLC method described in "Issue 2" to periodically check the purity of your stock of this compound and to qualify new batches.

Section 3: Mechanistic Diagrams

Understanding the reaction pathways is key to controlling them.

Acid-Catalyzed Hydrolysis Mechanism

References

Technical Support Center: Purification of Methyl 4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 4-(dimethylamino)benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to troubleshoot and optimize your purification strategies effectively.

I. Understanding the Molecule: Key Physicochemical Properties

Before delving into purification techniques, a foundational understanding of this compound's properties is crucial for making informed decisions.

PropertyValueSignificance for Purification
Molecular Formula C₁₀H₁₃NO₂Indicates a relatively small, organic molecule.[1][2]
Molecular Weight 179.22 g/mol Useful for calculations related to chromatography and yield.[1][3]
Melting Point 96-102 °CA key indicator of purity. A sharp melting point within this range suggests high purity, while a broad range indicates the presence of impurities.[1][4]
Appearance White to off-white crystalline solidVisual inspection can provide initial clues about purity.
Solubility Potentially soluble in organic solvents like ethanol, acetone, or dichloromethane.[4]Critical for selecting appropriate solvents for recrystallization and chromatography.

II. Troubleshooting and FAQs: Navigating Common Purification Hurdles

This section addresses the most frequently encountered issues during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q1: My this compound is not crystallizing out of solution upon cooling. What should I do?

A1: This is a common issue that typically points to the solution not being supersaturated. Here are several troubleshooting steps, starting with the least invasive:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the solution to initiate crystallization.

  • Increase Concentration:

    • Solvent Evaporation: Gently warm the solution and evaporate some of the solvent to increase the concentration of the solute. Be careful not to evaporate too much, which could lead to "oiling out."

  • Introduce an "Anti-Solvent":

    • An anti-solvent is a solvent in which your product is insoluble but is miscible with your primary solvent.[5] Slowly add the anti-solvent dropwise to your solution until it becomes cloudy, then add a few drops of the primary solvent until it is clear again. Allow this to cool slowly. For this compound, if you are using a polar solvent like ethanol, a non-polar anti-solvent like hexane could be effective.

Q2: My product has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.[5]

  • Reheat and Dilute: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling process.

  • Solvent Choice: Consider using a solvent with a lower boiling point.

Q3: After recrystallization, my product is still colored. How can I remove colored impurities?

A3: Colored impurities can often be removed by treating the hot solution with activated charcoal.

  • Procedure: After dissolving your crude product in the minimum amount of hot solvent, add a small amount of activated charcoal (about 1-2% of the solute's weight). Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Hot Filtration: Perform a hot filtration to remove the charcoal. It is crucial to preheat your filtration apparatus (funnel and receiving flask) to prevent premature crystallization of your product.[5]

Column Chromatography Challenges

Q4: I am running a silica gel column, but my product is not eluting. What is wrong?

A4: This indicates that your eluent is not polar enough to move the compound down the column. This compound is a polar molecule, and you will need a sufficiently polar mobile phase.

  • Increase Eluent Polarity: Gradually increase the polarity of your eluent.[5] For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A gradient elution, where the polarity of the eluent is gradually increased, is often effective.[6]

Q5: My product is eluting with the solvent front. How can I improve separation?

A5: This is the opposite problem – your eluent is too polar.

  • Decrease Eluent Polarity: Decrease the polarity of your eluent. For a hexane/ethyl acetate system, this would mean increasing the percentage of hexane.[5]

Q6: I am seeing poor separation between my product and impurities (streaking or overlapping bands). What are the possible causes and solutions?

A6: Several factors can contribute to poor separation:

  • Improper Column Packing: Ensure your column is packed uniformly to avoid channels.

  • Sample Overloading: Do not load too much sample onto the column.

  • Inappropriate Sample Loading: Dissolve your crude product in a minimal amount of solvent, preferably the eluent, for loading.[6] Adsorbing the sample onto a small amount of silica gel before loading can also improve band sharpness.[6]

  • Strong Interaction with Silica: The dimethylamino group can interact strongly with the acidic silica gel. Adding a small amount of a modifier like triethylamine (0.1-1%) to your eluent can help to reduce tailing and improve the peak shape.

III. Detailed Experimental Protocols

These protocols provide a starting point for the purification of this compound. Optimization may be required based on the specific impurities present in your crude material.

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, determine a suitable solvent. A good recrystallization solvent should dissolve the compound when hot but not when cold. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration as described in Q3.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point of the dried crystals. A sharp melting point close to the literature value (96-102 °C) indicates high purity.[1][4]

Protocol 2: Flash Column Chromatography
  • Stationary Phase: Use silica gel (60 Å, 230-400 mesh) as the stationary phase.

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine an appropriate eluent system. A mixture of hexane and ethyl acetate is a common choice. Aim for an Rf value of 0.2-0.3 for your product.

  • Column Packing: Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a relatively non-polar solvent (like dichloromethane or the eluent). Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.[6]

  • Elution: Begin eluting with the less polar solvent mixture. Gradually increase the polarity of the eluent to move your compound down the column.[6]

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum to remove any residual solvent.

IV. Visualizing Purification Workflows

The following diagrams illustrate the decision-making process for troubleshooting common purification issues.

Recrystallization_Troubleshooting start Crude Product in Solution no_crystals No Crystals Form start->no_crystals Cooling oiling_out Product 'Oils Out' start->oiling_out Cooling colored_crystals Crystals are Colored start->colored_crystals Crystallization pure_crystals Pure Crystals start->pure_crystals Successful Crystallization Scratch Flask Scratch Flask no_crystals->Scratch Flask Add Seed Crystal Add Seed Crystal no_crystals->Add Seed Crystal Concentrate Solution Concentrate Solution no_crystals->Concentrate Solution Add Anti-solvent Add Anti-solvent no_crystals->Add Anti-solvent Reheat & Dilute Reheat & Dilute oiling_out->Reheat & Dilute Slow Cooling Slow Cooling oiling_out->Slow Cooling Change Solvent Change Solvent oiling_out->Change Solvent Add Activated Charcoal\n& Hot Filter Add Activated Charcoal & Hot Filter colored_crystals->Add Activated Charcoal\n& Hot Filter Add Activated Charcoal\n& Hot Filter->pure_crystals

Caption: Troubleshooting logic for recrystallization issues.

Chromatography_Troubleshooting start Load Crude Product on Column no_elution Product Does Not Elute start->no_elution fast_elution Product Elutes with Solvent Front start->fast_elution poor_separation Poor Separation/ Streaking start->poor_separation good_separation Good Separation start->good_separation Increase Eluent Polarity Increase Eluent Polarity no_elution->Increase Eluent Polarity Solution Decrease Eluent Polarity Decrease Eluent Polarity fast_elution->Decrease Eluent Polarity Solution Check Column Packing Check Column Packing poor_separation->Check Column Packing Solutions Reduce Sample Load Reduce Sample Load poor_separation->Reduce Sample Load Solutions Improve Sample Loading Improve Sample Loading poor_separation->Improve Sample Loading Solutions Add Eluent Modifier (e.g., Et3N) Add Eluent Modifier (e.g., Et3N) poor_separation->Add Eluent Modifier (e.g., Et3N) Solutions

Caption: Troubleshooting guide for column chromatography.

V. References

  • Smolecule. (2023, August 15). Buy this compound | 1202-25-1. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Purification of 4-Dimethylamino benzoic acid-d6. Retrieved from --INVALID-LINK--

  • Biosynth. (n.d.). This compound | 1202-25-1 | FM74913. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Chemdiv. (n.d.). Compound this compound. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols for the Purification of Methyl 4-(3-azetidinyloxy)benzoate and its Conjugates. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Alternative Co-Initiators for Norrish Type II Photopolymerization

Author: BenchChem Technical Support Team. Date: January 2026

In the field of photopolymerization, particularly for coatings, adhesives, and dental restoratives, Norrish Type II photoinitiating systems are indispensable. These systems rely on a bimolecular reaction where a photoinitiator, upon excitation by light, abstracts a hydrogen atom from a co-initiator to generate the free radicals that drive polymerization.[1][2] For decades, tertiary amines, and specifically benzoates like Methyl 4-(dimethylamino)benzoate (MDEA) and Ethyl 4-(dimethylamino)benzoate (EDAB), have been the co-initiators of choice due to their high efficiency.[3]

However, the reliance on these traditional amines is not without its challenges. Concerns over cytotoxicity, the potential for migration of unreacted molecules, and yellowing of the final cured product have spurred significant research into viable alternatives.[4][5] This guide provides an in-depth comparison of prominent alternatives to MDEA, grounded in experimental data, to assist researchers and formulation scientists in selecting the optimal co-initiator for their specific application.

The Mechanism: Understanding the Role of the Co-Initiator

Type II photoinitiation is a multi-step process. The photoinitiator (PI), typically a ketone like benzophenone, camphorquinone (CQ), or a thioxanthone derivative, absorbs photons and is promoted from its ground state (S₀) to an excited singlet state (S₁), which then rapidly converts to a more stable, long-lived triplet state (T₁).[6][7] It is this triplet state that interacts with the co-initiator, a hydrogen donor. The co-initiator quenches the excited PI through an electron transfer followed by a proton transfer, generating two distinct radical species: an alkylamino radical from the co-initiator and a ketyl radical from the PI.[1][8] The alkylamino radical is typically the more reactive species and is primarily responsible for initiating the polymerization of monomers like acrylates.

G cluster_0 Light Absorption & Excitation cluster_1 Radical Generation cluster_2 Polymerization PI_ground Photoinitiator (PI) PI_excited Excited PI* (Triplet State) PI_ground->PI_excited hv (Light) Radicals Alkylamino Radical (R•) + Ketyl Radical (PI-H•) PI_excited->Radicals Hydrogen Abstraction Co_initiator Amine Co-initiator (R-H) Co_initiator->PI_excited Monomer Monomer Radicals->Monomer Polymer Growing Polymer Chain Monomer->Polymer Initiation & Propagation

Figure 1: General mechanism of Norrish Type II photoinitiation.

Comparative Analysis of Co-Initiators

The ideal co-initiator should offer high reaction efficiency, good solubility, low volatility, minimal yellowing, low toxicity, and low migration. Here, we compare MDEA's direct analogs and novel alternatives against these criteria.

Structural Analogs: The Benzoate Family

Ethyl 4-(dimethylamino)benzoate (EDAB or EDMAB) and 2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB or EHA) are the most common alternatives to MDEA. The primary difference lies in the alkyl chain of the ester group.

  • Ethyl 4-(dimethylamino)benzoate (EDAB): Often considered the industry standard alongside MDEA, EDAB is a highly effective hydrogen donor.[3][5] Its performance is frequently used as a benchmark for new co-initiators.[6][9] Studies have shown that the electron-withdrawing character of the ester group can enhance the reactivity of the amine radicals formed, leading to high polymerization rates.[10] However, like MDEA, it is a solid powder and can present biocompatibility issues due to its potential to leach from the cured polymer network.[5]

  • 2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB/EHA): This derivative is a liquid at room temperature, which can be a significant advantage for formulation, improving solubility in many monomer and oligomer systems.[11][12][13] The longer, branched alkyl chain increases its molecular weight and lipophilicity, which can reduce migration compared to its smaller counterparts. It is particularly effective at promoting surface cure by mitigating oxygen inhibition.[11]

Polymerizable Co-Initiators: Reducing Migration

A major advancement in co-initiator design has been the incorporation of a polymerizable functional group, such as a methacrylate, into the molecule's structure. This allows the co-initiator to be covalently bonded into the final polymer network, drastically reducing the risk of leaching and associated toxicity.[5][14]

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA): A widely used polymerizable co-initiator, especially in dental composites.[5][10] While effective at reducing migration, its polymerization efficiency can be lower than aromatic amines like EDAB.[10][15] This is attributed to aliphatic amines being less effective electron donors compared to aromatic amines.[10] Furthermore, DMAEMA has shown susceptibility to degradation, particularly in aqueous environments.[5]

  • Novel Copolymerizable Amines (e.g., TUMA): Recent research has focused on synthesizing novel, high-molecular-weight co-initiators with multiple polymerizable groups. For example, TUMA, a tertiary amine with three methacrylate-urethane groups, has been shown to achieve a degree of conversion comparable to EDAB when used at an equivalent molar concentration, while effectively preventing amine release.[5]

Amine-Free Alternatives: Overcoming Toxicity and Yellowing

For applications where biocompatibility and color stability are paramount, such as in medical devices and dental materials, the focus has shifted towards eliminating amines entirely.[4][16]

  • Thiols: Certain thiol-containing compounds, like 2-mercaptobenzoxazole (MBO) and trimethylolpropane tris(3-mercaptopropionate) (TT), can function as efficient hydrogen donors for Type II photoinitiators.[6][17] They have demonstrated activities comparable to aromatic amines, particularly with photosensitizers like isopropylthioxanthone (ITX) and camphorquinone (CQ).[6] The key advantage is the avoidance of amine-related yellowing and toxicity.

  • Phosphine Oxides: While often classified as Type I photoinitiators that undergo cleavage, acylphosphine oxides (e.g., TPO, BAPO) can also participate in Type II-like mechanisms or be sensitized by other molecules.[18][19][20] They are highly reactive, exhibit excellent photobleaching properties (reducing yellowing), and are effective in both clear and pigmented systems.[18][21]

Quantitative Performance Data

The selection of a co-initiator is driven by its impact on polymerization kinetics. The table below summarizes experimental data comparing the performance of various co-initiators with different photoinitiators.

Co-Initiator ClassSpecific CompoundPhotoinitiatorMonomer SystemPolymerization Rate (Rp)Final Conversion (%)Key CharacteristicsReference
Benchmark This compound (MDEA)Benzophenone (BP)AcrylateHighHighStandard efficiency, potential yellowing/migration.[16][22]
Analogs Ethyl 4-(dimethylamino)benzoate (EDAB)Camphorquinone (CQ)Dental ResinHigh~60-70%High efficiency, industry benchmark.[5][9][15]
2-Ethylhexyl 4-(dimethylamino)benzoate (EHDAB)Benzophenone (BP)AcrylateHighHighLiquid form, good solubility, promotes surface cure.[11][13]
Polymerizable 2-(Dimethylamino)ethyl methacrylate (DMAEMA)Camphorquinone (CQ)Dental ResinModerate~55-65%Reduced migration, lower rate than EDAB.[5][10]
TUMACamphorquinone (CQ)Dental ResinLower than EDAB~70% (at higher wt%)Prevents amine leaching, lower initial rate.[5]
Amine-Free Heteroaromatic Thiols (e.g., MBO)Isopropylthioxanthone (ITX)TEGDMComparable to EDABHighNo amine yellowing, low odor.[6]
Acylphosphine Oxides (e.g., BAPO)N/A (Type I)AcrylateVery High>80%Functions as a standalone initiator, photobleaching.[16][18][23]

Note: Performance metrics are highly dependent on the specific formulation, including monomer type, photoinitiator concentration, light source, and atmosphere. The data presented is for comparative purposes.

Experimental Protocol: Evaluating Co-Initiator Efficiency via Real-Time FTIR

To ensure trustworthy and reproducible results, a standardized methodology for comparing co-initiator performance is crucial. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of the monomer's reactive functional group peak (e.g., acrylate C=C double bond at ~1635 cm⁻¹).

Figure 2: Workflow for comparative evaluation of co-initiators.

Methodology
  • Materials:

    • Monomer Blend: A representative resin, e.g., 70:30 Bis-GMA/TEGDMA by mass.[10]

    • Photoinitiator (PI): e.g., Camphorquinone (CQ) at a fixed concentration (e.g., 0.5 wt%).

    • Co-initiators (CI): MDEA (control), EDAB, EHDAB, DMAEMA, etc. To ensure a fair comparison, these should be added at equimolar concentrations relative to the control.[5]

    • Third component (optional): An accelerator like a diaryliodonium salt can be included, as is common in three-component systems.[5]

  • Sample Preparation:

    • Precisely weigh and mix the monomer blend, photoinitiator, and co-initiator in an amber vial to protect from ambient light.

    • Ensure complete dissolution, using gentle heating or vortexing if necessary.

    • Prepare a separate formulation for each co-initiator to be tested.

  • FTIR Measurement:

    • Acquire a background spectrum of the empty sample holder (e.g., two NaCl plates).

    • Place a small drop of the liquid formulation between the plates to form a thin film of controlled thickness.

    • Place the sample in the FTIR spectrometer's sample compartment.

    • Position the light source (e.g., a dental LED curing unit with a defined wavelength and intensity) to irradiate the sample directly.

    • Begin spectral acquisition in kinetics mode (e.g., 1 scan per second). After a baseline of 10-20 seconds is established, turn on the light source for a defined period (e.g., 100 seconds).

  • Data Analysis:

    • The degree of conversion (DC) is calculated by monitoring the change in the peak area of the aliphatic C=C bond (A₁₆₃₅) relative to an internal reference peak that does not change during polymerization, such as the aromatic C=C peak (A₁₆₀₈).[5]

    • The formula is: DC(%) = [1 - ( (A₁₆₃₅ / A₁₆₀₈)ₜ / (A₁₆₃₅ / A₁₆₀₈)ₜ₀ )] x 100

    • Plot DC(%) versus time to generate polymerization profiles.

    • The maximum rate of polymerization (Rp_max) is determined from the first derivative of the conversion vs. time curve.

Conclusion and Future Outlook

While MDEA and its direct analog EDAB remain highly effective and widely used co-initiators, the demand for safer, more stable, and higher-performance materials has driven the development of compelling alternatives. For applications requiring reduced migration and enhanced biocompatibility, polymerizable co-initiators like DMAEMA and novel multi-functional amines represent the state of the art. For the highest standards of color stability and non-toxicity, amine-free systems based on thiols or the use of Type I phosphine oxide initiators are superior choices.

The selection of a co-initiator is a multi-faceted decision that requires balancing reactivity with other critical properties of the final product. By understanding the underlying chemical mechanisms and leveraging quantitative comparative data, researchers can intelligently navigate the available options to optimize their photopolymerization systems for the next generation of advanced materials.

References

A Comparative Guide to the Validation of HPLC Methods for Benzoate Ester Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of benzoate esters, a class of compounds widely used as preservatives in pharmaceuticals, cosmetics, and food products.[1][2] As regulatory scrutiny and quality standards intensify, the validation of analytical procedures is not merely a checklist activity but a scientific imperative to ensure that a method is fit for its intended purpose.[3][4] This document is designed for researchers, scientists, and drug development professionals, offering a framework for selecting, developing, and validating robust HPLC methods for quantifying these critical excipients.

The narrative that follows is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines and insights from practical applications.[3][5] We will explore the causality behind experimental choices, compare distinct chromatographic approaches, and provide the self-validating protocols necessary to build trustworthiness in your analytical results.

The Analytical Imperative: Why Method Validation Matters

Benzoate esters, commonly known as parabens (e.g., methylparaben, propylparaben), are effective antimicrobial agents.[6] However, their concentration in final products must be strictly controlled to ensure both efficacy and safety. An unvalidated or poorly validated analytical method can lead to erroneous results, potentially causing batch rejection, regulatory non-compliance, or, in the worst case, compromising consumer safety. Method validation provides documented evidence that a procedure is suitable for its intended use, a cornerstone of quality assurance. The validation process is a continuous lifecycle, beginning in development and extending throughout the method's routine use.[3]

Foundational HPLC Workflow for Benzoate Ester Analysis

The separation of benzoate esters is typically achieved using reversed-phase HPLC (RP-HPLC). This technique separates compounds based on their hydrophobicity. A typical workflow involves sample preparation, chromatographic separation, detection, and data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Pharmaceutical/Cosmetic Sample Extraction Extraction/Dilution (e.g., with mobile phase) Sample->Extraction Filtration Filtration (0.45 µm filter) Extraction->Filtration Injector Autosampler/Injector Filtration->Injector Column HPLC Column (e.g., C8 or C18) Injector->Column Detector UV/PDA Detector Column->Detector Pump Pump (Mobile Phase Delivery) Pump->Column CDS Chromatography Data System (CDS) Detector->CDS Report Validated Report (Quantification & System Suitability) CDS->Report

Caption: General experimental workflow for HPLC analysis of benzoate esters.

Comparative Analysis of HPLC Methodologies

The choice of column and mobile phase is critical for achieving optimal separation. Here, we compare two common RP-HPLC methods for the simultaneous analysis of methylparaben (MP) and propylparaben (PP), two frequently co-formulated preservatives.[7][8]

  • Method A: Utilizes a traditional C18 column with a methanol-based mobile phase.

  • Method B: Employs a C8 column with an acetonitrile-based mobile phase.[6]

ParameterMethod A: C18 with Methanol/BufferMethod B: C8 with Acetonitrile/Water/THF
Column Zorbax Eclipse Plus C18 (150 x 3.0 mm, 3.5 µm)[7]Lichrosorb C8 (150 x 4.6 mm, 5 µm)[6]
Mobile Phase Methanol / Phosphate Buffer (pH 2.5)[7]Acetonitrile / Tetrahydrofuran / Water (21:13:66, v/v/v)[6]
Flow Rate 0.8 mL/min[7]1.0 mL/min[6]
Detection UV at 254 nm[7]UV at 258 nm[6]
Typical Retention Time (MP) ~2.1 min[7]~6.1 min[6]
Typical Retention Time (PP) ~4.1 min[7]~15.6 min[6]
Key Advantage Faster analysis time.Superior resolution for more complex mixtures.
Consideration Lower backpressure, potentially longer column lifetime.Acetonitrile offers different selectivity; THF modifies peak shape.

Causality Behind Choices: A C18 column has a longer alkyl chain than a C8, making it more retentive and offering strong hydrophobic interactions. This is often the first choice for separating homologous series like parabens.[9] A C8 column is less retentive, which can be advantageous for reducing analysis time or for separating compounds that are too strongly retained on a C18.[6][7]

Methanol and acetonitrile are the most common organic modifiers in RP-HPLC. Acetonitrile is a stronger solvent and generally results in lower backpressure than methanol, but their differing dipole moments and hydrogen-bonding capabilities provide different selectivities, which can be exploited to improve resolution between challenging peak pairs.[1][2]

A Systematic Guide to Method Validation Parameters

Method validation is a structured process. The relationship between validation parameters is hierarchical; foundational tests like specificity and linearity must be established before performance metrics like accuracy and precision can be meaningfully assessed.

Validation_Pyramid cluster_0 Method Reliability Robustness Robustness Accuracy Accuracy Accuracy->Robustness Precision Precision (Repeatability & Intermediate) Precision->Robustness Range Range Range->Robustness Specificity Specificity / Selectivity Specificity->Accuracy Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->Range LOD Detection Limit (LOD) LOQ Quantitation Limit (LOQ) LOQ->Range

Caption: Interconnectivity of analytical method validation parameters.

Specificity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo matrix components.[4][10] A crucial aspect of demonstrating specificity is conducting forced degradation studies, which intentionally stress the drug product to produce potential degradants.[11][12]

Experimental Protocol (Forced Degradation):

  • Prepare separate solutions of the sample (e.g., a pharmaceutical gel containing parabens).

  • Expose the solutions to stress conditions as per ICH guidelines:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[13]

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[13]

    • Thermal: 80°C for 48 hours.

    • Photolytic: Expose to UV light (e.g., 200 watt-hours/square meter) and visible light (1.2 million lux-hours).[12]

  • Analyze the stressed samples alongside an unstressed control sample using a photodiode array (PDA) detector.

  • Evaluate the chromatograms for resolution between the parent analyte peaks (MP, PP) and any degradation products.

  • Perform peak purity analysis using the PDA data to confirm that the parent peak is spectrally homogeneous and free from co-eluting impurities.

Trustworthiness (Acceptance Criteria):

  • The method is considered specific if there is no significant interference at the retention times of the analytes of interest.

  • Resolution (Rs) between the analyte peak and the closest eluting peak should be >1.5.

  • Peak purity angle should be less than the peak purity threshold.[12]

Linearity and Range

Expertise & Experience: Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector's response over a specified range. This is fundamental for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14]

Experimental Protocol:

  • Prepare a stock solution of methylparaben and propylparaben standards.

  • Create a series of at least five calibration standards by diluting the stock solution. For an assay of a finished product, the range is typically 80% to 120% of the nominal concentration.[14]

  • Inject each concentration level in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration.

  • Perform linear regression analysis to determine the correlation coefficient (r²), y-intercept, and slope.

Trustworthiness (Acceptance Criteria & Comparative Data):

ParameterMethod A (C18) - Example DataMethod B (C8) - Example DataICH Q2(R2) Acceptance Criteria
Range (MP) 80-320 µg/mL45-245 µg/mL[6]80-120% of test concentration[14]
Range (PP) 8-32 µg/mL6-30 µg/mL[6]80-120% of test concentration[14]
Correlation Coefficient (r²) > 0.9995> 0.9998[6]Typically ≥ 0.999
Y-Intercept (% of Response at 100%) < 1.5%< 2.0%Should not be significantly different from zero.
Accuracy

Expertise & Experience: Accuracy measures the closeness of the test results to the true value. It is typically determined by recovery studies, where a known amount of pure analyte is added ("spiked") into a placebo (matrix without the analyte) and analyzed.[10]

Experimental Protocol:

  • Prepare a sample matrix (placebo) without the benzoate esters.

  • Spike the placebo with known concentrations of MP and PP at three levels across the range (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate (total of 9 samples).

  • Analyze the samples and calculate the percentage recovery for each.

Trustworthiness (Acceptance Criteria & Comparative Data):

AnalyteConcentration LevelMethod A (C18) - % RecoveryMethod B (C8) - % RecoveryICH Q2(R2) Acceptance Criteria
MP 80%99.1%100.5%For assay of a drug product, recovery is typically within 98.0% to 102.0%.
100%100.2%99.8%
120%101.1%101.0%
PP 80%98.9%99.5%
100%99.8%100.2%
120%100.8%101.5%
Precision

Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

  • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[14]

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different HPLC system.

  • Calculate the Relative Standard Deviation (%RSD) for the results from each set and for the combined data.

Trustworthiness (Acceptance Criteria & Comparative Data):

ParameterMethod A (C18) - %RSDMethod B (C8) - %RSDICH Q2(R2) Acceptance Criteria
Repeatability (n=6) MP: 0.65%, PP: 0.82%< 1.0%[6]Typically ≤ 2.0%
Intermediate Precision (2 days, 2 analysts) MP: 1.1%, PP: 1.4%< 1.0%[6]Typically ≤ 2.0%
Robustness

Expertise & Experience: Robustness demonstrates the reliability of a method with respect to deliberate, small variations in its parameters.[15] This provides an indication of its suitability for transfer to other labs or for routine use.[16] Testing is often performed during late-stage development.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase pH, column temperature, flow rate, organic content in mobile phase).

  • Deliberately vary each parameter within a small, realistic range (e.g., flow rate ± 0.1 mL/min, temperature ± 2°C, mobile phase organic composition ± 2%).[15]

  • Analyze the sample under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor) and quantitative results.

Trustworthiness (Acceptance Criteria):

  • System suitability requirements must still be met under all varied conditions.

  • The quantitative results should not be significantly impacted by the variations, demonstrating the method's reliability.[10][15]

Conclusion

The validation of an HPLC method for benzoate ester analysis is a multi-faceted process that underpins the quality and safety of pharmaceutical and consumer products. This guide has demonstrated that while different chromatographic systems—such as a C18 column with a methanol-based mobile phase or a C8 column with an acetonitrile-based mobile phase—can be successfully validated, the choice depends on the specific requirements of the analysis, such as desired speed, resolution, and sample complexity.

A scientifically sound validation, grounded in the principles of ICH Q2(R2), is not a rigid exercise but a logical, systematic investigation.[3][5] By understanding the causality behind methodological choices and rigorously testing for specificity, linearity, accuracy, precision, and robustness, scientists can develop and implement analytical procedures that are truly fit-for-purpose, ensuring reliable data and upholding the highest standards of scientific integrity.

References

A Comparative Guide to the Photophysical Properties of Aminobenzoate Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the photophysical properties of aminobenzoate esters, a class of molecules essential in various applications, including sunscreens, fluorescent probes, and pharmaceutical agents. Understanding their behavior upon light absorption is critical for optimizing their function and developing new technologies. This document synthesizes experimental data on their absorption and emission characteristics, explores the underlying mechanisms governing their photophysics, and provides detailed protocols for their characterization.

Introduction: The Significance of Aminobenzoate Esters

Aminobenzoate esters are aromatic compounds characterized by an amino group and an ester group attached to a benzene ring. The relative positions of these functional groups (ortho-, meta-, and para-) and the nature of the ester substituent significantly influence their electronic structure and, consequently, their interaction with light.[1] A key feature of many aminobenzoate esters is the phenomenon of intramolecular charge transfer (ICT), where upon photoexcitation, electron density shifts from the electron-donating amino group to the electron-accepting ester group.[2][3] This process is highly sensitive to the molecular structure and the surrounding environment, making them valuable probes for studying molecular interactions.[3][4] Their derivatives are widely utilized in sunscreens to block UV radiation and are integral components in the synthesis of various pharmaceutical compounds.[5][6]

Core Principles: Intramolecular Charge Transfer (ICT)

The photophysical behavior of many aminobenzoate esters is dominated by an Intramolecular Charge Transfer (ICT) process. Upon absorption of a photon, the molecule is promoted to a locally excited (LE) state. In polar solvents, the molecule can then relax to a lower-energy, highly polar ICT state, often accompanied by a twisting of the amino group relative to the aromatic ring (Twisted Intramolecular Charge Transfer - TICT).[7][8] This process results in a large Stokes shift, the difference between the absorption and emission maxima, and often leads to dual fluorescence in certain solvents.[7][9] The efficiency of ICT is influenced by the electron-donating ability of the amino group, the electron-accepting strength of the ester group, and the polarity of the solvent.[3][10]

ICT_Process S0 Ground State (S₀) LE Locally Excited State (LE) S0->LE Absorption (hν) ICT Intramolecular Charge Transfer State (ICT) LE->ICT Relaxation (Solvent Polarity Dependent) S0_final Ground State (S₀) LE->S0_final Fluorescence (LE band) LE->S0_final Non-radiative decay ICT->S0_final Fluorescence (CT band) (Large Stokes Shift) ICT->S0_final Non-radiative decay

Caption: Intramolecular Charge Transfer (ICT) process in aminobenzoate esters.

Comparative Photophysical Data

The following table summarizes key photophysical parameters for a selection of aminobenzoate esters. These values are influenced by the specific ester group and the solvent environment. The data highlights the significant impact of solvent polarity on the emission properties, a hallmark of ICT.[4]

CompoundSolventλmax (abs) (nm)λmax (em) (nm)Quantum Yield (Φf)Lifetime (τ) (ns)Stokes Shift (cm-1)
p-Aminobenzoic acid (PABA) Methanol289----
Methyl p-aminobenzoate Acetonitrile--High--
Ethanol--LowerIncreases-
Cyclohexane--LowestIncreases-
Ethyl p-aminobenzoate Ethanol-----
Padimate-O Acetonitrile-----
Methanol-----
2-Amino-N,N'-dimethyl-benzamide VariousBlue-shifted vs PABA-Low~2.0Varies
2-Amino-benzamide VariousBlue-shifted vs PABA--~7.0Varies
2-Amino-N-methyl-benzamide VariousBlue-shifted vs PABA--~7.0Varies
Structure-Property Relationships

The photophysical properties of aminobenzoate esters are intricately linked to their molecular structure:

  • Position of the Amino Group: Para-substituted aminobenzoates generally exhibit the most pronounced ICT character due to the direct conjugation between the donor and acceptor groups.[3] Ortho- and meta-isomers show different photophysical behaviors, with ortho-isomers often influenced by intramolecular hydrogen bonding.[3][11]

  • Substitution on the Amino Group: Increasing the electron-donating ability of the amino group (e.g., from a primary to a tertiary amine) generally enhances the driving force for ICT, leading to a more pronounced red-shift in the emission spectrum in polar solvents.

  • Ester Group: While the ester group is the primary electron acceptor, modifications to the alkyl chain have a less dramatic, but still noticeable, effect on the photophysical properties.[9]

The Crucial Role of the Solvent Environment

The solvent plays a critical role in the photophysics of aminobenzoate esters, primarily by stabilizing the polar ICT state.

  • Polarity: Increasing solvent polarity leads to a greater stabilization of the ICT state, resulting in a significant red-shift of the fluorescence emission (solvatochromism).[4][7]

  • Protic vs. Aprotic Solvents: Protic solvents, capable of hydrogen bonding, can specifically interact with the amino and ester groups, further influencing the energy levels of the ground and excited states.[4][11] This can lead to deviations from the general polarity trend. For example, the photodynamics of m-MA were found to be sensitive to solvent polarity, with larger Stokes shifts in more polar solvents.[4]

Experimental Protocols

Accurate characterization of the photophysical properties of aminobenzoate esters is essential for their effective application. The following are standard protocols for key measurements.

This technique is used to determine the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε).

Objective: To measure the λmax and ε of aminobenzoate esters in a chosen solvent.[6]

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of each aminobenzoate ester of a known concentration (e.g., 1 x 10-3 M) in the desired solvent (e.g., ethanol).

  • Preparation of Dilutions: Prepare a series of dilutions from the stock solution (e.g., 1 x 10-5 M to 5 x 10-5 M).

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to be used as a reference.

  • Measurement: Record the absorbance spectrum of each dilution over a relevant wavelength range (e.g., 200-400 nm).

  • Data Analysis:

    • Identify the λmax from the spectra.

    • Plot a graph of absorbance versus concentration for the λmax.

    • Calculate the molar absorptivity (ε) from the slope of the line using the Beer-Lambert law (A = εbc), where 'b' is the path length of the cuvette (typically 1 cm).[6]

UV_Vis_Workflow A Prepare Stock Solution B Create Serial Dilutions A->B C Set up Spectrophotometer (with solvent blank) B->C D Measure Absorbance Spectra C->D E Determine λmax D->E F Plot Absorbance vs. Concentration D->F G Calculate Molar Absorptivity (ε) from Beer-Lambert Plot F->G

Caption: Workflow for UV-Vis Absorption Spectroscopy.

This technique measures the emission spectrum of a compound after excitation at a specific wavelength.

Objective: To determine the wavelength of maximum emission (λem) and the fluorescence quantum yield (Φf).

Methodology:

  • Sample Preparation: Prepare dilute solutions of the aminobenzoate ester in the desired solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.[12]

  • Spectrofluorometer Setup: Use a calibrated spectrofluorometer. The excitation wavelength is typically set at or near the λmax determined from the absorption spectrum.

  • Emission Scan: Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

  • Data Correction: Correct the raw emission spectra for instrumental response.[13]

The fluorescence quantum yield (Φf) is the ratio of photons emitted to photons absorbed. The comparative method is a reliable way to determine this value.[12]

Objective: To determine the Φf of a sample relative to a known standard.

Methodology:

  • Standard Selection: Choose a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the aminobenzoate ester.[12]

  • Solution Preparation: Prepare a series of solutions of both the standard and the sample at different concentrations, ensuring the absorbance of each solution at the excitation wavelength is within a linear range (typically < 0.1).[12]

  • Measurements:

    • Measure the UV-Vis absorbance of each solution at the chosen excitation wavelength.

    • Measure the integrated fluorescence intensity (the area under the corrected emission spectrum) for each solution using the same excitation wavelength and instrument settings.[14]

  • Data Analysis:

    • For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance.

    • The quantum yield of the sample (Φx) can be calculated using the following equation:[14] Φx = Φstd * (mx / mstd) * (nx2 / nstd2) Where:

      • Φstd is the quantum yield of the standard.

      • mx and mstd are the slopes of the plots for the sample and standard, respectively.

      • nx and nstd are the refractive indices of the solvents used for the sample and standard, respectively.

Conclusion

The photophysical properties of aminobenzoate esters are a fascinating and complex interplay of molecular structure and environmental factors. Their characteristic intramolecular charge transfer behavior makes them highly sensitive probes and versatile functional molecules. A thorough understanding and precise characterization of their absorption, emission, and quantum yields are paramount for their rational design and application in diverse scientific and technological fields.

References

A Senior Application Scientist's Guide to Assessing Antimicrobial Efficacy Against Diverse Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Zone of Inhibition—A Modern Framework for Efficacy Assessment

In the landscape of antimicrobial drug development and clinical microbiology, the accurate assessment of a compound's efficacy against a spectrum of pathogens is the cornerstone of informed therapeutic strategies. Traditional methods, while foundational, often provide a static snapshot of antimicrobial activity. To truly understand the potential of a novel agent and to strategically position it against established alternatives, a multi-faceted approach is imperative. This guide provides an in-depth, comparative framework for evaluating antimicrobial efficacy, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of antimicrobial performance against key clinical pathogens, all grounded in authoritative standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7][8][9][10]

The Pillars of Antimicrobial Efficacy Testing: A Methodological Overview

The journey to characterizing an antimicrobial agent begins with a suite of in vitro tests designed to quantify its inhibitory and bactericidal or fungicidal activity. The choice of methodology is critical and is guided by the need for reproducibility, standardization, and clinical relevance.

Determining Inhibitory Potency: The Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[11] It is the most widely used metric for antimicrobial susceptibility and serves as a primary parameter for comparing the potency of different drugs. The broth microdilution method is the gold standard for determining MIC values, lauded for its efficiency and the quantitative nature of its results.[4][7][9]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Standardize Inoculum (0.5 McFarland) Plate_Inoculation Inoculate Microtiter Plate (Final Inoculum ~5x10^5 CFU/mL) Inoculum->Plate_Inoculation Drug_Dilutions Prepare Serial Two-Fold Drug Dilutions Drug_Dilutions->Plate_Inoculation Incubation Incubate Plate (35°C ± 2°C, 16-20h) Plate_Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading

Caption: Workflow for the Broth Microdilution MIC Assay.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08 to 0.13). Dilute this standardized suspension in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the antimicrobial agent in a suitable solvent. Perform serial twofold dilutions of the stock solution in CAMHB to achieve the desired final concentration range in the microtiter plate.

  • Plate Inoculation: Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well of a 96-well microtiter plate containing 50 µL of the serially diluted antimicrobial agent, resulting in a final volume of 100 µL. Include a growth control well (broth and inoculum) and a sterility control well (broth only).[11]

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[11]

  • MIC Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. The growth control well should show distinct turbidity, and the sterility control well should remain clear.[11]

Assessing Lethality: The Minimum Bactericidal Concentration (MBC) Assay

While the MIC indicates growth inhibition, the MBC reveals the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[12] This distinction is crucial, as a bacteriostatic agent (inhibits growth) may be less desirable than a bactericidal one (kills bacteria) in certain clinical scenarios.

MBC_Workflow cluster_mic From MIC Assay cluster_plating Sub-culturing cluster_incubation Incubation & Reading MIC_Plate Completed MIC Plate Subculture Subculture from Clear Wells (MIC and higher concentrations) MIC_Plate->Subculture Agar_Plate Inoculate Agar Plates Subculture->Agar_Plate Incubate_Plates Incubate Agar Plates (24-48 hours) Agar_Plate->Incubate_Plates Read_MBC Determine MBC (Lowest concentration with ≥99.9% killing) Incubate_Plates->Read_MBC TimeKill_Workflow cluster_setup Setup cluster_exposure Exposure & Sampling cluster_quantification Quantification Inoculum Prepare Standardized Inoculum Inoculate_Tubes Inoculate Tubes Inoculum->Inoculate_Tubes Tubes Prepare Tubes with Broth and Antimicrobial Concentrations Tubes->Inoculate_Tubes Incubate_Shake Incubate with Shaking Inoculate_Tubes->Incubate_Shake Sampling Sample at Time Points (0, 2, 4, 8, 24h) Incubate_Shake->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions Serial_Dilution->Plating Incubate_Count Incubate and Count Colonies Plating->Incubate_Count Plot_Data Plot log10 CFU/mL vs. Time Incubate_Count->Plot_Data Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis DrugA_Dilutions Serial Dilutions of Drug A (Rows) Plate_Setup Combine Drug Dilutions in Microtiter Plate DrugA_Dilutions->Plate_Setup DrugB_Dilutions Serial Dilutions of Drug B (Columns) DrugB_Dilutions->Plate_Setup Inoculation Inoculate with Standardized Inoculum Plate_Setup->Inoculation Incubation Incubate Plate Inoculation->Incubation Read_Growth Read for Visible Growth Incubation->Read_Growth Calculate_FIC Calculate Fractional Inhibitory Concentration (FIC) Index Read_Growth->Calculate_FIC Interpret_Interaction Interpret Interaction (Synergy, Additive, Indifference, Antagonism) Calculate_FIC->Interpret_Interaction BetaLactam_Mechanism cluster_process Bacterial Cell Wall Synthesis BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Protein (PBP) (Transpeptidase) BetaLactam->PBP Inhibits Crosslinking Peptidoglycan Cross-linking PBP->Crosslinking Catalyzes Peptidoglycan Peptidoglycan Precursors Peptidoglycan->PBP Binds to CellWall Stable Cell Wall Crosslinking->CellWall CellLysis Cell Lysis Crosslinking->CellLysis Inhibition leads to

References

A Senior Application Scientist's Guide to Ester Synthesis: Comparing Classical Esterification and Oxidative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of esters is a foundational chemical transformation. The choice of synthetic route can significantly impact yield, purity, scalability, and cost-effectiveness. This guide provides an in-depth comparison between traditional acid-catalyzed esterification and modern oxidative methods, offering field-proven insights to inform your experimental design.

The Strategic Importance of Ester Synthesis

Esters are not merely common functional groups; they are pivotal in determining the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility, stability, and bioavailability. They often serve as key intermediates or are integral parts of the final drug molecule. Therefore, selecting an optimal synthesis strategy—balancing yield, substrate compatibility, and process sustainability—is a critical decision in the development pipeline. This guide dissects two major strategic approaches: the time-honored direct condensation of carboxylic acids and alcohols (esterification) and the increasingly sophisticated oxidative coupling of aldehydes or alcohols.

Mechanistic Foundations: Equilibrium vs. Irreversibility

The fundamental difference in yield potential between classical and oxidative methods lies in their reaction mechanisms.

Classical Method: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed nucleophilic acyl substitution.[1][2] The reaction involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst (e.g., H₂SO₄), which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[1][3]

A critical feature of this reaction is its reversibility.[3][4] Every step is in equilibrium, meaning the reaction will proceed until it reaches a state where the rates of the forward and reverse reactions are equal. For equimolar amounts of acetic acid and ethanol, the equilibrium yield is typically around 65%.[1][3] To achieve high yields, the equilibrium must be shifted toward the products, a direct application of Le Châtelier's Principle. This is practically achieved by:

  • Using an excess of one reactant , typically the less expensive alcohol, which can also serve as the solvent.[3][5]

  • Removing water as it forms , either through azeotropic distillation with a Dean-Stark apparatus or by using a dehydrating agent.[2][5]

Oxidative Esterification Methods

Oxidative methods bypass the carboxylic acid intermediate, directly converting aldehydes or alcohols into esters.[6][7] These reactions are fundamentally different as they are generally irreversible, offering a significant advantage for achieving high yields without manipulating equilibrium.

A common pathway involves the reaction of an aldehyde with an alcohol to form a hemiacetal intermediate. This intermediate is then oxidized to the final ester product.[8] Various oxidants and catalytic systems can be employed, including those based on manganese, vanadium, iodine, or electrochemical approaches.[9][10][11][12] Because the final oxidation step is not reversible under typical conditions, these reactions can be driven to completion, often resulting in excellent yields.

Performance and Yield: A Head-to-Head Comparison

The choice between classical and oxidative esterification depends on a multi-faceted analysis of the specific synthetic challenge. The following table summarizes the key performance indicators.

FeatureFischer-Speier EsterificationOxidative Methods
Typical Yields 65% (at equilibrium) to >95% (with optimization).[1][3][13]Generally high to excellent (70-99%).[9][11][14]
Starting Materials Carboxylic Acid + AlcoholAldehyde + Alcohol OR Alcohol (Self-esterification)
Key Reagents Strong acid catalyst (e.g., H₂SO₄, p-TsOH).[2]Oxidant (e.g., MnO₂, H₂O₂, I₂) +/- Catalyst (e.g., V₂O₅, Pd(OAc)₂, NHCs).[9][12]
Reaction Conditions Typically requires heating/reflux (60–110 °C).[2]Often milder, can proceed at room temperature.[9][10]
Primary Byproduct Water.[3]Reduced form of the oxidant.
Substrate Scope Broad for simple substrates; limited by acid-sensitive functional groups. Tertiary alcohols are prone to elimination.[2][15]Highly versatile; can be very chemoselective. Tolerates a wide range of functional groups but may be sensitive to other oxidizable moieties.[9]
Atom Economy Potentially high if water is the only byproduct. Poor if large excess of alcohol is used and not recovered.Varies significantly with the oxidant. Green oxidants like O₂ or H₂O₂ offer better atom economy.
Scalability & Cost Excellent. Reagents are inexpensive and processes are well-established for large-scale production.[3]Can be more expensive due to catalysts (e.g., palladium) or stoichiometric oxidants. Scalability depends on the specific system.[12]

Experimental Workflows and Protocols

Visualizing the entire experimental process is crucial for planning and execution. The following diagrams outline the typical workflows for both methods.

FischerEsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Carboxylic Acid & Excess Alcohol B Add Acid Catalyst (e.g., H₂SO₄) A->B Slowly, with stirring C Heat to Reflux (with condenser) B->C D Cool & Dilute (e.g., with EtOAc) C->D E Neutralize Catalyst (aq. NaHCO₃ wash) D->E F Wash with Brine E->F G Dry Organic Layer (e.g., Na₂SO₄) F->G H Filter & Concentrate (Rotary Evaporator) G->H I Purify Crude Ester (Distillation or Chromatography) H->I

Caption: Workflow for a typical Fischer-Speier Esterification.

OxidativeEsterificationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Combine Aldehyde, Alcohol & Solvent B Add Catalyst (if applicable) A->B C Add Oxidant (e.g., MnO₂) B->C D Stir at Specified Temp (e.g., Room Temp) C->D E Filter Solid Byproducts (e.g., MnO) D->E F Aqueous Workup (if necessary) E->F G Dry Organic Layer F->G H Concentrate Solution (Rotary Evaporator) G->H I Purify Crude Ester (Column Chromatography) H->I

Caption: Workflow for a representative Oxidative Esterification.

Protocol 1: High-Yield Fischer Esterification of Benzoic Acid with Methanol

This protocol demonstrates a standard procedure for achieving high yields by using the alcohol as the solvent.[1][13]

Materials:

  • Benzoic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzoic acid (e.g., 5.0 g) in an excess of methanol (e.g., 25 mL).

  • Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture. The addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 65 °C) using a heating mantle. Continue heating for 2-3 hours. Monitor the reaction progress by TLC if desired.

  • Workup - Quenching and Extraction: Allow the mixture to cool to room temperature. Remove most of the excess methanol using a rotary evaporator. Transfer the residue to a separatory funnel using ethyl acetate (50 mL) and water (30 mL).

  • Neutralization: Carefully wash the organic layer with a saturated NaHCO₃ solution (2 x 30 mL) to neutralize the acid catalyst. Caution: CO₂ gas will evolve; vent the funnel frequently.

  • Washing and Drying: Wash the organic layer with brine (30 mL). Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄.

  • Isolation: Filter or decant the solution to remove the drying agent. Remove the solvent under reduced pressure to yield the crude methyl benzoate, which is often of high purity. Further purification can be done by distillation if required. A typical yield for this procedure is 90% or higher.[13]

Protocol 2: Oxidative Esterification of Benzaldehyde with Methanol

This protocol is a representative example of a metal-free oxidative esterification using iodine as a component of the oxidizing system.[10]

Materials:

  • Benzaldehyde

  • Methanol (anhydrous)

  • (Diacetoxyiodo)benzene (DIB)

  • Iodine (I₂)

  • Round-bottom flask, magnetic stirrer

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add benzaldehyde (e.g., 1 mmol) and iodine (0.5 mmol) to methanol (15 mL).

  • Oxidant Addition: Stir the solution at room temperature and add (diacetoxyiodo)benzene (1.7 mmol) in one portion.

  • Reaction: Continue stirring the mixture at room temperature. The reaction is typically complete within a few hours (monitor by TLC).

  • Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine. Extract the product with an appropriate organic solvent (e.g., diethyl ether or EtOAc).

  • Washing and Drying: Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Filter the solution and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure methyl benzoate. Yields for such procedures are often in the 80-90% range.[10]

Strategic Application in Drug Development

The decision to use a classical versus an oxidative method is context-dependent and strategic.

  • Choose Fischer Esterification for:

    • Large-scale synthesis: When producing kilograms of an ester from simple, robust building blocks, the low cost of reagents and straightforward setup of Fischer esterification is unparalleled.[3]

    • Early-stage development: For producing initial quantities of simple esters where the starting carboxylic acid is readily available and the molecule lacks acid-sensitive groups.

    • Pro-drug synthesis: Many pro-drugs are simple esters of an active carboxylic acid; this method is often the most direct route.

  • Choose Oxidative Methods for:

    • Late-stage functionalization: In complex syntheses, an aldehyde may be a more accessible handle than a carboxylic acid. Oxidative esterification allows for ester formation under mild, neutral conditions, preserving delicate functional groups elsewhere in the molecule.[9]

    • Substrates with acid-labile groups: When the substrate contains protecting groups (e.g., t-Boc, acetals) or other moieties that would not survive the harsh acidic conditions of Fischer esterification.[15]

    • Improved Chemoselectivity: Modern catalytic systems can offer exquisite chemoselectivity, for instance, oxidizing an aldehyde in the presence of a secondary alcohol without affecting the latter.

Conclusion

While both classical and oxidative methods are powerful tools for ester synthesis, they serve different strategic purposes. Fischer esterification remains the workhorse for large-scale, cost-effective production of simple esters, with its primary challenge being the management of its reversible equilibrium to achieve high yields. In contrast, oxidative methods provide an irreversible, often high-yielding, and mild alternative that is exceptionally well-suited for complex, sensitive substrates encountered in modern drug discovery and development. The judicious selection of one approach over the other, based on substrate complexity, scale, cost, and functional group tolerance, is a hallmark of an efficient and effective synthetic strategy.

References

The Analytical Tandem: A Guide to Cross-Validation of NMR and Mass Spectrometry for Unambiguous Structural Confirmation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, natural product chemistry, and materials science, the unambiguous determination of a molecule's three-dimensional structure is the bedrock upon which all further research is built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and ultimately, the failure of promising research endeavors. While individual analytical techniques provide powerful insights, a truly robust structural confirmation relies on the synergistic integration of orthogonal methods.[1][2] This guide provides an in-depth exploration of the cross-validation of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two cornerstone techniques in the chemist's analytical arsenal.[3] By understanding the fundamental principles of each technique and leveraging their complementary nature, researchers can achieve a level of structural confidence that is unattainable with either method alone.[4][5]

The Principle of Orthogonality: Why Two is Better Than One

The strength of combining NMR and MS lies in their fundamentally different, yet complementary, approaches to molecular analysis.[6] MS provides exquisitely precise information about a molecule's mass and elemental composition, while NMR reveals the intricate details of its atomic connectivity and spatial arrangement.[3][7]

Mass Spectrometry (MS): The Molecular Scale

At its core, mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[8] High-resolution mass spectrometry (HRMS) can determine the molecular formula of a compound with exceptional accuracy, often to within a few parts per million (ppm).[9][10] This is the first crucial piece of the structural puzzle. Furthermore, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented and their daughter ions analyzed, provide valuable clues about the molecule's substructures.[11][12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint

NMR spectroscopy, on the other hand, probes the magnetic properties of atomic nuclei within a molecule.[13][14] It provides a detailed map of the chemical environment of each atom, revealing how they are connected to one another. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide information about the types and numbers of different atoms present.[15][16] Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, go a step further by establishing through-bond correlations between atoms, effectively building a blueprint of the molecule's covalent framework.[17] NOESY and ROESY experiments provide through-space correlations, offering insights into the molecule's three-dimensional conformation.

The following table summarizes the complementary information provided by each technique:

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Information Molecular weight and elemental formula.[18]Atomic connectivity and 3D structure.[19]
Strengths High sensitivity, high throughput, accurate mass determination.[7]Unambiguous structure determination, detailed stereochemical information.[20]
Limitations Does not directly provide connectivity information, struggles with isomers.[3]Lower sensitivity, requires larger sample amounts, can be time-consuming.[7]
Key Experiments High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS).¹H, ¹³C, COSY, HSQC, HMBC, NOESY/ROESY.

A Self-Validating Workflow for Structural Confirmation

A robust cross-validation strategy is a self-validating system, where the data from each technique is used to confirm and refine the hypotheses generated by the other. The following workflow outlines a systematic approach to integrating NMR and MS data for unambiguous structural confirmation.

cluster_0 Initial Analysis cluster_1 Hypothesis Generation cluster_2 Detailed Structural Elucidation cluster_3 Cross-Validation and Refinement cluster_4 Final Confirmation A Sample Preparation B High-Resolution Mass Spectrometry (HRMS) A->B C 1D NMR (¹H, ¹³C) A->C D Propose Molecular Formula(e) B->D E Identify Key Functional Groups & Substructures C->E F Tandem MS (MS/MS) D->F G 2D NMR (COSY, HSQC, HMBC) E->G H Correlate MS Fragmentation with NMR Substructures F->H G->H I Build and Refine Structural Hypothesis H->I J 3D Confirmation (NOESY/ROESY) I->J K Unambiguous Structure Confirmed J->K

Figure 1: A workflow for the cross-validation of NMR and MS data.
Experimental Protocols

1. Sample Preparation: The Foundation of Quality Data

The quality of both NMR and MS data is highly dependent on the purity of the sample. A single, pure batch of the compound of interest should be used for both analyses to ensure data comparability.[21]

  • For Mass Spectrometry: The sample is typically dissolved in a volatile solvent such as methanol or acetonitrile at a concentration of approximately 1 µg/mL to 1 mg/mL. The choice of solvent and concentration may vary depending on the ionization technique used (e.g., Electrospray Ionization - ESI, or Matrix-Assisted Laser Desorption/Ionization - MALDI).

  • For NMR Spectroscopy: The sample (typically 1-10 mg for small molecules) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) to minimize solvent signals in the ¹H NMR spectrum. The solution is then transferred to a high-precision NMR tube.

2. Mass Spectrometry Data Acquisition and Analysis

  • High-Resolution Mass Spectrometry (HRMS):

    • Infuse the sample into the mass spectrometer (e.g., an Orbitrap or TOF instrument).

    • Acquire a full scan mass spectrum in both positive and negative ion modes to identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or other adducts).[22]

    • Use the accurate mass of the molecular ion to calculate the elemental composition using software that considers isotopic abundances.[18] This will generate a list of possible molecular formulas.

  • Tandem Mass Spectrometry (MS/MS):

    • Select the molecular ion of interest as the precursor ion.

    • Induce fragmentation of the precursor ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Acquire a mass spectrum of the resulting fragment ions.

    • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions that correspond to specific substructures of the molecule.[8]

3. NMR Data Acquisition and Analysis

  • 1D NMR Spectroscopy:

    • Acquire a ¹H NMR spectrum to identify the different types of protons and their relative numbers (through integration).[15]

    • Acquire a ¹³C NMR spectrum to identify the different types of carbon atoms in the molecule. DEPT experiments can be used to distinguish between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify proton-proton spin-spin coupling networks, revealing which protons are adjacent to each other in the molecule.[4]

    • HSQC (Heteronuclear Single Quantum Coherence): Acquire an HSQC spectrum to correlate each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (typically 2-3 bond) correlations between protons and carbons. This is a crucial experiment for connecting the different spin systems identified in the COSY spectrum and building the carbon skeleton.[23]

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): If stereochemistry is a question, acquire a NOESY or ROESY spectrum to identify protons that are close to each other in space, providing information about the molecule's 3D conformation.

The Cross-Validation Process in Action: A Case Study

Consider the hypothetical structural elucidation of a novel natural product.

cluster_0 MS Data cluster_1 NMR Data cluster_2 Hypothesis & Validation MS_Data HRMS suggests C₁₀H₁₂O₃ MS/MS shows loss of 44 Da (CO₂) and 59 Da (C₂H₃O₂) Hypothesis Proposed Structure: Ethyl 4-methoxybenzoate MS_Data->Hypothesis NMR_Data ¹H NMR: Aromatic protons, a methoxy group, and an ethyl group. ¹³C NMR: 10 carbons including a carbonyl. HMBC: Connects the ethyl group to the aromatic ring. NMR_Data->Hypothesis Validation MS fragmentation is consistent with the loss of the ethyl ester group. NMR data perfectly matches the proposed structure. Hypothesis->Validation

Figure 2: Decision-making process for structural confirmation.

In this example, the HRMS data provides a limited number of possible molecular formulas. The MS/MS data suggests the presence of an ester group. The 1D and 2D NMR data independently confirm the presence of an ethyl group, a methoxy group, and a substituted benzene ring, and crucially, the HMBC data allows for the unambiguous connection of these fragments. The proposed structure is then cross-validated against both the MS and NMR data. The observed fragmentation in the MS/MS spectrum is consistent with the cleavage of the proposed ester linkage, and all NMR chemical shifts and correlations are in agreement with the final structure. This iterative process of hypothesis generation and cross-validation provides a high degree of confidence in the final structural assignment.

Common Pitfalls and How to Avoid Them

Even with the power of combined NMR and MS, pitfalls can arise. It is crucial to be aware of these potential issues to avoid erroneous structural assignments.[23][24][25]

  • Over-reliance on one technique: Never base a structural assignment solely on MS or NMR data. Always seek confirmation from the orthogonal technique.

  • Ignoring minor signals: Small impurities can sometimes be misinterpreted as part of the main compound. Careful sample purification and analysis of signal integrations are essential.

  • Ambiguous correlations: In complex molecules, 2D NMR correlations can sometimes be ambiguous. Acquiring data at a higher magnetic field strength or using different 2D NMR experiments can help to resolve these ambiguities.

  • Isomeric confusion: Mass spectrometry cannot distinguish between isomers.[3] This is where NMR is indispensable for determining the exact connectivity and stereochemistry.

Reporting Standards for Publication

For scientific integrity and reproducibility, it is essential to report the data from both techniques comprehensively in publications.[26][27][28] This should include:

  • Mass Spectrometry: The type of instrument and ionization method, the exact mass of the molecular ion and its calculated elemental composition, and the fragmentation data for key compounds.

  • NMR Spectroscopy: The instrument frequency, the solvent used, and a complete list of chemical shifts (δ) and coupling constants (J) for all ¹H and ¹³C signals. For new compounds, submission of the raw spectral data to a public repository is highly encouraged.

Conclusion

The cross-validation of NMR and mass spectrometry data is not merely a confirmatory step; it is an integral part of the structure elucidation process. By leveraging the complementary strengths of these two powerful analytical techniques, researchers can navigate the complexities of molecular structure with a high degree of confidence. This integrated approach minimizes the risk of error and provides a solid foundation for further research and development. In an era of increasing molecular complexity, the synergistic application of NMR and MS will remain the gold standard for unambiguous structural confirmation.

References

migration potential of Methyl 4-(dimethylamino)benzoate in food packaging

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Migration Potential of Methyl 4-(dimethylamino)benzoate in Food Packaging

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the migration potential of this compound (MDB), a substance utilized in the printing inks of food packaging materials. Directed at researchers, scientists, and professionals in drug development and food safety, this document delves into the physicochemical properties influencing migration, comparative experimental data, standardized testing protocols, and the landscape of lower-migration alternatives. Our objective is to furnish a technical resource grounded in scientific integrity, offering both foundational knowledge and actionable insights for the assessment of food contact materials.

Introduction: The Unseen Journey of Packaging Components

UV-cured inks and coatings are extensively used in the printing of food packaging due to their rapid curing speeds and high-quality finish. This technology relies on photoinitiators, substances that absorb UV light to generate reactive species and polymerize the ink. This compound (MDB), and its close analogue Ethyl 4-(dimethylamino)benzoate (EDB), function as highly efficient co-initiators in these systems.[1][2]

While these substances are applied to the non-food contact surface of packaging, there is a potential for their migration into the food product. This mass transfer process, known as migration, is a critical concern for food safety.[3] Regulatory bodies worldwide have established stringent controls on substances that can migrate from packaging into food, as some of these compounds may pose health risks.[4][5] Between 2000 and 2011, the Rapid Alert System for Food and Feed (RASFF) in the European Union issued 143 notifications concerning the migration of photoinitiators from food packaging.[4]

This guide offers a comparative analysis of the migration potential of MDB/EDB, contextualized with other commonly used photoinitiators. We will explore the mechanisms of migration, present detailed experimental data and protocols for its quantification, and discuss the development of safer, low-migration alternatives.

Physicochemical Properties and the Theory of Migration

The tendency of a substance to migrate is intrinsically linked to its physicochemical properties and its interaction with both the packaging material (the polymer matrix) and the food (or food simulant). Key parameters include molecular weight, polarity (often expressed as log Ko/w), and the physical state of the polymer and food.[6]

PropertyThis compound (MDB)Ethyl 4-(dimethylamino)benzoate (EDB)Benzophenone (BP)
CAS Number 1202-25-1[7]10287-53-3119-61-9[2]
Molecular Formula C₁₀H₁₃NO₂[8]C₁₁H₁₅NO₂C₁₃H₁₀O
Molecular Weight 179.22 g/mol [7]193.24 g/mol 182.22 g/mol [2]
Melting Point 102 °C[7]62-64 °C48.5 °C
logP (o/w) 2.37[9]~2.7 (Estimated)~3.18

Note: Data for EDB is often used as a proxy for MDB in migration studies due to their structural similarity and use.

Migration from a packaging material into food is fundamentally a diffusion process, which can be described by Fick's second law.[10][11] The process is governed by the diffusion coefficient (D) of the migrant in the polymer and the partition coefficient (Kp/f) between the polymer and the food.

Migration Pathway Visualization

The following diagram illustrates the fundamental steps involved in the migration of a photoinitiator from the external printed layer of a package to the food within.

MigrationProcess cluster_packaging Packaging Material cluster_food Food Product PrintedLayer External Printed Layer (Contains MDB) PolymerMatrix Polymer Matrix (e.g., LDPE) PrintedLayer->PolymerMatrix 1. Diffusion into Matrix FoodContactSurface Internal Food Contact Surface PolymerMatrix->FoodContactSurface 2. Diffusion through Matrix Food Food / Simulant FoodContactSurface->Food 3. Partitioning into Food

Caption: Conceptual workflow of migrant transfer from packaging to food.

Comparative Analysis of Migration Potential: Experimental Evidence

Numerous studies have quantified the migration of photoinitiators from various packaging types into food simulants. Food simulants are standardized liquids (e.g., aqueous solutions, ethanol, and olive oil) that mimic the properties of different food categories.

A study on polyethylene (PE)-coated paper investigated the migration of Benzophenone (BP), Ethyl 4-dimethylaminobenzoate (EDAB), and 4-chlorobenzophenone (CBP) into 4% acetic acid (a simulant for acidic foods).[12] The results demonstrated that migration is significantly influenced by temperature, with migration rates at 100°C being approximately 10% higher than at 40°C.[12] The migration rates were ranked as BP > EDAB > CBP, which correlates inversely with their molecular weights, although other factors like chemical structure also play a role.[12]

Another study characterized the migration of 4-Methylbenzophenone and EDB from low-density polyethylene (LDPE) into six food simulants at different temperatures.[1] This research highlighted that the migration process is highly dependent on storage conditions, the specific properties of the photoinitiator, and the pH of the food.[1]

Table of Comparative Migration Data
MigrantPackaging MaterialFood SimulantTemperature (°C)TimeMigration LevelDiffusion Coefficient (D) (cm²/s)Reference
Benzophenone (BP) PE-coated paper4% Acetic Acid40180 minEquilibrium Reached-[12]
Benzophenone (BP) PE-coated paper4% Acetic Acid100180 min~10% > than at 40°C-[12]
Ethyl 4-(dimethylamino) benzoate (EDB) PE-coated paper4% Acetic Acid40180 minEquilibrium Reached-[12]
Ethyl 4-(dimethylamino) benzoate (EDB) PE-coated paper4% Acetic Acid100180 min~10% > than at 40°C-[12]
Benzophenone (BP) -95% Ethanol5--3.0 x 10⁻⁹[6][10]
Irgacure 907 -95% Ethanol5--4.2 x 10⁻¹¹[6][10]

Experimental Protocol for Migration Testing

To ensure the safety of food packaging, rigorous migration testing is essential. The following protocol outlines a standardized workflow for assessing the migration of substances like MDB from a packaging material into a food simulant.

Causality in Protocol Design

The choice of food simulant is critical and is dictated by the type of food the packaging is intended for (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods or those with a high fat content, and 95% ethanol for fatty foods).[6][10] Temperature and time conditions are selected to represent the actual and foreseeable conditions of use, including long-term storage at room temperature or short-term heating.[4]

Step-by-Step Migration Testing Workflow
  • Preparation of Test Specimens:

    • Cut the packaging material into test specimens of a known surface area (e.g., 1 dm²).

    • Ensure the printed side does not come into direct contact with the simulant unless testing for set-off migration.

    • Clean the food-contact surface of the specimen with a suitable solvent (e.g., ethanol) and allow it to dry completely to remove any surface contamination.

  • Migration Cell Assembly:

    • Place the test specimen in a migration cell, separating the printed side from the food simulant. The food-contact side should face the simulant.

    • Add a known volume of the pre-heated food simulant to the cell, ensuring the entire surface of the specimen is in contact with the liquid.

  • Incubation:

    • Seal the migration cell to prevent evaporation of the simulant.

    • Place the cell in an incubator or oven set to the desired test temperature (e.g., 40°C) for the specified duration (e.g., 10 days).

  • Sample Collection and Storage:

    • After the incubation period, cool the cell to room temperature.

    • Carefully remove the food simulant from the cell and transfer it to a clean, inert container (e.g., a glass vial).

    • Store the sample at a low temperature (e.g., 4°C) prior to analysis to prevent degradation of the migrant.

Migration Testing Workflow Diagram

MigrationWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cut Packaging Sample (Known Surface Area) D 4. Assemble Migration Cell (Sample + Simulant) A->D B 2. Select Food Simulant (e.g., 10% Ethanol) B->D C 3. Pre-heat Simulant C->D E 5. Incubate (e.g., 40°C for 10 days) D->E F 6. Collect Simulant Sample E->F G 7. Quantify Migrant (e.g., HPLC-UV) F->G

Caption: Standardized workflow for conducting a migration test.

Analytical Methodologies for Quantification

Accurate quantification of migrants at low concentrations (often in the parts-per-billion range) is crucial. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry (MS) detector is the most common and reliable technique.[13]

Protocol: HPLC-UV Analysis of MDB in Food Simulants
  • Sample Preparation:

    • Take a known aliquot of the food simulant collected from the migration cell.

    • If necessary, perform a liquid-liquid or solid-phase extraction to concentrate the analyte and remove interfering matrix components.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Instrumentation:

    • HPLC System: A standard system with a pump, autosampler, and column oven.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is suitable for separating non-polar to moderately polar compounds like MDB.

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. The exact ratio should be optimized for best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detector: UV detector set at the wavelength of maximum absorbance for MDB.

  • Method Validation:

    • Calibration: Prepare a series of standard solutions of MDB in the clean food simulant and inject them to create a calibration curve.

    • Linearity: Assess the linear range of the calibration curve (R² > 0.99).

    • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

    • Accuracy and Precision: Analyze spiked samples at different concentrations to determine the recovery and repeatability of the method.

The Next Generation: Low-Migration Alternatives

In response to regulatory pressure and consumer demand for safer products, the ink industry has developed photoinitiators with a reduced potential for migration. The primary strategy is to increase the molecular weight of the photoinitiator, which significantly lowers its diffusion coefficient in the polymer matrix.[4]

  • Polymeric Photoinitiators: These have very high molecular weights (often >1000 amu) and are physically entangled within the cured ink matrix, posing little risk of migration.[4] However, they can be more expensive and may have lower curing efficiency.[4]

  • Polymerisable Photoinitiators: These molecules contain a reactive group that allows them to be covalently bonded into the polymer network during the curing process, effectively immobilizing them.

  • Multifunctional Photoinitiators: These contain multiple photo-reactive groups, leading to a higher degree of cross-linking and better incorporation into the cured ink film.

Formulations for UV-curable inks with low migration potential have been developed that can achieve migratable levels below the typical 10 ppb threshold for individual substances.[14]

Regulatory Framework and Risk Assessment

The use of substances in food contact materials is regulated to ensure they do not endanger human health or alter the food's composition or quality.[15]

  • In the European Union: Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food sets out rules for their composition and testing. It includes an overall migration limit (OML) of 10 mg/dm² of food contact surface, and specific migration limits (SMLs) for certain authorized substances.[15]

  • In the United States: The Food and Drug Administration (FDA) regulates food contact materials as indirect food additives.[16] A substance must be used in accordance with a regulation, be Generally Recognized As Safe (GRAS), or be covered by an effective Food Contact Notification (FCN).[5][16]

Migration studies, such as those described in this guide, provide the essential data needed to perform a risk assessment and demonstrate compliance with these regulations.

Conclusion

The migration of this compound and other photoinitiators from food packaging is a complex phenomenon governed by the laws of diffusion and influenced by a multitude of factors. This guide has demonstrated that while these substances have the potential to migrate, standardized testing protocols and advanced analytical methods allow for their precise quantification. The experimental data shows a clear dependence of migration on temperature and the nature of the food simulant.

For researchers and industry professionals, a thorough understanding of these principles is paramount for developing safe and compliant food packaging. The ongoing development of low-migration alternatives represents a significant step forward in minimizing consumer exposure to unintended substances. Ultimately, a combination of careful material selection, robust experimental validation, and adherence to regulatory standards is the cornerstone of ensuring the safety of the global food supply.

References

Safety Operating Guide

A Senior Scientist's Guide to the Proper Disposal of Methyl 4-(dimethylamino)benzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is often on discovery and innovation. However, the integrity of our work extends beyond the bench to the responsible management of the chemical reagents we use. Methyl 4-(dimethylamino)benzoate (CAS No. 1202-25-1), a common building block in organic synthesis, requires meticulous handling not only during its use but, critically, through its entire lifecycle to disposal.[1] Improper disposal of this aromatic amine derivative can lead to environmental contamination and pose unnecessary risks.[2]

This guide provides a procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards. The causality behind each step is emphasized to foster a deep understanding of why these procedures are essential for laboratory safety and environmental stewardship.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. While some safety data sheets (SDS) for this compound lack comprehensive toxicity data, the principle of prudent practice dictates that we treat it as a hazardous substance.[3][4] Related aromatic amine compounds are known to be toxic to aquatic life with long-lasting effects.[5][6] Therefore, the primary risk is environmental contamination if the compound enters waterways.[3][7]

Hazard CategoryClassification & Precautionary Statement
Acute Hazards While specific data is limited, standard chemical handling precautions are necessary. Avoid contact with skin, eyes, and clothing.[8]
Environmental Hazards Potentially harmful or toxic to aquatic life.[5] P273: Avoid release to the environment. [5]
Regulatory Status Considered a laboratory chemical waste that must be managed according to local, state, and federal regulations.[9][10][11]

Part 2: Pre-Disposal Handling and Waste Segregation

The cornerstone of safe chemical disposal is rigorous segregation. Mixing incompatible waste streams can trigger dangerous chemical reactions. This compound, as an amine, must be segregated from specific chemical classes to prevent such events.[12]

The Causality of Segregation: The lone pair of electrons on the nitrogen atom in this compound gives it basic properties. Mixing it with acids can cause a rapid and exothermic neutralization reaction. Contact with strong oxidizing agents can lead to vigorous, potentially explosive reactions. Therefore, segregation is not merely an organizational task; it is a critical safety measure.

Protocol for Waste Collection and Segregation:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are appropriate.[12][13]

  • Labeling: The waste container label must be unambiguous. It should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • Associated hazards (e.g., "Environmental Hazard")

    • The accumulation start date.

  • Segregation: Store the designated waste container in a secondary containment bin to prevent spills.[13] Ensure this bin is physically separated from the storage of incompatible materials.[14]

Incompatible Material ClassesRationale for Segregation
Acids Potential for violent or exothermic acid-base reaction.[12]
Strong Oxidizing Agents Risk of vigorous reaction, fire, or explosion.[12]
Other Reactive Wastes To prevent unknown hazardous reactions, do not mix with other chemical waste streams.[15]

Part 3: The Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to disposing of this compound in various forms, from surplus product to contaminated labware.

Step 1: Ensure Proper Personal Protective Equipment (PPE)

Handling chemical waste requires the same, if not a higher, level of personal protection as handling the pure reagent.

PPE ItemSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes of waste material.
Hand Protection Chemically resistant gloves (e.g., Nitrile).Prevents skin contact. Contaminated gloves must be disposed of as hazardous waste.[7][8]
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Ventilation Work within a certified chemical fume hood.Minimizes inhalation of any dusts or vapors.[6]
Step 2: Disposal of Unused or Waste Product

Surplus, off-specification, or contaminated this compound must be disposed of as hazardous chemical waste.

  • Do NOT Dispose Down the Drain: This is the most critical rule. Sewer disposal can lead to significant harm to aquatic ecosystems.[3][12]

  • Transfer to Waste Container: Carefully transfer the solid waste into the designated, labeled hazardous waste container. Avoid creating dust.

  • Store Securely: Keep the waste container tightly sealed and stored in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.[12][13]

Step 3: Decontamination and Disposal of Empty Containers

An "empty" container that once held this compound is not truly empty; it contains residue that must be managed as hazardous waste.[14]

  • Triple Rinsing: The standard procedure is to triple-rinse the container.[3][7]

    • Rinse the container with a suitable solvent (e.g., acetone or ethanol) three consecutive times.

    • Crucially, collect all rinsate. This rinsate is now considered hazardous waste.

    • Transfer the collected rinsate into a designated halogenated or non-halogenated solvent waste container, as per your institution's waste management plan.

  • Final Container Disposal: Once triple-rinsed, the container is considered decontaminated.

    • Remove or deface the original label to prevent misuse.[14]

    • The container can then be punctured to render it unusable and disposed of in a sanitary landfill or offered for recycling, in accordance with institutional and local regulations.[3][7]

Step 4: Disposal of Contaminated Labware and Spill Debris

Items such as weigh boats, contaminated gloves, and absorbent materials used to clean up spills are also hazardous waste.[4]

  • Collection: Place all contaminated solid waste into a designated solid hazardous waste container or a securely lined cardboard box that is clearly marked as "Hazardous Waste."[16]

  • Final Disposal: This waste must be collected by a licensed hazardous waste disposal company.[5][9]

Step 5: Arrange for Professional Disposal

All collected hazardous waste containing this compound must be turned over to your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[8][17] These services will ensure the material is transported and disposed of via approved methods, such as controlled incineration with flue gas scrubbing, which is the recommended method for this type of chemical.[3][7]

DisposalWorkflow cluster_ppe START: Verify PPE cluster_waste_type Identify Waste Type cluster_actions Execute Disposal Protocol cluster_final FINAL DISPOSAL start_node Gloves, Goggles, Lab Coat, Fume Hood waste_origin Waste Generated: This compound node_surplus Unused/Surplus Solid Chemical waste_origin->node_surplus node_container Empty Original Container waste_origin->node_container node_spill Contaminated Labware & Spill Cleanup Debris waste_origin->node_spill action_collect_solid Place in Labeled Solid Waste Container node_surplus->action_collect_solid action_rinse Triple-Rinse with Appropriate Solvent node_container->action_rinse action_collect_debris Collect in Solid Waste Container node_spill->action_collect_debris final_disposal Arrange Pickup by Licensed Waste Disposal Service (e.g., EHS) action_collect_solid->final_disposal action_collect_rinsate Collect Rinsate as Liquid Hazardous Waste action_rinse->action_collect_rinsate action_dispose_container Deface Label, Puncture, Dispose of Container action_rinse->action_dispose_container action_collect_rinsate->final_disposal action_collect_debris->final_disposal

References

Navigating the Safe Handling of Methyl 4-(dimethylamino)benzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of various organic compounds, Methyl 4-(dimethylamino)benzoate is a common reagent in research and development laboratories. While essential for scientific advancement, its handling necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of the research environment.

Hazard Identification and Risk Assessment

The foundational step in safe chemical handling is a comprehensive understanding of the substance's intrinsic hazards. While some safety data sheets (SDS) for this compound lack detailed GHS classification, related compounds and available data suggest it should be handled with care. One source indicates it is harmful by inhalation, in contact with skin, and if swallowed[1]. A conservative approach, treating it as a potentially hazardous substance, is paramount.

For its close structural analog, Ethyl 4-(dimethylamino)benzoate, the hazards are more clearly defined and include skin irritation, serious eye irritation, and potential respiratory irritation[2]. Furthermore, some classifications for the ethyl analog indicate potential reproductive toxicity and long-term adverse effects on aquatic life[3]. Given the structural similarity, it is prudent to handle this compound with the assumption of similar potential hazards.

Hazard CategoryPotential Hazard DescriptionSource
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1]
Skin Irritation May cause skin irritation upon contact.[2][4]
Eye Irritation May cause serious eye irritation.[2][4]
Respiratory Irritation May cause respiratory irritation if inhaled as dust.[2]

Core Directive: Personal Protective Equipment (PPE)

The consistent recommendation across all safety documentation is the mandatory use of appropriate PPE. This is your primary line of defense against accidental exposure.

  • Eye and Face Protection: Always wear tightly fitting safety goggles or glasses with side-shields that conform to EN 166 (EU) or NIOSH (US) standards[5][6]. A face shield may be required for operations with a high risk of splashing.

  • Skin Protection:

    • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many organic solids[7]. Always inspect gloves for tears or degradation before use and practice proper removal techniques to avoid contaminating your skin[8]. Wash hands thoroughly after removing gloves[5][9].

    • Lab Coat/Protective Clothing: A standard laboratory coat should be worn at all times. For tasks with a higher risk of contamination, impervious or flame-resistant clothing may be necessary[5][6]. Ensure clothing covers all exposed skin[10].

  • Respiratory Protection: While this compound is a solid with low vapor pressure at room temperature, respiratory protection may be required when handling fine powders that can become airborne, especially if engineering controls are insufficient[6]. If a respirator is needed, it should be a full-face respirator or an air-purifying respirator with an appropriate filter (e.g., P3 type), used in accordance with a formal respiratory protection program.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing risk. The following step-by-step guide outlines the safe handling protocol for this compound.

Preparation and Engineering Controls
  • Location: All handling of this compound powder should be conducted within a certified chemical fume hood to control potential dust inhalation[1][7].

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested[4].

  • Spill Kit: Have a spill kit appropriate for solid organic compounds readily available. This should include an absorbent material, waste bags, and the necessary PPE.

Step-by-Step Handling Protocol
  • Don PPE: Before handling the chemical, put on all required PPE as detailed above: safety goggles, chemical-resistant gloves, and a lab coat.

  • Container Inspection: Visually inspect the chemical container for any signs of damage or leakage before moving it into the fume hood.

  • Weighing and Transfer:

    • Place a weigh boat or appropriate glassware on an analytical balance inside the fume hood.

    • Carefully open the container, avoiding any sudden movements that could generate dust. Point the container opening away from your face[9].

    • Use a clean spatula to transfer the desired amount of the solid chemical.

    • If any powder is spilled, clean it up immediately following your institution's spill response procedures.

  • Closing and Storage:

    • Securely close the primary container immediately after use[2].

    • Wipe the exterior of the container with a damp cloth to remove any residual powder before removing it from the fume hood.

    • Store the chemical in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids[1][4]. The storage area should be locked or otherwise secured[4].

Safe Handling Workflow Diagram

The following diagram illustrates the critical decision points and actions for the safe handling of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling & Disposal A Assess Hazards (Review SDS) B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Select & Don PPE (Goggles, Gloves, Lab Coat) B->C D Inspect & Open Container C->D Proceed to Handling E Weigh & Transfer Chemical D->E F Securely Close Container E->F Spill Spill Occurs E->Spill Potential Spill G Clean Work Area & Equipment F->G Proceed to Cleanup H Properly Dispose of Waste (Consult Waste Guidelines) G->H I Doff PPE & Wash Hands H->I SpillResponse Execute Spill Response Protocol Spill->SpillResponse SpillResponse->G After Decontamination

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Segregation: Chemical waste must be segregated according to institutional and local regulations[9]. Dispose of this compound and any materials contaminated with it (e.g., gloves, weigh boats, paper towels) in a designated, clearly labeled hazardous waste container[4][7].

  • Container Management: Waste containers should be kept closed except when adding waste and stored in a secondary containment unit within a well-ventilated area.

  • Regulatory Compliance: Never dispose of this chemical down the drain[9]. All chemical waste must be handled by a licensed waste disposal company in accordance with local, regional, and national regulations[4][11].

By adhering to these protocols, researchers and scientists can confidently handle this compound, mitigating risks and fostering a culture of safety within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(dimethylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(dimethylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.